Product packaging for 3H-Indole(Cat. No.:CAS No. 271-26-1)

3H-Indole

Cat. No.: B1226081
CAS No.: 271-26-1
M. Wt: 117.15 g/mol
InChI Key: RKJUIXBNRJVNHR-UHFFFAOYSA-N
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Description

3H-Indole, also systematically known as Indolenine, is a non-aromatic isomer of indole that serves as a versatile and valuable synthetic intermediate in organic and organometallic chemistry. Its unique structure, characterized by a fused benzene and pyrrole ring with the hydrogen atom on the nitrogen, makes it a key precursor in constructing complex molecular architectures. Researchers utilize this compound in cyclization reactions to prepare η1(C)-coordinated ruthenium(II) complexes and other organometallic compounds, which are pivotal in catalytic processes and the study of novel coordination geometries . The compound is central to methodologies like the Fischer indole synthesis, where substituted phenylhydrazines react with ketones to yield various indolenine derivatives, demonstrating its broad utility in heterocyclic chemistry . In medicinal chemistry, the indole scaffold is a privileged structure found in numerous bioactive molecules and drugs targeting cancer, neurological diseases, and infections . While this compound itself is a specific synthetic intermediate, indole-based molecules are renowned for their ability to interact with biological macromolecules, making derivatives of this compound crucial for developing new therapeutic agents and probing biochemical pathways. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N B1226081 3H-Indole CAS No. 271-26-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

271-26-1

Molecular Formula

C8H7N

Molecular Weight

117.15 g/mol

IUPAC Name

3H-indole

InChI

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-4,6H,5H2

InChI Key

RKJUIXBNRJVNHR-UHFFFAOYSA-N

SMILES

C1C=NC2=CC=CC=C21

Canonical SMILES

C1C=NC2=CC=CC=C21

Other CAS No.

271-26-1

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Novel 3H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and biological significance of novel 3H-indole derivatives, also known as indolenines. These compounds are crucial scaffolds in medicinal chemistry, serving as precursors to a wide array of biologically active molecules.[1][2] This document details established synthetic protocols, comprehensive characterization techniques, and the role of these derivatives in modulating key cellular signaling pathways.

Synthesis Methodologies

The construction of the this compound core can be achieved through several synthetic strategies. The Fischer indole synthesis remains a cornerstone method, while modern approaches like iodine-mediated cyclization offer alternative pathways under different conditions.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile chemical reaction that produces the indole nucleus from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[3] The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A subsequent[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the final indole product.[3] For the synthesis of 3H-indoles (indolenines), ketones lacking an α-hydrogen on one side or cyclic ketones are typically used.

Iodine-Mediated Intramolecular Cyclization

A more recent and efficient method for constructing the this compound skeleton involves the iodine-mediated intramolecular cyclization of enamines.[5] This transition-metal-free reaction provides a novel pathway to a wide variety of this compound derivatives bearing multifunctional groups in good to high yields.[5] The proposed mechanism involves an oxidative iodination, followed by an intramolecular Friedel-Crafts-type alkylation and subsequent rearomatization to form the this compound.[5]

Data on Synthesis of this compound Derivatives

The following table summarizes quantitative data from representative syntheses of this compound derivatives using the Fischer indole synthesis.

EntryPhenylhydrazine ReactantKetone ReactantProductYield (%)Reference
1o-Tolylhydrazine hydrochlorideIsopropyl methyl ketone2,3,3,4-Tetramethyl-3H-indoleHigh Yield[3][6]
2m-Tolylhydrazine hydrochlorideIsopropyl methyl ketone2,3,3,6-Tetramethyl-3H-indoleHigh Yield[3][6]
3o-Tolylhydrazine hydrochloride2-Methylcyclohexanone1,2,3,4,5,6,7,8-Octahydro-1,1-dimethyl-carbazoleHigh Yield[3][6]
4p-Nitrophenylhydrazine2-Methylcyclohexanone7-Nitro-1,2,3,4,5,6,7,8-octahydro-1,1-dimethyl-carbazole51%[3]

Characterization of this compound Derivatives

The structural elucidation and confirmation of purity for newly synthesized this compound derivatives are accomplished through a combination of spectroscopic and analytical techniques.

Spectroscopic and Spectrometric Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C-NMR are fundamental for structural confirmation. In 1H-NMR of 2,3,3-trimethyl-3H-indoles, characteristic singlets appear for the gem-dimethyl groups at C-3 and the methyl group at C-2.[3][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The C=N stretch of the indolenine ring is a characteristic feature.[3]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized compounds.[7][8]

  • UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be affected by substituents on the indole ring.[3]

Structural and Physical Analysis
  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry.[9][10][11]

  • Melting Point Analysis: The melting point is a crucial indicator of purity for solid compounds.[3]

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in a compound, serving as a confirmation of its empirical formula.[3]

Spectroscopic Data for a Representative this compound Derivative

The table below presents typical spectroscopic data for a synthesized this compound derivative.

Compound Name1H-NMR (δ, ppm)13C-NMR (δ, ppm)IR (cm-1)Reference
2,3,3,4-Tetramethyl-3H-indole 1.16 (s, 6H, C3-(CH₃)₂), 2.1 (s, 3H, Ar-CH₃), 2.24 (s, 3H, C2-CH₃), 6.9-7.2 (m, 3H, Ar-H)19.9, 24.6, 25.1, 37.8, 121.9, 127.6, 129.3, 136.6, 148.8, 152.7, 164.62840-2910, 1695, 1570, 1430, 1365[3][6]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the successful synthesis and analysis of novel compounds.

General Protocol for Fischer Indole Synthesis
  • Reaction Setup: To a solution of the selected phenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., acetic acid), add the ketone reactant (1.0-1.2 eq).[3][12]

  • Reaction Execution: Stir the reaction mixture at room temperature or reflux, depending on the reactivity of the substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, neutralize the reaction mixture with a base (e.g., 1 M NaOH) and extract the product with an organic solvent (e.g., CDCl₃ or ethyl acetate).[6]

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel or by recrystallization to obtain the pure this compound derivative.[3]

General Protocol for Compound Characterization
  • Melting Point: Determine the melting point of the purified solid product using a standard melting point apparatus.[3]

  • NMR Spectroscopy: Record 1H and 13C-NMR spectra on a spectrometer (e.g., 75 MHz or 400 MHz) using a deuterated solvent (e.g., CDCl₃) with Tetramethylsilane (TMS) as the internal standard.[3][13]

  • IR Spectroscopy: Record the infrared spectrum of the compound using an FTIR instrument to identify characteristic functional group absorptions.[3]

  • Mass Spectrometry: Obtain high-resolution mass spectra to confirm the molecular formula of the compound.[8]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships in chemical synthesis and biology.

Synthesis and Characterization Workflow

The following diagram outlines the general workflow for the synthesis and characterization of a novel this compound derivative.

G General Workflow for this compound Synthesis & Characterization cluster_synthesis Synthesis & Purification cluster_characterization Analysis & Characterization Reactants Phenylhydrazine + Ketone Reaction Fischer Indole Synthesis (Acid Catalyst) Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Purified this compound Derivative Purification->Product Spectroscopy NMR (1H, 13C) IR, UV-Vis Product->Spectroscopy Spectrometry Mass Spectrometry (HRMS) Product->Spectrometry Analysis Melting Point & Elemental Analysis Product->Analysis

General Workflow for this compound Synthesis & Characterization
Logical Relationships in Compound Characterization

This diagram illustrates the relationship between different analytical techniques used for characterization.

Interrelation of Characterization Techniques

Biological Significance and Signaling Pathways

Indole derivatives are recognized for their wide-ranging biological activities and therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory effects.[1][4] Many of these effects are attributed to their ability to modulate critical cellular signaling pathways.

Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many cancers.[14] Natural indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to be potent inhibitors of this pathway.[14][15] By targeting key kinases like Akt and mTOR, these compounds can suppress tumor growth, inhibit angiogenesis, and reverse drug resistance, making their derivatives promising candidates for cancer therapy.[14][16][17]

G Inhibition of PI3K/Akt/mTOR Pathway by Indole Derivatives GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Response Cell Proliferation, Survival, Angiogenesis mTOR->Response Promotes Indoles Indole Derivatives (e.g., I3C, DIM) Indoles->Akt Inhibits Indoles->mTOR Inhibits

Inhibition of PI3K/Akt/mTOR Pathway by Indole Derivatives

Conclusion

The synthesis and characterization of novel this compound derivatives represent a vibrant and critical area of research in medicinal chemistry and drug development.[18] The robust synthetic methodologies, coupled with comprehensive analytical techniques, enable the creation and validation of new molecular entities. The profound biological activity of these compounds, particularly their ability to modulate key oncogenic pathways like PI3K/Akt/mTOR, underscores their potential as a foundation for the next generation of therapeutic agents. This guide provides the fundamental knowledge and practical frameworks necessary for professionals to explore and innovate within this promising chemical space.

References

3H-Indole Tautomerism: A Comprehensive Technical Guide to its Influence on Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole is a privileged heterocyclic scaffold, central to a vast array of pharmaceuticals and biologically active natural products. While the chemistry of 1H-indole is well-established, its less stable, non-aromatic tautomer, 3H-indole (indolenine), offers a unique and powerful platform for synthetic innovation. The disruption of aromaticity in the 3H-tautomer unlocks distinct modes of reactivity, enabling dearomatization, cycloaddition, and spirocyclization reactions that are otherwise challenging to achieve. This guide provides an in-depth exploration of this compound tautomerism, detailing its effect on chemical reactivity and providing a practical resource for leveraging this transient intermediate in modern drug discovery and organic synthesis. We present quantitative data on tautomer stability, detailed experimental protocols for the synthesis and study of 3H-indoles, and visual schematics of key reaction pathways.

The Landscape of Indole Tautomerism

Indole predominantly exists in its aromatic 1H-form, where the nitrogen atom of the pyrrole ring bears a hydrogen atom. This configuration benefits from the thermodynamic stability conferred by a fully aromatic bicyclic system.[1] However, a dynamic equilibrium exists with the non-aromatic this compound tautomer, also known as indolenine. In this isomer, the proton has migrated from the nitrogen to the C3 position, disrupting the aromaticity of the five-membered ring.[1] This disruption is the cornerstone of the unique reactivity of 3H-indoles.

The interconversion between 1H- and this compound is a tautomeric process. While the 1H-tautomer is significantly more stable, the 3H-tautomer can be accessed as a reactive intermediate, particularly when the C3 position is substituted, or under specific reaction conditions that favor its formation.

Figure 1: Tautomeric equilibrium between 1H-indole and this compound.
Stability and Equilibrium

The 1H-tautomer of indole is thermodynamically more stable than the 3H-tautomer due to its aromatic character. Computational studies have quantified this energy difference. For instance, density functional theory (DFT) calculations have shown that this compound is significantly higher in energy than 1H-indole. This inherent instability means that 3H-indoles are typically transient and not readily isolable under standard conditions.[1]

The position of the tautomeric equilibrium is influenced by factors such as substitution, solvent polarity, and temperature. While quantitative data for the equilibrium constant (Keq) of the parent indole system is scarce due to the overwhelming preference for the 1H-form, studies on related systems like indole-3-pyruvic acid have shown that the keto-enol (analogous to 1H-3H) tautomeric ratio is highly solvent-dependent.

Data Presentation: Spectroscopic and Thermodynamic Data

Spectroscopic Characterization

The distinct structural features of 1H- and 3H-indoles give rise to characteristic spectroscopic signatures. The following tables summarize key spectroscopic data for representative this compound derivatives.

Table 1: 1H NMR Spectroscopic Data for Selected this compound Derivatives

CompoundSolventChemical Shift (δ, ppm) and AssignmentReference
2,3,3-Trimethyl-3H-indoleCDCl31.30 (s, 6H, 2 x C3-CH3), 2.20 (s, 3H, C2-CH3), 7.10-7.50 (m, 4H, Ar-H)--INVALID-LINK--
2,3,3,5-TetramethylindolenineCDCl31.16 (s, 6H, 2xCH3), 2.1 (s, 3H, Ar-CH3), 2.24 (s, 3H, N=C-CH3), 6.7-7.2 (m, 3H, Ar-H)[2]
Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylateCDCl31.25 (t, 3H, J=7.1 Hz, OCH2CH3), 1.85 (s, 3H, C3-CH3), 4.20 (q, 2H, J=7.1 Hz, OCH2CH3), 7.2-7.8 (m, 9H, Ar-H)[3]

Table 2: 13C NMR Spectroscopic Data for Selected this compound Derivatives

CompoundSolventChemical Shift (δ, ppm) and AssignmentReference
2,3,3,5-TetramethylindolenineCDCl319.9, 24.6, 25.1, 37.8, 121.9, 127.6, 129.3, 136.6, 148.8, 152.7, 164.6[2]
6′-Amino-2′-thioxo-5-methyl-2-oxo-1′H-spiro{indoline-3,4′-pyrano[2,3c]thiazole}-5′-carbonitrileDMSO-d622.43 (CH3), 59.64 (Spiro carbon), 117.14 (C≡N), 121.00-144.97 (aromatic carbons), 169.40 (C=O), 183.42 (C-NH2), 191.54 (C=S)[4]

Table 3: IR Spectroscopic Data for Selected this compound Derivatives

CompoundMediumCharacteristic Absorption Bands (cm-1) and AssignmentReference
2,3,3,5-TetramethylindolenineNeat1680 (C=N stretching)[2]
6′-Amino-2′-thioxo-5-methyl-2-oxo-1′H-spiro{indoline-3,4′-pyrano[2,3c]thiazole}-5′-carbonitrileKBr3450-3310 (NH2 str.), 3265-3115 (NH str.), 2235-2120 (C≡N), 1720-1685 (C=O)[4]

The Effect of this compound Tautomerism on Reactivity

The non-aromatic nature of the this compound tautomer leads to a significant increase in reactivity compared to its 1H-counterpart. The key reactive sites in 3H-indoles are the imine-like nitrogen, which is nucleophilic, and the C2 position, which is electrophilic. This altered reactivity profile opens up a range of synthetic transformations.

Dearomatization Reactions

3H-indoles are excellent substrates for dearomatization reactions, which lead to the formation of valuable spirocyclic and fused indolines. These reactions often proceed via the generation of a this compound intermediate, which is then trapped by a reacting partner.

A notable example is the copper-catalyzed asymmetric dearomative [4+1] spiroannulation of 3H-indoles with vinyl ethynylethylene carbonates. In this reaction, the this compound acts as a bisnucleophile, attacking a copper vinylallenylidene intermediate to afford chiral spiroindolenines with high enantioselectivity.[3]

dearomatization 3H_Indole This compound Derivative Nucleophilic_Attack Nucleophilic Attack of this compound 3H_Indole->Nucleophilic_Attack VEEC Vinyl Ethynylethylene Carbonate Vinylallenylidene Copper Vinylallenylidene Intermediate VEEC->Vinylallenylidene [Cu], Base Cu_Catalyst Copper Catalyst Base Base Vinylallenylidene->Nucleophilic_Attack Intramolecular_Cyclization Intramolecular Cyclization Nucleophilic_Attack->Intramolecular_Cyclization Spiroindolenine Chiral Spiroindolenine Intramolecular_Cyclization->Spiroindolenine

Figure 2: Signaling pathway for copper-catalyzed dearomative spiroannulation.
Cycloaddition Reactions

The double bond in the pyrrole ring of 3H-indoles can participate in cycloaddition reactions. For example, dearomative [3+2] cycloaddition reactions between 3-substituted indoles and azaoxyallyl cations have been reported to produce pyrroloindolines. Computational studies suggest a stepwise mechanism involving the initial formation of a C-C bond at the C3 position of the indole.

Kinetic vs. Thermodynamic Control

The outcome of reactions involving indole can be dictated by kinetic versus thermodynamic control. Electrophilic substitution on the indole ring is a classic example. While substitution at the C3 position leads to the thermodynamically more stable product, substitution at the N1 position is often kinetically favored. This suggests that the initial electrophilic attack may occur at the nitrogen, followed by rearrangement to the more stable C3-substituted product. The reaction conditions, such as temperature and solvent, can be tuned to favor either the kinetic or thermodynamic product.[5]

kinetic_thermodynamic Indole Indole + Electrophile N1_Substitution N1-Substituted Indole (Kinetic Product) Indole->N1_Substitution Fast, Reversible C3_Substitution C3-Substituted Indole (Thermodynamic Product) Indole->C3_Substitution Slow, Less Reversible N1_Substitution->C3_Substitution Rearrangement Low_Temp Low Temperature Short Reaction Time Low_Temp->N1_Substitution High_Temp High Temperature Long Reaction Time High_Temp->C3_Substitution

Figure 3: Kinetic vs. thermodynamic control in electrophilic substitution of indole.

Experimental Protocols

Synthesis of this compound Derivatives

Protocol 1: Fischer Indole Synthesis of 2,3,3-Trimethyl-5-nitroindolenine [2]

  • A mixture of o-nitrophenylhydrazine (0.29 g, 1.89 mmol), 2-methylcyclohexanone (0.21 g, 1.89 mmol), and glacial acetic acid (3 g, 0.05 mol) is refluxed for 24 hours with stirring.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and neutralized with 1 M NaOH.

  • The mixture is then diluted with water (100 mL) and extracted with CDCl3 (3 x 100 mL).

  • The combined organic layers are dried over Na2SO4, and the solvent is removed by rotary evaporation to yield the crude product.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Iodine-Mediated Synthesis of Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate [3]

  • To a mixture of (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate (0.25 mmol), iodine (1.1 equiv), and K2CO3 (1.2 equiv) is added 1.0 mL of N,N-dimethylformamide (DMF) under a nitrogen atmosphere at room temperature.

  • The reaction temperature is raised to 100 °C and maintained for 1 hour.

  • The reaction mixture is then cooled to room temperature.

  • The resulting solution is quenched with 20 mL of aqueous ammonia (5%) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic extracts are washed with brine (2 x 20 mL) and dried over MgSO4.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound derivative.

Studying Tautomeric Equilibria by 1H NMR Spectroscopy

Protocol 3: General Procedure for Quantitative 1H NMR Analysis of Tautomeric Mixtures [6]

  • Sample Preparation: Prepare solutions of the indole derivative at a known concentration in various deuterated solvents (e.g., CDCl3, DMSO-d6, CD3OD) to investigate the solvent effect on the equilibrium.

  • NMR Acquisition: Acquire quantitative 1H NMR spectra. Key parameters include:

    • A calibrated 90° pulse.

    • A long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation and accurate integration.

  • Data Analysis:

    • Identify the characteristic signals for both the 1H- and 3H-tautomers.

    • Integrate the area of a well-resolved, non-overlapping signal for each tautomer.

    • Calculate the molar ratio of the two tautomers from the integral values.

    • The equilibrium constant (Keq) can be calculated using the formula: Keq = [this compound] / [1H-indole].

nmr_workflow Start Start: Indole Derivative Prepare_Solutions Prepare Solutions in Deuterated Solvents Start->Prepare_Solutions Acquire_NMR Acquire Quantitative 1H NMR Spectra Prepare_Solutions->Acquire_NMR Identify_Signals Identify Characteristic Signals for 1H- and 3H-Tautomers Acquire_NMR->Identify_Signals Integrate_Signals Integrate Non-overlapping Signals Identify_Signals->Integrate_Signals Calculate_Ratio Calculate Molar Ratio of Tautomers Integrate_Signals->Calculate_Ratio Calculate_Keq Calculate Equilibrium Constant (Keq) Calculate_Ratio->Calculate_Keq End End: Quantitative Tautomer Equilibrium Data Calculate_Keq->End

Figure 4: Experimental workflow for determining tautomeric equilibrium by 1H NMR.

Conclusion

The transient this compound tautomer represents a synthetically powerful, yet often overlooked, aspect of indole chemistry. By understanding the principles of its formation and reactivity, researchers can unlock novel synthetic pathways to complex molecular architectures. The dearomatization and cycloaddition reactions of 3H-indoles provide access to spirocyclic and fused indolines, which are prevalent motifs in biologically active compounds. The ability to control the outcome of reactions through kinetic and thermodynamic manipulation further enhances the synthetic utility of this reactive intermediate. This guide has provided a foundational understanding of this compound tautomerism, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts. It is anticipated that a deeper appreciation of this compound chemistry will continue to fuel innovation in the fields of organic synthesis and medicinal chemistry.

References

Spectroscopic Analysis of the 3H-Indole Ring System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3H-indole, also known as indolenine, is a significant heterocyclic scaffold in medicinal chemistry and drug development. Unlike its aromatic isomer, 1H-indole, the this compound contains a non-aromatic pyrroline ring fused to a benzene ring, featuring a characteristic imine functionality. This structural distinction imparts unique chemical reactivity and biological activity to its derivatives. Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the quality of synthesized compounds. This technical guide provides a comprehensive overview of the spectroscopic techniques used to analyze the this compound ring system, including detailed experimental protocols, comparative data, and logical workflows for structural confirmation.

Core Spectroscopic Characteristics

The spectroscopic signature of the this compound core is primarily defined by the imine (C=N) bond and the sp³-hybridized carbon at the 3-position. Substituents on the ring system will, of course, influence the precise spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of a this compound derivative is characterized by the absence of a proton at the 3-position. Key signals include:

  • Aromatic Protons: Protons on the benzene ring typically appear in the range of δ 6.5-8.0 ppm. Their multiplicity and coupling constants provide information about the substitution pattern on the aromatic ring.

  • Substituents at C2 and C3: Protons on alkyl or other groups attached to the C2 and C3 positions will have chemical shifts dependent on their electronic environment. For instance, methyl groups at C3 often appear as sharp singlets in the upfield region (δ 1.1-1.4 ppm).[1] A methyl group at the C2 position, being adjacent to the imine bond, will resonate slightly further downfield (δ 2.1-2.4 ppm).[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides crucial information about the carbon framework. Distinctive signals for the this compound core include:

  • Imine Carbon (C2): This carbon is significantly deshielded and typically resonates in the range of δ 160-190 ppm.

  • Quaternary Carbon (C3): The sp³-hybridized C3 carbon appears at a much higher field, generally between δ 35-55 ppm.

  • Aromatic Carbons: The carbons of the benzene ring produce signals in the aromatic region (δ 115-155 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within the this compound system. The most characteristic absorption is:

  • C=N Stretch: A strong to medium intensity band in the region of 1680-1710 cm⁻¹ is indicative of the imine double bond.[1] The exact frequency can be influenced by substitution and conjugation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions in the this compound ring system give rise to characteristic UV-Vis absorption bands. Typically, two main absorption bands are observed:

  • One band around 215-235 nm .

  • A second, less intense band around 260-310 nm .[1] The position and intensity of these bands can be affected by substituents and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the this compound derivatives. The molecular ion peak (M⁺) is usually observed. Fragmentation patterns can be complex but often involve cleavages alpha to the imine group and fragmentations of the substituents.

Data Presentation

The following tables summarize typical spectroscopic data for representative this compound derivatives.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)

CompoundH at C4-C7 (Aromatic)C2-Substituent ProtonsC3-Substituent ProtonsOther ProtonsReference
2,3,3,5-Tetramethyl-3H-indole6.7-7.2 (m, 3H)2.24 (s, 3H, -CH₃)1.16 (s, 6H, 2x -CH₃)2.1 (s, 3H, Ar-CH₃)[1]
2,3,3,6-Tetramethyl-3H-indole6.7-7.2 (m, 3H)2.37 (s, 3H, -CH₃)1.25/1.35 (s, 6H, 2x -CH₃)2.19 (s, 3H, Ar-CH₃)[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)

CompoundC2C3Aromatic CarbonsSubstituent CarbonsReference
2,3,3,5-Tetramethyl-3H-indole164.637.8121.9, 127.6, 129.3, 136.6, 148.8, 152.719.9, 24.6, 25.1[1]
4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-carbazole*187.352.8119.6, 128.0, 135.6, 141.7, 143.9, 144.419.9, 25.1, 36.5[1]

*A tricyclic this compound derivative.

Table 3: IR and UV-Vis Spectroscopic Data

CompoundIR (cm⁻¹) C=N StretchUV-Vis (EtOH) λ_max (nm)Reference
2,3,3,5-Tetramethyl-3H-indole1680217, 262[1]
2,3,3,6-Tetramethyl-3H-indole1700218, 259[1]
4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-carbazole1690233, 251, 440[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation:

    • A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled single-pulse sequence.

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method for Solids):

    • Mix approximately 1 mg of the analyte with ~100 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder using an agate mortar and pestle.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Sample Preparation (Neat Liquid Method):

    • Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation:

    • A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or salt plates) and subtract it from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative in a UV-grade solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to yield an absorbance between 0.2 and 1.0.

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

  • Instrumentation:

    • A UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record the spectrum over a range of 200-400 nm.

    • Record a baseline with the solvent-filled cuvette and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization:

    • Utilize an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Scan a suitable mass-to-charge (m/z) ratio range to detect the molecular ion and expected fragments.

Mandatory Visualizations

Logical Workflow for Spectroscopic Analysis of a Novel this compound Derivative

Spectroscopic_Workflow start Synthesized Compound (Suspected this compound) ms Mass Spectrometry (MS) - Determine Molecular Weight - Initial Fragmentation Pattern start->ms Initial Characterization ir Infrared (IR) Spectroscopy - Identify C=N stretch (~1700 cm⁻¹) start->ir Functional Group ID uv UV-Vis Spectroscopy - Observe characteristic absorptions (~220-230 nm, ~260-300 nm) start->uv Electronic Transitions nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Detailed Structural Info data_integration Data Integration and Structural Elucidation ms->data_integration ir->data_integration uv->data_integration h_nmr ¹H NMR Analysis - Absence of H3 proton - Aromatic signals - Substituent signals nmr->h_nmr c_nmr ¹³C NMR Analysis - C2 (imine) ~160-190 ppm - C3 (sp³) ~35-55 ppm nmr->c_nmr h_nmr->data_integration c_nmr->data_integration final_structure Confirmed this compound Structure data_integration->final_structure Confirmation

Caption: Workflow for the structural elucidation of 3H-indoles.

Relationship Between Spectroscopic Data and this compound Structure

Spectroscopic_Structure_Relationship structure This compound Core Structure nmr NMR Spectroscopy structure->nmr probes ir IR Spectroscopy structure->ir probes ms Mass Spectrometry structure->ms probes uv UV-Vis Spectroscopy structure->uv probes nmr_features ¹H: Aromatic & Substituent Signals ¹³C: C2 (Imine), C3 (sp³) nmr->nmr_features reveals ir_features C=N Stretch (~1700 cm⁻¹) ir->ir_features reveals ms_features Molecular Ion Peak Fragmentation Pattern ms->ms_features reveals uv_features Electronic Transitions (π -> π*) uv->uv_features reveals

Caption: Correlation of spectroscopic techniques to this compound structural features.

References

Screening 3H-Indole Compounds for Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the screening processes for identifying and characterizing the biological effects of 3H-indole derivatives, with a focus on their anticancer, antioxidant, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visual workflows to facilitate research in this promising area.

Core Biological Activities and Screening Data

This compound compounds and their derivatives have demonstrated significant potential in several key therapeutic areas. The following sections summarize the quantitative data from various screening assays.

Anticancer Activity

The antiproliferative effects of indole derivatives are often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
30 SK-OV-3 (Ovarian)< 5OXi8006< 5
31 NCI-H460 (Lung)< 5OXi8006< 5
35 DU-145 (Prostate)< 5OXi8006< 5
36 SK-OV-3 (Ovarian)< 5OXi8006< 5
16 A549 (Lung)PotentOsimertinib-
16 PC3 (Prostate)PotentDasatinib-
HD02 NCI-60 PanelVariableImatinib-
HD05 NCI-60 PanelVariableImatinib-
HD12 NCI-60 PanelVariableImatinib-
10b A549 (Lung)0.012--
10b K562 (Leukemia)0.010--

Table 1: Summary of in vitro anticancer activity of selected indole derivatives.[1][2][3][4]

Antioxidant Activity

The antioxidant potential of indole derivatives is commonly assessed through their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used method, with results often expressed as IC₅₀ values.

Compound IDDPPH Radical Scavenging IC₅₀ (µM/mL)Lipid Peroxidation Inhibition IC₅₀ (µM/mL)
3 121 ± 0.570 ± 0.7
4 159 ± 0.475 ± 0.4
5a 18 ± 0.124 ± 0.3
5b 21 ± 0.229 ± 0.8
5c 109 ± 0.5118 ± 0.1

Table 2: Antioxidant activity of indole-3-carboxaldehyde analogs.[5]

Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is determined by their ability to inhibit the growth of various microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microbe.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
2, 3 S. enterica125Ciprofloxacin-
4, 5, 6, 7, 8 Methicillin-resistant S. aureus125Ciprofloxacin-
2h S. aureus6.25Ampicillin> 6.25
3d S. aureus6.25Sultamicillin> 6.25
2c Methicillin-resistant S. aureus> CiprofloxacinCiprofloxacin-
3d Methicillin-resistant S. aureus> CiprofloxacinCiprofloxacin-

Table 3: In vitro antimicrobial activity of selected 3-substituted indole derivatives.[6][7]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and reliability of biological activity screening. The following are methodologies for key assays.

MTT Cell Viability Assay for Anticancer Screening

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[8][9][10][11][12]

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8][9][12] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at approximately 570 nm.[8][10][11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[13]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 1-4 hours at 37°C.[14] This allows for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[11][14]

  • Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of 630 nm or higher can be used to reduce background noise.[8][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for each compound.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a common and straightforward method for evaluating the free radical scavenging ability of compounds.[15]

Principle: DPPH is a stable free radical that has a deep purple color in solution.[15] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the compound.[15]

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[15] This solution should be freshly prepared and protected from light.

  • Sample Preparation: Prepare various concentrations of the this compound compounds and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.[15]

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to an equal volume of the DPPH working solution. Include a blank containing only the solvent.[15]

  • Incubation: Mix the solutions thoroughly and incubate the plate or cuvettes in the dark at room temperature for a set period (e.g., 30 minutes).[15]

  • Absorbance Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer or microplate reader.[15][16]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compounds using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.

Broth Microdilution Method for Antimicrobial Activity

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria and fungi.[17][18]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the lowest concentration of the compound that inhibits visible growth of the microorganism is determined as the MIC.[17]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.[17]

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound compounds in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).[17]

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without any test compound) and a negative control (medium without any microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[17]

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[17]

Visualizing Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.

anticancer_pathway Indole Indole Compound EGFR EGFR Indole->EGFR Inhibition SRC SRC Kinase Indole->SRC Inhibition PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS SRC->PI3K SRC->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Dual inhibition of EGFR and SRC kinase pathways by an indole compound.

screening_workflow start Start: Library of This compound Compounds primary Primary Screening (e.g., Single High Concentration) start->primary active Active Compounds? primary->active secondary Secondary Screening (Dose-Response & IC50/MIC) active->secondary Yes inactive Inactive active->inactive No mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) secondary->mechanism lead Lead Compound Identification mechanism->lead

Caption: General workflow for biological activity screening of this compound compounds.

dpph_mechanism DPPH_radical DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH_radical->DPPH_H plus1 + Indole_AH Indole-AH (Antioxidant) Indole_A Indole-A• (Oxidized Radical) Indole_AH->Indole_A plus2 +

Caption: Mechanism of the DPPH radical scavenging assay by an antioxidant indole.

References

The Natural Occurrence of 3H-Indole Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 3H-indole alkaloids, a significant class of secondary metabolites with diverse and potent biological activities. This document outlines their distribution in nature, summarizes quantitative data on their presence in key plant species, details experimental protocols for their study, and visualizes the complex signaling pathways they modulate.

Introduction to this compound Alkaloids

Indole alkaloids are a vast and structurally diverse group of natural products, with over 4,100 known compounds.[1] They are characterized by the presence of an indole nucleus, a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The biogenetic precursor for virtually all indole alkaloids is the amino acid tryptophan.[1][2] A significant subset of these compounds are the terpene indole alkaloids, which are formed through the condensation of tryptamine (derived from tryptophan) and the iridoid secologanin.[2] This guide focuses on the natural occurrence, analysis, and biological significance of these compounds, providing a foundational resource for their further investigation and potential therapeutic development.

Natural Distribution

This compound alkaloids are predominantly found in the plant kingdom, particularly within a few key families. The most prominent of these are the Apocynaceae (e.g., Catharanthus roseus, Rauvolfia serpentina), Rubiaceae, and Loganiaceae families.[1][3] These alkaloids are not limited to plants, however, and have also been isolated from various fungi and marine organisms, showcasing their broad distribution across different biological taxa.[1][4][5]

Quantitative Analysis of Key this compound Alkaloids

The concentration of this compound alkaloids can vary significantly depending on the species, plant organ, developmental stage, and environmental conditions. Below are tables summarizing quantitative data for prominent alkaloids from two of the most studied medicinal plants.

Table 1: Quantitative Data of Indole Alkaloids in Catharanthus roseus (Periwinkle)

AlkaloidPlant PartConcentration (µg/g Dry Weight unless specified)Reference
CatharanthineYoung Leaves271 ± 63 (fresh weight)[1]
VindolineYoung Leaves120 ± 19 (fresh weight)[1]
CatharanthineLeaves (R light, with PAW)64.1 ± 1.5[3]
VindolineLeaves (R light, with PAW)25.9 ± 0.6[3]
VinblastineCell Suspension Culture (elicited)3.65 mg/L[6]
VincristineSeedlings (NaCl stress)Increased content[7]
AjmalicineCell Suspension Culture (elicited)35.3 mg/L[6]

Table 2: Quantitative Data of Indole Alkaloids in Rauvolfia Species

AlkaloidPlant SpeciesPlant PartConcentrationReference
ReserpineRauwolfia serpentinaRoots (in vitro)496 mg/g (Crude Alkaloid Fraction)[8]
AjmalicineRauwolfia serpentinaLeaf ExtractHigher than root extract[9][10]
AjmalineRauwolfia serpentinaRoot ExtractPresent[9][10]
YohimbineRauwolfia serpentinaRoot ExtractPresent[9][10]
SarpagineRauvolfia verticillataRootsDetected[11]
ReserpineRauvolfia verticillataRootsDetected[11]
AjmalineRauvolfia verticillataRootsDetected[11]
AjmalicineRauvolfia verticillataRootsDetected[11]
YohimbineRauvolfia verticillataRootsDetected[11]

Experimental Protocols

The study of this compound alkaloids necessitates robust methodologies for their extraction, isolation, and quantification. The following protocols provide a detailed overview of standard procedures.

Extraction of Indole Alkaloids from Rauvolfia serpentina Roots

This protocol is adapted from established methods for the extraction of alkaloids from Rauwolfia species.[8][9][12]

Materials:

  • Dried and powdered roots of Rauwolfia serpentina

  • Methanol

  • 0.01 M Hydrochloric acid (HCl)

  • 0.01 M Sodium hydroxide (NaOH)

  • Chloroform

  • Soxhlet apparatus

  • Rotary evaporator

  • pH meter

Procedure:

  • A known quantity (e.g., 100 g) of the dried, powdered root material is subjected to Soxhlet extraction with methanol for several hours until the extraction is complete.

  • The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • The crude extract is dissolved in 100 mL of 0.01 M HCl. The acidic solution is then filtered to remove any insoluble material.

  • The pH of the filtrate is adjusted to 6.0 with 0.01 M NaOH.

  • The solution is then partitioned with chloroform in a separatory funnel. The chloroform layer, containing the alkaloids, is collected. This step is repeated multiple times to ensure complete extraction.

  • The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and then evaporated to dryness to yield the crude alkaloid fraction.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of indole alkaloids, which can be adapted for specific compounds and matrices based on published literature.[9][11][13]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. For example, a mobile phase of acetonitrile and phosphate buffer (35:65 v/v) can be used for the analysis of Rauwolfia alkaloids.[9]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 280 nm is a suitable wavelength for the detection of many indole alkaloids.[11]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard alkaloid in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and place in an HPLC vial.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to the alkaloid of interest in the sample chromatogram by comparing the retention time with that of the standard. The concentration of the alkaloid in the sample is determined by constructing a calibration curve from the peak areas of the standards.

Visualization of Signaling Pathways and Workflows

The biological effects of this compound alkaloids are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these key pathways and a general experimental workflow.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Many indole derivatives, particularly those produced by gut microbiota from tryptophan, are ligands for the Aryl Hydrocarbon Receptor (AHR). Activation of AHR plays a crucial role in modulating immune responses and maintaining intestinal homeostasis.[2][14][15]

AHR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Alkaloid Indole Alkaloid AHR_Complex AHR-HSP90-XAP2-p23 Complex Indole_Alkaloid->AHR_Complex Binds AHR AHR AHR_Complex->AHR Dissociates ARNT_nuc ARNT AHR_ARNT_Complex AHR-ARNT Complex AHR->AHR_ARNT_Complex ARNT_cyto ARNT ARNT_cyto->ARNT_nuc Translocates ARNT_nuc->AHR_ARNT_Complex DRE Dioxin Responsive Element (DRE) AHR_ARNT_Complex->DRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22) DRE->Target_Genes Activates

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by indole alkaloids.

Indole-3-Carbinol (I3C) Mediated Inhibition of STAT5 and Akt Signaling

Indole-3-carbinol (I3C), a compound found in cruciferous vegetables, has been shown to induce apoptosis in cancer cells by suppressing the STAT5 and Akt signaling pathways.[16][17]

I3C_Signaling cluster_pathways Oncogenic Signaling Pathways I3C Indole-3-Carbinol (I3C) pSTAT5 p-STAT5 (Active) I3C->pSTAT5 Inhibits pAkt p-Akt (Active) I3C->pAkt Inhibits Apoptosis Apoptosis I3C->Apoptosis Induces STAT5 STAT5 STAT5->pSTAT5 Phosphorylation Proliferation Cell Proliferation pSTAT5->Proliferation Promotes Akt Akt Akt->pAkt Phosphorylation pAkt->Apoptosis Inhibits pAkt->Proliferation Promotes

Caption: Inhibition of STAT5 and Akt signaling pathways by Indole-3-Carbinol (I3C).

General Experimental Workflow for Indole Alkaloid Investigation

The following diagram illustrates a typical workflow for the investigation of this compound alkaloids from natural sources.

Experimental_Workflow Start Plant/Fungal/Marine Material Collection Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction Fractionation Fractionation (e.g., Liquid-Liquid Partitioning) Extraction->Fractionation Isolation Isolation & Purification (e.g., Column Chromatography, HPLC) Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Isolation->Structure_Elucidation Quantification Quantification (HPLC, UPLC-MS) Isolation->Quantification Bioactivity Biological Activity Screening (e.g., Cytotoxicity, Antimicrobial) Structure_Elucidation->Bioactivity Mechanism Mechanism of Action Studies (e.g., Western Blot, Gene Expression) Bioactivity->Mechanism End Lead Compound Identification Mechanism->End

Caption: A generalized experimental workflow for the study of this compound alkaloids.

Conclusion

The this compound alkaloids represent a rich and diverse source of biologically active compounds with significant potential for drug discovery and development. Their widespread occurrence in nature, coupled with their potent pharmacological activities, underscores the importance of continued research in this area. This technical guide provides a comprehensive overview of their natural occurrence, methods for their quantitative analysis, and insights into their mechanisms of action through key signaling pathways. It is intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these fascinating natural products.

References

Theoretical Stability of 3H-Indole Isomers: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical underpinnings of the stability of 3H-indole isomers, crucial intermediates in synthetic chemistry and building blocks for pharmacologically active compounds. By leveraging high-level computational chemistry, this document provides a quantitative and mechanistic understanding of the factors governing the relative energies and isomerization pathways of these fascinating molecules.

Introduction to this compound Isomers

Indole, a ubiquitous heterocyclic scaffold in natural products and pharmaceuticals, exists in several tautomeric forms. While 1H-indole is the most stable and well-known tautomer, the less common this compound (also known as indolenine) and 2H-indole play pivotal roles as reactive intermediates in various chemical transformations. The position of substituents on the this compound ring system can significantly influence its stability, reactivity, and propensity to isomerize. A thorough understanding of the relative stabilities of these isomers is paramount for controlling reaction outcomes and designing novel synthetic methodologies.

Theoretical studies, primarily employing Density Functional Theory (DFT) and coupled-cluster methods, have emerged as powerful tools for elucidating the energetic landscape of indole isomers. These computational approaches provide insights into ground-state energies, transition-state structures, and activation barriers for isomerization, complementing and guiding experimental investigations.

Computational Methodology

The accurate prediction of the relative stabilities of this compound isomers relies on robust and well-validated computational protocols. The methodologies outlined below represent a standard approach for obtaining reliable thermochemical data.

Density Functional Theory (DFT) for Geometry Optimization and Frequency Calculations

DFT calculations are a computationally efficient method for obtaining accurate equilibrium geometries and vibrational frequencies of molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for this purpose.

Experimental Protocol:

  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Input File Preparation:

    • Route Section: #p B3LYP/6-311+G(d,p) Opt Freq

      • B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr hybrid functional.

      • 6-311+G(d,p): A triple-zeta basis set with diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively. This basis set provides a good balance between accuracy and computational cost for organic molecules.

      • Opt: Requests a geometry optimization to find the minimum energy structure.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and other thermodynamic data.

    • Molecule Specification: Define the atomic coordinates of the this compound isomer.

    • Charge and Multiplicity: Specify the charge (typically 0 for neutral molecules) and spin multiplicity (typically 1 for singlet ground states).

  • Execution: Run the calculation using the Gaussian software.

  • Analysis of Results:

    • Verify that the geometry optimization has converged.

    • Confirm that the frequency calculation yields no imaginary frequencies, indicating a true local minimum on the potential energy surface.

    • Extract the electronic energy and the zero-point vibrational energy (ZPVE) for each isomer.

Coupled-Cluster Theory for High-Accuracy Single-Point Energy Calculations

To obtain more accurate relative energies, single-point energy calculations are performed on the DFT-optimized geometries using the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method. This "gold standard" of quantum chemistry provides highly accurate energies but is computationally more demanding.

Experimental Protocol:

  • Software: Gaussian 16 or another program with robust CCSD(T) capabilities.

  • Input File Preparation:

    • Route Section: #p CCSD(T)/cc-pVTZ

      • CCSD(T): Specifies the coupled-cluster calculation with single, double, and perturbative triple excitations.

      • cc-pVTZ: Dunning's correlation-consistent polarized valence triple-zeta basis set, which is well-suited for high-accuracy correlated calculations.

    • Geometry Specification: Use the coordinates from the B3LYP/6-311+G(d,p) optimized geometry (Geom=CheckPoint).

    • Charge and Multiplicity: As defined in the DFT calculation.

  • Execution: Perform the single-point energy calculation.

  • Energy Correction: The final relative energy (ΔE) of an isomer is calculated as follows: ΔE = (E_CCSD(T) + ZPVE_DFT) - (E_CCSD(T)_ref + ZPVE_DFT_ref) where ref denotes the reference isomer (typically the most stable one).

Quantitative Stability Analysis of this compound Tautomers

Computational studies have provided valuable quantitative data on the relative stabilities of the parent indole tautomers. These calculations consistently show that 1H-indole is the most stable form, followed by 2H-indole and then this compound.

TautomerRelative Energy (kcal/mol)
1H-Indole0.00
2H-Indole10.2
This compound16.8

Table 1: Calculated relative energies of indole tautomers at a high level of theory. These values represent the electronic energy differences and underscore the significantly lower stability of the 2H and 3H tautomers compared to the aromatic 1H-indole.

The higher energies of 2H- and this compound can be attributed to the disruption of the aromaticity of the pyrrole ring.

Isomerization Pathways and Activation Barriers

The interconversion between indole tautomers proceeds through transition states involving hydrogen migration. Understanding the activation barriers for these processes is crucial for predicting the conditions under which isomerization can occur.

A theoretical investigation into the unimolecular isomerization of indole revealed that the direct conversion of 1H-indole to this compound is a high-energy process. Instead, the isomerization is predicted to proceed sequentially, with 2H-indole as a key intermediate.[1] The calculated activation barrier for the initial 1H-indole to 2H-indole step is approximately 51 kcal/mol, indicating that this is a thermally demanding process.[1]

G 1H-Indole 1H-Indole TS1 TS1 1H-Indole->TS1 ΔE‡ ≈ 51 kcal/mol 2H-Indole 2H-Indole TS1->2H-Indole TS2 TS2 2H-Indole->TS2 This compound This compound TS2->this compound G cluster_0 Computational Analysis cluster_1 Experimental Validation Define_Isomers Define this compound Isomers DFT_Opt Geometry Optimization & Frequency Calculation (DFT: B3LYP/6-311+G(d,p)) Define_Isomers->DFT_Opt Verify_Minima Verify True Minima (No Imaginary Frequencies) DFT_Opt->Verify_Minima CCSDT_SPE Single-Point Energy Calculation (CCSD(T)/cc-pVTZ) Verify_Minima->CCSDT_SPE TS_Search Transition State Search (e.g., QST2/3, Berny) Verify_Minima->TS_Search Calculate_Relative_Energies Calculate Relative Stabilities (ΔE = E_total - E_ref) CCSDT_SPE->Calculate_Relative_Energies Stability_Studies Experimental Stability Assessment (e.g., Equilibrium Studies) Calculate_Relative_Energies->Stability_Studies Compare Theory & Experiment IRC_Calc Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC_Calc Map_Pathways Map Isomerization Pathways and Activation Barriers IRC_Calc->Map_Pathways Map_Pathways->Stability_Studies Compare Theory & Experiment Synthesis Synthesis of Substituted This compound Derivatives (e.g., Fischer Synthesis) Characterization Spectroscopic Characterization (NMR, MS, IR) Synthesis->Characterization Synthesis->Stability_Studies Characterization->DFT_Opt Validate Structures

References

Exploring the Reaction Mechanisms of 3H-Indole Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3H-indoles, also known as indolenines, are crucial heterocyclic motifs that serve as fundamental building blocks in a wide array of natural products, pharmaceuticals, and functional materials. Their unique structural and electronic properties make them valuable intermediates in organic synthesis, particularly for the construction of complex polycyclic alkaloids. This technical guide provides an in-depth exploration of the core reaction mechanisms involved in the formation of the 3H-indole scaffold, targeting researchers, scientists, and professionals in drug development. The following sections detail prominent synthetic strategies, including the classic Fischer indole synthesis, modern iodine-mediated cyclizations, and other notable methods, complete with mechanistic diagrams, quantitative data, and experimental protocols.

Fischer Indole Synthesis for 3H-Indoles

The Fischer indole synthesis, discovered in 1883, is a venerable and versatile chemical reaction for producing indoles from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][2] By carefully selecting the ketone starting material, this method can be effectively employed to synthesize 3,3-disubstituted 3H-indoles (indolenines).

Reaction Mechanism

The accepted mechanism for the Fischer indole synthesis involves several key steps:[1][2]

  • Hydrazone Formation : The reaction begins with the condensation of a substituted phenylhydrazine with a ketone to form a phenylhydrazone.

  • Tautomerization : The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form.

  • [3][3]-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a concerted, cyclic[3][3]-sigmatropic rearrangement (akin to a Claisen rearrangement), which forms a new carbon-carbon bond. This step is often considered the rate-determining step of the reaction.[2]

  • Cyclization and Elimination : The resulting intermediate, an imine, then undergoes intramolecular cyclization to form a cyclic aminoacetal (or aminal).

  • Ammonia Elimination : Under acid catalysis, this aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the aromatic this compound ring.[1][2]

The choice of acid catalyst is critical, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being used effectively.[1][2]

Visualization: Fischer Indole Synthesis Pathway

Fischer_Indole_Mechanism Reactants Phenylhydrazine + Ketone Hydrazone Phenylhydrazone Reactants->Hydrazone Condensation Enamine Enamine (Ene-hydrazine) Hydrazone->Enamine Tautomerization ProtonatedEnamine Protonated Enamine Enamine->ProtonatedEnamine Protonation (H+) RearrangementProduct Di-imine Intermediate ProtonatedEnamine->RearrangementProduct [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal RearrangementProduct->Aminal Intramolecular Cyclization Product This compound Aminal->Product Elimination of NH₃ Iodine_Mechanism Enamine Enamine Substrate Iodide_Int Iodide Intermediate Enamine->Iodide_Int Oxidative Iodination (I₂) FC_Int Cyclized Intermediate Iodide_Int->FC_Int Intramolecular Friedel-Crafts Alkylation Product This compound FC_Int->Product Rearomatization (-HI) Iodine_Workflow Start Combine Enamine, I₂, K₂CO₃ in DMF Heat Heat at 100 °C for 1 hour Start->Heat Evaporate Evaporate and Dry in Vacuum Heat->Evaporate Suspend Suspend Solid in Dichloromethane (DCM) Evaporate->Suspend Wash1 Wash with 5% aq. LiCl Suspend->Wash1 Wash2 Wash with 20% aq. Na₂S₂O₃ Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry Organic Phase (Na₂SO₄), Filter, Evaporate Wash3->Dry Purify Purify by Silica Gel Column Chromatography Dry->Purify End Isolated this compound Product Purify->End Staudinger_Mechanism Reactants Aryl Azide Precursor + PPh₃ Ylide Aza-ylide Intermediate Reactants->Ylide Staudinger Reaction (-N₂) Product This compound + Ph₃P=O Ylide->Product Intramolecular Aza-Wittig Cyclization

References

Forging the Core: A Technical Guide to Novel Synthetic Routes for the 3H-Indole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis of the 3H-indole core, a privileged scaffold in medicinal chemistry, reveals a growing arsenal of innovative synthetic strategies. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of recently developed methodologies, complete with detailed experimental protocols, quantitative data, and mechanistic insights visualized through logical diagrams.

The this compound moiety, a structural isomer of the more common 1H-indole, is a crucial component in a wide array of biologically active natural products and synthetic compounds. Its unique three-dimensional structure and electronic properties make it a valuable building block in the design of novel therapeutics. This guide focuses on three prominent and distinct methods for the construction of the this compound scaffold: the classic yet adaptable Fischer Indole Synthesis, a metal-free Iodine-Mediated Intramolecular Cyclization of Enamines, and a two-step sequence involving Lead-Mediated α-Arylation followed by a Staudinger Reduction.

Key Synthetic Methodologies

This guide explores the following synthetic routes in detail, offering a comparative analysis of their strengths, substrate scope, and reaction conditions.

The Fischer Indole Synthesis: A Timeless Approach to 3H-Indoles

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, remains a highly effective method for the preparation of 3H-indoles (indolenines) from the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.[1][2] The choice of ketone is critical in directing the synthesis towards the 3,3-disubstituted this compound core.

Experimental Protocol: Synthesis of 2,3,3,4-Tetramethyl-3H-indole [1]

A mixture of m-tolylhydrazine hydrochloride (1.58 g, 10 mmol) and isopropyl methyl ketone (1.0 g, 11.6 mmol) in glacial acetic acid (20 mL) is stirred at room temperature for 5 hours. The reaction mixture is then neutralized with a 1 M sodium hydroxide solution, diluted with water (100 mL), and extracted with chloroform (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,3,3,4-tetramethyl-3H-indole.

Quantitative Data for Fischer Indole Synthesis of 3H-Indoles [1][3]

EntryPhenylhydrazine DerivativeKetoneProductYield (%)
1o-Tolylhydrazine hydrochlorideIsopropyl methyl ketone2,3,3,7-Tetramethyl-3H-indole85
2m-Tolylhydrazine hydrochlorideIsopropyl methyl ketone2,3,3,4-Tetramethyl-3H-indole & 2,3,3,6-Tetramethyl-3H-indole82 (mixture)
3o-Tolylhydrazine hydrochloride2-Methylcyclohexanone1,2,3,4,5,6,7,8-Octahydro-1,1-dimethyl-carbazole88
4m-Tolylhydrazine hydrochloride2-Methylcyclohexanone1,2,3,4,5,6,7,8-Octahydro-1,1,8-trimethyl-carbazole84
5p-Nitrophenylhydrazine2-Methylcyclohexanone6-Nitro-1,2,3,4,5,6,7,8-octahydro-1,1-dimethyl-carbazole51

Reaction Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Phenylhydrazine Phenylhydrazine Mixing Mixing and Stirring (Room Temperature or Reflux) Phenylhydrazine->Mixing Ketone Ketone Ketone->Mixing AcidCatalyst Acid Catalyst (e.g., Acetic Acid) HydrazoneFormation Hydrazone Formation Mixing->HydrazoneFormation Acid Catalyst Tautomerization [3,3]-Sigmatropic Rearrangement HydrazoneFormation->Tautomerization Cyclization Intramolecular Cyclization Tautomerization->Cyclization Elimination Ammonia Elimination Cyclization->Elimination Neutralization Neutralization Elimination->Neutralization Extraction Extraction Neutralization->Extraction Purification Column Chromatography Extraction->Purification Indole This compound Purification->Indole

Caption: Workflow for the Fischer Indole Synthesis of 3H-Indoles.

Iodine-Mediated Intramolecular Cyclization of Enamines: A Metal-Free Approach

A modern and efficient transition-metal-free method for the synthesis of 3H-indoles involves the iodine-mediated intramolecular cyclization of enamines.[4][5][6] This approach offers a broad substrate scope, tolerating various functional groups, and proceeds in good to high yields.

Experimental Protocol: Synthesis of Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate [6]

To a mixture of (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate (0.25 mmol), iodine (1.1 equiv), and potassium carbonate (1.2 equiv) is added N,N-dimethylformamide (1.0 mL) under a nitrogen atmosphere at room temperature. The reaction temperature is raised to 100 °C for 1 hour. After cooling to room temperature, the reaction is quenched with 20 mL of aqueous ammonia (5%) and extracted with ethyl acetate (3 x 20 mL). The combined organic extracts are washed with brine (2 x 20 mL) and dried over magnesium sulfate. The solvent is evaporated in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Quantitative Data for Iodine-Mediated this compound Synthesis [6]

EntryEnamine SubstrateProductYield (%)
1(Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylateEthyl 3-methyl-2-phenyl-3H-indole-3-carboxylate82
2(Z)-ethyl 3-(4-methoxyphenyl)-2-methyl-3-(phenylamino)acrylateEthyl 2-(4-methoxyphenyl)-3-methyl-3H-indole-3-carboxylate85
3(Z)-ethyl 3-(4-chlorophenyl)-2-methyl-3-(phenylamino)acrylateEthyl 2-(4-chlorophenyl)-3-methyl-3H-indole-3-carboxylate78
4(Z)-diethyl 2-((4-methoxyphenyl)(phenylamino)methylene)malonateDiethyl 2-(4-methoxyphenyl)-3H-indole-3,3-dicarboxylate92
5(Z)-3-((4-chlorophenyl)(phenylamino)methylene)pentane-2,4-dione1-(2-(4-chlorophenyl)-3-methyl-3H-indol-3-yl)ethan-1-one75

Reaction Mechanism: Iodine-Mediated Cyclization

Iodine_Mediated_Cyclization cluster_start Starting Material cluster_reaction Reaction Cascade cluster_product Product Enamine Enamine Iodination Oxidative Iodination (I2) Enamine->Iodination IntermediateF Iodide Intermediate (F) Iodination->IntermediateF FriedelCrafts Intramolecular Friedel-Crafts Alkylation IntermediateF->FriedelCrafts IntermediateG Cyclized Intermediate (G) FriedelCrafts->IntermediateG Rearomatization Rearomatization (-HI) IntermediateG->Rearomatization Base (K2CO3) Indole This compound Rearomatization->Indole

Caption: Proposed mechanism for the iodine-mediated synthesis of 3H-indoles.

Lead-Mediated α-Arylation and Staudinger Reduction: A Two-Step Strategy

A versatile, two-step synthesis of functionalized 3H-indoles involves an initial lead-mediated α-arylation of β-ketoesters or γ-lactams with aryl azides, followed by a Staudinger reduction of the resulting azide to induce cyclization.[7][8] This method allows for the construction of complex this compound scaffolds.

Experimental Protocol: Two-Step Synthesis of a 3H-Pyrroloindole [7]

  • Step 1: α-Arylation: To a solution of the γ-lactam (1.0 equiv) and 2-azidoaryllead triacetate (1.05 equiv) in chloroform is added pyridine (3.0 equiv). The reaction mixture is stirred at 50 °C until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the crude product is purified by silica gel chromatography.

  • Step 2: Staudinger Reduction and Cyclization: The purified aryl azide from Step 1 is dissolved in a suitable solvent (e.g., THF), and triphenylphosphine (1.1 equiv) is added. The reaction is stirred at room temperature, often followed by the addition of water to facilitate the hydrolysis of the intermediate aza-ylide. The solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the 3H-pyrroloindole.

Quantitative Data for Lead-Mediated α-Arylation and Staudinger Reduction [7]

Entryβ-Ketoester/γ-LactamAryl Azide PrecursorProductOverall Yield (%)
1Ethyl 2-oxocyclopentanecarboxylate2-Azidophenyllead triacetateSpiro[cyclopentane-1,3'-[3H]indol]-2'-one75
2Ethyl 2-oxocyclohexanecarboxylate2-Azidophenyllead triacetateSpiro[cyclohexane-1,3'-[3H]indol]-2'-one82
31-Boc-4-piperidone2-Azido-4-chlorophenyllead triacetate8-Chloro-1'-Boc-spiro[indole-3,4'-piperidin]-2(1H)-one78
4N-Benzyl-pyrrolidin-2-one2-Azidophenyllead triacetate1-Benzyl-1,2-dihydro-3H-pyrrolo[2,3-b]indole85
5Tetrahydro-2H-pyran-3-one2-Azidophenyllead triacetateSpiro[dihydro-2H-pyran-3,3'-[3H]indol]-2'-one72

Logical Relationship: Two-Step Synthesis of 3H-Indoles

Two_Step_Synthesis cluster_step1 Step 1: α-Arylation cluster_step2 Step 2: Reductive Cyclization Reactants1 γ-Lactam/β-Ketoester + Aryl Azide Reaction1 Lead-Mediated α-Arylation Reactants1->Reaction1 Product1 α-Aryl Azide Intermediate Reaction1->Product1 Reaction2 Staudinger Reduction (PPh3, H2O) Product1->Reaction2 Product2 Final this compound Product Reaction2->Product2

Caption: Logical flow of the two-step synthesis of 3H-indoles.

Biological Relevance and Signaling Pathways

Indole derivatives are well-documented for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9] Specifically, certain indole-containing compounds have been shown to modulate key cellular signaling pathways implicated in disease.

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[9] Aberrant activation of this pathway is a hallmark of many cancers. Certain indole derivatives have been identified as inhibitors of this pathway, making them attractive candidates for anticancer drug development.[10]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes IndoleCompound This compound Derivative IndoleCompound->PI3K inhibits IndoleCompound->Akt inhibits IndoleCompound->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

STING Signaling Pathway: The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers an immune response.[11] Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases. Recently, indole derivatives have emerged as potential modulators of STING signaling, offering new therapeutic avenues.[12]

STING_Pathway Cytosolic_DNA Cytosolic DNA cGAS cGAS Cytosolic_DNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING (ER Membrane) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates Phospho_IRF3 p-IRF3 IRF3->Phospho_IRF3 Nucleus Nucleus Phospho_IRF3->Nucleus dimerizes & translocates IFN_genes Interferon Gene Transcription Nucleus->IFN_genes activates IndoleCompound This compound Derivative IndoleCompound->STING modulates

Caption: Modulation of the STING signaling pathway by this compound derivatives.

Conclusion

The synthetic routes to the this compound scaffold presented in this guide highlight the diversity of chemical transformations available to access this important heterocyclic core. From the venerable Fischer indole synthesis to modern, metal-free cyclizations, chemists have a powerful toolkit at their disposal. The demonstrated and potential interactions of this compound derivatives with key biological signaling pathways underscore their significance in the ongoing quest for novel therapeutic agents. Further exploration of these synthetic methodologies and the biological activities of the resulting compounds will undoubtedly continue to enrich the field of medicinal chemistry.

References

The Therapeutic Potential of the 3H-Indole Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Biological Activity, and Mechanistic Underpinnings of 3H-Indole Derivatives in Drug Discovery

The this compound core, a structural isomer of the ubiquitous indole, represents a compelling and relatively underexplored scaffold in medicinal chemistry. Its unique three-dimensional structure and electronic properties offer novel opportunities for the design of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the current state of research on 3H-indoles, focusing on their synthesis, anticancer properties, and mechanisms of action, intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies for this compound Analogs

The construction of the this compound framework can be achieved through several synthetic methodologies. Two prominent and effective approaches are the Fischer indole synthesis and iodine-mediated intramolecular cyclization.

Fischer Indole Synthesis of 2,3,3-Trimethyl-3H-indole

A robust and widely used method for the synthesis of 3H-indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine with a ketone. A representative protocol for the synthesis of 2,3,3-trimethyl-3H-indole is provided below.[1]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve phenylhydrazine in glacial acetic acid.

  • Addition of Ketone: To this solution, slowly add methyl isopropyl ketone (3-methyl-2-butanone) while maintaining the reaction temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: The product is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Iodine-Mediated Intramolecular Cyclization of Enamines

An alternative and efficient method for the synthesis of this compound derivatives involves the iodine-mediated intramolecular cyclization of enamines. This transition-metal-free reaction offers a versatile route to a variety of substituted 3H-indoles.[2]

Experimental Protocol:

  • Reaction Mixture: To a mixture of the N-aryl enaminecarboxylate, iodine (I₂), and potassium carbonate (K₂CO₃) in a reaction flask, add N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen).

  • Heating: The reaction mixture is heated to 100 °C for a specified period, typically 1 hour, with stirring.

  • Quenching and Extraction: After cooling to room temperature, the reaction is quenched with aqueous ammonia and the product is extracted with ethyl acetate.

  • Washing and Drying: The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate (MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the desired this compound derivative.[2]

Anticancer Activity of this compound Derivatives

A growing body of evidence suggests that the this compound scaffold is a promising pharmacophore for the development of novel anticancer agents. These compounds have demonstrated cytotoxic activity against a range of cancer cell lines and have been shown to target key cellular processes involved in cancer progression, such as cell proliferation and microtubule dynamics.

Inhibition of Cancer Cell Proliferation

The cytotoxic effects of this compound derivatives are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound test compounds, typically in a serial dilution. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, commonly 72 hours, to allow the compounds to exert their effects.[3]

  • MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3.5 to 4 hours.[3][4]

  • Formazan Solubilization: The culture medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or acidified isopropanol, is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 590 nm, with a reference wavelength of 620 nm.[3] The half-maximal inhibitory concentration (IC₅₀) is then calculated from the dose-response curves.

Quantitative Data on Anticancer Activity

The following table summarizes the reported IC₅₀ values for representative indole derivatives, highlighting the potential of this scaffold in targeting various cancer cell lines. While specific data for 3H-indoles is emerging, the data for structurally related indoles provides a strong rationale for their investigation.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Indole-based SulfonohydrazidesMCF-7 (Breast)13.2[5]
MDA-MB-468 (Breast)8.2[5]
Indole-based Ursolic Acid DerivativesSMMC-7721 (Hepatocarcinoma)0.56
HepG2 (Hepatocarcinoma)0.91
Indole-based ChalconesA549 (Lung)0.0003 - 0.009
HeLa (Cervical)0.0003 - 0.009
Bel-7402 (Liver)0.0003 - 0.009
MCF-7 (Breast)0.0003 - 0.009
A2780 (Ovarian)0.0003 - 0.009
HCT-8 (Colorectal)0.0003 - 0.009

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of indole derivatives, including the this compound subclass, are often attributed to their ability to modulate critical intracellular signaling pathways that regulate cell growth, proliferation, and survival. Two such pathways that have been implicated are the PI3K/Akt/mTOR and STAT5 signaling cascades.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers. Certain indole compounds have been shown to inhibit this pathway, leading to decreased cancer cell survival.[6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indole This compound Derivative Indole->Akt Inhibition STAT5_Signaling_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT5_inactive STAT5 (inactive) JAK->STAT5_inactive p STAT5_active p-STAT5 (active dimer) STAT5_inactive->STAT5_active Nucleus Nucleus STAT5_active->Nucleus GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Indole This compound Derivative Indole->STAT5_inactive Inhibition of Phosphorylation

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 3H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis, a venerable and versatile reaction in organic chemistry discovered by Hermann Emil Fischer in 1883, remains a cornerstone for the synthesis of the indole nucleus.[1] While traditionally used for the preparation of 1H-indoles, this powerful acid-catalyzed cyclization of arylhydrazones, derived from arylhydrazines and carbonyl compounds, is also a highly effective method for constructing 3H-indole (indolenine) derivatives.[1][2] These 3,3-disubstituted 3H-indoles are important structural motifs in natural products and serve as valuable precursors in the synthesis of complex alkaloids and pharmaceuticals.

This document provides a detailed protocol for the Fischer indole synthesis of this compound derivatives, a summary of reaction conditions and yields for various substrates, and a visual representation of the experimental workflow.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Fischer indole synthesis involves several key steps:

  • Hydrazone Formation: The reaction commences with the condensation of a (substituted) phenylhydrazine with a ketone to form a phenylhydrazone.[1]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[1]

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step.[1][2]

  • Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to afford the final this compound product.[2]

The choice of acid catalyst is crucial and can include Brønsted acids such as hydrochloric acid, sulfuric acid, polyphosphoric acid, and p-toluenesulfonic acid, as well as Lewis acids like zinc chloride, boron trifluoride, and iron chloride.[1][2][4]

Fischer_Indole_Synthesis_Workflow start Start reactants Phenylhydrazine + Ketone start->reactants 1. Mix hydrazone Hydrazone Formation (Acid Catalyst) reactants->hydrazone 2. Condensation cyclization Fischer Indole Cyclization (Heating/Microwave) hydrazone->cyclization 3. Rearrangement workup Reaction Work-up (Neutralization, Extraction) cyclization->workup 4. Quench purification Purification (Column Chromatography) workup->purification 5. Isolate product This compound Derivative purification->product 6. Characterize

Caption: Experimental workflow for the Fischer indole synthesis of 3H-indoles.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various this compound derivatives using the Fischer indole synthesis.

Table 1: Synthesis of 2,3,3-Trimethyl-3H-indoles from Substituted Phenylhydrazines and Isopropyl Methyl Ketone

Phenylhydrazine DerivativeAcid CatalystSolventTemperatureTimeYield (%)Reference
o-Tolylhydrazine hydrochlorideAcetic AcidAcetic AcidRoom Temp.-High[2]
m-Tolylhydrazine hydrochlorideAcetic AcidAcetic AcidRoom Temp.-High[2]
p-NitrophenylhydrazineAcetic Acid/HClAcetic Acid---[5]
o-NitrophenylhydrazineAcetic Acid/HClAcetic Acid---[5]

Table 2: Synthesis of Substituted 1,2,3,4-Tetrahydro-4aH-carbazoles from Substituted Phenylhydrazines and 2-Methylcyclohexanone

Phenylhydrazine DerivativeAcid CatalystSolventTemperatureTimeYield (%)Reference
o-Tolylhydrazine hydrochlorideAcetic AcidAcetic AcidRoom Temp.-High[2]
m-Tolylhydrazine hydrochlorideAcetic AcidAcetic AcidRoom Temp.-High[2]
p-NitrophenylhydrazineAcetic AcidAcetic AcidReflux24h-[2]
o-NitrophenylhydrazineAcetic AcidAcetic AcidReflux24h51%[2]

Table 3: Microwave-Assisted Fischer Indole Synthesis

PhenylhydrazineKetone/AldehydeAcid CatalystPower (W)Time (min)Yield (%)Reference
PhenylhydrazineCyclohexanonep-TSA600391%[3][6]
PhenylhydrazineCyclohexanoneZnCl₂600376%[3][6]

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted phenylhydrazine or its hydrochloride salt

  • Appropriate ketone

  • Acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid, zinc chloride)

  • Solvent (e.g., glacial acetic acid, ethanol)

  • Sodium hydroxide solution (1 M)

  • Organic solvent for extraction (e.g., chloroform, ethyl acetate)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted phenylhydrazine (1 equivalent) and the ketone (1 to 1.2 equivalents).

  • Addition of Catalyst and Solvent: Add the chosen solvent and the acid catalyst. The amount of catalyst may vary depending on its nature (typically catalytic amounts for strong acids, while weaker acids like acetic acid can be used as the solvent).

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux) for the required time. Monitor the progress of the reaction by thin-layer chromatography (TLC). For microwave-assisted synthesis, place the reaction mixture in a sealed microwave vessel and irradiate at the specified power and time.[3][6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a base (e.g., 1 M NaOH solution) until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 100 mL of chloroform).[7]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to obtain the pure this compound derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Signaling Pathways and Logical Relationships

The Fischer indole synthesis is a chemical transformation and does not directly involve biological signaling pathways. The logical relationship of the synthesis is a sequential progression from starting materials to the final product, as depicted in the experimental workflow diagram above. The key logical relationship is the acid-catalyzed intramolecular cyclization, which is the core of this synthetic method. The regioselectivity of the cyclization can be influenced by steric and electronic factors of the substituents on both the phenylhydrazine and the carbonyl compound.[8]

References

Application Notes and Protocols for Iodine-Mediated Intramolecular Cyclization for 3H-Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-indoles, also known as indolenines, are important structural motifs found in a variety of natural products and pharmacologically active compounds. Their unique biological activities make them attractive targets in drug discovery and development. While numerous methods exist for the synthesis of 1H-indoles, the construction of the 3H-indole core remains a significant challenge. This document outlines a robust and efficient, transition-metal-free method for the synthesis of functionalized 3H-indoles via an iodine-mediated intramolecular cyclization of enamines.[1][2] This approach offers several advantages, including the use of a readily available and inexpensive catalyst, a broad substrate scope, and good to excellent yields.[1][2]

Reaction Principle

The synthesis proceeds through an iodine-mediated intramolecular cyclization of N-aryl enamines. The proposed mechanism involves an initial oxidative iodination of the enamine to form an iodide intermediate.[2] This is followed by an intramolecular Friedel-Crafts-type alkylation, leading to the cyclized intermediate, which then undergoes rearomatization to afford the final this compound product.[2]

reaction_mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Enamine N-Aryl Enamine Iodide_Intermediate Iodide Intermediate Enamine->Iodide_Intermediate Oxidative Iodination I2 I₂ (Iodine) Cyclized_Intermediate Cyclized Intermediate Iodide_Intermediate->Cyclized_Intermediate Intramolecular Friedel-Crafts Alkylation 3H_Indole This compound Cyclized_Intermediate->3H_Indole Rearomatization experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Combine N-aryl enamine, I₂, and K₂CO₃ in a flask Inert Flush with N₂ or Ar Start->Inert Solvent Add dry DMF Inert->Solvent Stir Stir at room temperature Solvent->Stir Heat Heat to 100 °C for 1h Stir->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to room temperature Monitor->Cool Quench Quench with aq. NH₃ Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure this compound Purify->Product

References

Application Notes and Protocols for Lead-Mediated α-Arylation of 3H-Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the lead-mediated α-arylation of β-ketoesters or γ-lactams using aryl azides, a powerful method for the synthesis of functionalized 3H-indoles. The protocol is based on the work of Zhou and Driver (2014), which outlines an efficient pathway to these important N-heterocyclic motifs.[1][2][3]

Introduction

3H-indoles are significant structural motifs found in a variety of bioactive alkaloids and pharmacologically active compounds. This method presents a streamlined, two-step process for their synthesis. The key steps involve an initial lead-mediated α-arylation of a β-ketoester or γ-lactam with an aryl azide, followed by a Staudinger reduction to furnish the final 3H-indole product. This approach is notable for its ability to construct aryl azides with fully substituted ortho-alkyl substituents.[1]

Reaction Scheme

The overall synthetic strategy involves two main transformations:

  • Lead-Mediated α-Arylation: A β-ketoester or γ-lactam is reacted with an aryl azide in the presence of a lead(IV) acetate and pyridine to yield an α-arylated azide compound.

  • Staudinger Reduction: The resulting aryl azide is then treated with triphenylphosphine to afford the desired this compound.[1]

Reaction_Scheme beta_ketoester β-Ketoester or γ-Lactam alpha_arylated α-Arylated Azide beta_ketoester->alpha_arylated aryl_azide Aryl Azide lead_reagent Pb(OAc)₄, Pyridine lead_reagent->alpha_arylated stg_reagent PPh₃ indole_product This compound stg_reagent->indole_product alpha_arylated->indole_product Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Arylation Ketoester β-Ketoester Enolate Lead Enolate Intermediate Ketoester->Enolate LeadIV Pb(OAc)₄ LeadIV->Enolate - HOAc ArylatedProduct α-Arylated Azide Enolate->ArylatedProduct Reaction with Azide ArylAzide Aryl Azide ArylAzide->ArylatedProduct Nitrogen N₂ ArylatedProduct->Nitrogen - N₂

References

Application of 3H-Indole Derivatives as Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3H-indole scaffold represents a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. Derivatives of this compound have been shown to exhibit potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines. These compounds exert their anticancer effects through various mechanisms of action, including the disruption of microtubule dynamics and the modulation of critical signaling pathways involved in cell growth, proliferation, and survival.

This document provides detailed application notes on the use of this compound derivatives as anticancer agents, summarizing their activity and outlining protocols for their evaluation.

Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Cytotoxicity of 3-Substituted Indole Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Indole-ChalconeDerivative 12Various0.22 - 1.80[1]
Quinoline-IndoleDerivative 13Various0.002 - 0.011[1]
3-Amino-1H-IndoleDerivative 25HeLa3.7[1]
HepG28.0[1]
MCF-719.9[1]
Indole-ThiopheneCompounds 6a, 6bHT29, HepG2, HCT116, T98GNanomolar range[1]
3-Arylthio-1H-IndoleThiophen-3-yl deriv. (10a)MCF-70.0045[2]
3-Arylthio-1H-IndoleThiophen-2-yl deriv. (10b)MCF-70.029[2]
Indole-based SulfonohydrazideCompound 5fMCF-713.2
MDA-MB-4688.2
2-Aryl-3-AroyI IndoleCompound 36SK-OV-3Sub-micromolar
2,5-disubstituted IndoleCompound 3bA5490.48[3]
Compound 2cHepG213.21[3]

Table 2: Tubulin Polymerization Inhibition by this compound Derivatives

Compound ClassSpecific DerivativeAssay TypeIC50 (µM)Reference
Quinoline-IndoleDerivative 13Tubulin Polymerization2.09[1]
3-Amino-1H-IndoleDerivative 28Colchicine Binding Inhibition- (46% inhibition)[1]
3-Arylthio-1H-IndoleThiophen-3-yl deriv. (10a)Tubulin Polymerization0.58[2]
3-Arylthio-1H-IndoleThiophen-2-yl deriv. (10b)Tubulin Polymerization0.57[2]
2-Aryl-3-AroyI IndoleCompound 36Tubulin Polymerization1.1

Key Mechanisms of Action

This compound derivatives employ a multi-faceted approach to inhibit cancer cell growth, primarily through:

  • Inhibition of Tubulin Polymerization: A significant number of this compound derivatives bind to the colchicine site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. The resulting mitotic arrest triggers apoptosis (programmed cell death).[1]

  • Modulation of the PI3K/Akt/mTOR Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain indole derivatives, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[4]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anticancer potential of this compound derivatives are provided below.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Add this compound Derivative A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC fluorescence (early apoptosis) is detected in the FL1 channel, and PI fluorescence (late apoptosis/necrosis) is detected in the FL3 channel.

G cluster_workflow Apoptosis Assay Workflow A Treat Cells with This compound Derivative B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, dark) D->E F Flow Cytometry Analysis E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) by flow cytometry.

Protocol:

  • Cell Treatment: Treat cells with the this compound derivative as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

G cluster_workflow Cell Cycle Analysis Workflow A Treat Cells with This compound Derivative B Harvest and Fix (70% Ethanol) A->B C Wash and Resuspend B->C D Stain with PI and RNase A C->D E Incubate (30 min, dark) D->E F Flow Cytometry Analysis E->F

Caption: Workflow for cell cycle analysis using PI staining.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

This technique is used to detect and quantify the levels of specific proteins involved in the PI3K/Akt/mTOR pathway, particularly their phosphorylation status, which indicates pathway activation.

Protocol:

  • Protein Extraction: Treat cells with the this compound derivative, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, S6K).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Survival mTOR->Proliferation promotes Indole This compound Derivative Indole->PI3K inhibits Indole->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-based reporter in a polymerization buffer.

  • Compound Addition: Add the this compound derivative at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiate Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Monitor Polymerization: Monitor the increase in fluorescence over time using a fluorometer. The increase in fluorescence is proportional to the extent of tubulin polymerization.

  • Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.

G cluster_pathway Tubulin Polymerization Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Indole This compound Derivative Indole->Microtubule inhibits formation ColchicineSite Colchicine Binding Site Indole->ColchicineSite binds to

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.

References

Application Notes and Protocols for Utilizing 3H-Indole Compounds as Anti-Inflammatory Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3H-indole and its derivatives as potent anti-inflammatory agents. The information collated from recent scientific literature offers insights into their mechanism of action, quantitative efficacy, and detailed experimental protocols for their evaluation.

Introduction

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to various diseases. The indole nucleus is a prominent scaffold in medicinal chemistry, with many derivatives exhibiting significant anti-inflammatory properties.[1][2][3][4][5] 3H-indoles, a class of indole tautomers, and their derivatives have emerged as promising candidates for the development of novel anti-inflammatory therapeutics. These compounds have been shown to modulate key inflammatory pathways, including cyclooxygenase (COX) enzymes, the NF-κB and MAPK signaling cascades, and the STING pathway, thereby reducing the production of pro-inflammatory mediators.[1][4][6][7]

Data Presentation: Anti-Inflammatory Activity of Indole Derivatives

The following table summarizes the quantitative data on the anti-inflammatory activity of various indole derivatives from recent studies.

Compound IDAssay TypeTarget/Cell LineMeasurementResultReference
4dc STING InhibitionRAW-Lucia™ ISG cellsIC500.14 µM[8]
4dc STING InhibitionTHP1-Dual™ cellsIC500.39 µM[8]
3-(3-hydroxyphenyl)-indolin-2-one Nitric Oxide ProductionLPS-stimulated RAW264.7 cellsInhibitionStronger than dexamethasone[6]
Compound 7 Carrageenan-induced paw edemaAlbino rats% Inhibition of edemaHigher than phenylbutazone[9]
1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole COX-1 InhibitionIn vitro enzyme immunoassayIC50> 100 µM[1]
1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole COX-2 InhibitionIn vitro enzyme immunoassayIC500.32 µM[1]
Compound S3 Carrageenan-induced paw edemaRats% Inhibition (2h)61.99%[10]
Compound S3 Carrageenan-induced paw edemaRats% Inhibition (3h)61.20%[10]
Compound S7 Carrageenan-induced paw edemaRats% Inhibition (2h)61.47%[10]
Compound S7 Carrageenan-induced paw edemaRats% Inhibition (3h)62.24%[10]
Compound S14 Carrageenan-induced paw edemaRats% Inhibition (2h)62.69%[10]
Compound S14 Carrageenan-induced paw edemaRats% Inhibition (3h)63.69%[10]
Indomethacin (Reference) Carrageenan-induced paw edemaRats% Inhibition (2h)77.23%[10]
Indomethacin (Reference) Carrageenan-induced paw edemaRats% Inhibition (3h)76.89%[10]
UA-1 Nitric Oxide InhibitionRAW 264.7 cellsIC502.2 ± 0.4 µM[11]
Ursolic Acid (Parent Compound) Nitric Oxide InhibitionRAW 264.7 cellsIC5017.5 ± 2.0 µM[11]
Indazole TNF-α InhibitionIn vitroIC50220.11 μM[12]
5-aminoindazole TNF-α InhibitionIn vitroIC50230.19 μM[12]
Dexamethasone (Reference) TNF-α InhibitionIn vitroIC5031.67 μM[12]

Experimental Protocols

In Vitro Anti-Inflammatory Assays

1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW264.7 Macrophages

This protocol is adapted from studies evaluating the inhibition of NO production by indole derivatives in murine macrophages.[6][7]

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound test compounds for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent system. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-treated control group.

2. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

This protocol outlines the quantification of pro-inflammatory cytokines in cell culture supernatants.[6][7]

  • Sample Collection: Collect the culture supernatants from the NO production assay (after 24-hour LPS stimulation).

  • ELISA Procedure: Determine the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Create a standard curve using recombinant cytokines. Calculate the cytokine concentrations in the samples and express the results as a percentage of the LPS-stimulated control.

3. Western Blot Analysis for Signaling Pathway Proteins (NF-κB, MAPKs, Akt)

This protocol is for assessing the effect of indole compounds on key inflammatory signaling pathways.[6][7]

  • Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against total and phosphorylated forms of p65 (NF-κB), JNK, ERK, p38 (MAPKs), and Akt overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

In Vivo Anti-Inflammatory Assay

1. Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[9][10][12][13]

  • Animals: Use male Wistar or Sprague-Dawley rats (150-200g).

  • Grouping and Administration: Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound compounds orally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound compounds and a typical experimental workflow for their evaluation.

G cluster_akt Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt JNK JNK TLR4->JNK ERK ERK TLR4->ERK p38 p38 TLR4->p38 Ikk IKK TLR4->Ikk Indole This compound Compound pAkt p-Akt Indole->pAkt pJNK p-JNK Indole->pJNK pERK p-ERK Indole->pERK pp38 p-p38 Indole->pp38 pp65 p-p65 (Nuclear Translocation) Indole->pp65 Akt->pAkt P JNK->pJNK P ERK->pERK P p38->pp38 P pIkB p-IκBα Ikk->pIkB P IkB IκBα p65 p65 pIkB->p65 degradation p65->pp65 P Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, iNOS) pp65->Cytokines

Caption: Inhibition of LPS-induced inflammatory signaling pathways by this compound compounds.

G start Start: this compound Compound Library invitro In Vitro Screening (e.g., NO, Cytokine Assays) start->invitro active Identify Active Compounds invitro->active active->start Inactive mechanism Mechanism of Action Studies (Western Blot, Pathway Analysis) active->mechanism Active invivo In Vivo Efficacy Studies (e.g., Carrageenan-induced Paw Edema) mechanism->invivo lead Lead Optimization invivo->lead end Preclinical Development lead->end

Caption: Experimental workflow for evaluating this compound compounds as anti-inflammatory agents.

STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING (ER) cGAMP->STING TBK1 TBK1 STING->TBK1 Indole This compound Compound (e.g., 4dc) Indole->STING IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IFNs Type I Interferons (IFNs) pIRF3->IFNs dimerization & nuclear translocation

Caption: Inhibition of the cGAS-STING signaling pathway by this compound derivatives.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Separation of 3H-Indole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of 3H-Indole isomers. The separation of these isomers is a critical analytical challenge in drug development and pharmaceutical quality control, as different isomers can exhibit varied pharmacological and toxicological profiles.[1] This document outlines a systematic approach to method development, covering stationary phase selection, mobile phase optimization, and detector considerations. Detailed experimental protocols and data presentation guidelines are included to assist researchers in achieving reliable and reproducible separations.

Introduction

Indole and its derivatives are fundamental structural motifs in a vast array of biologically active compounds, including many pharmaceuticals. 3H-Indoles, also known as indolines, are saturated analogues of indoles.[2] The synthesis of these compounds can often result in the formation of various structural isomers and stereoisomers. Even minor differences in the spatial arrangement of atoms can lead to significant variations in biological activity, making the separation and quantification of individual isomers a crucial step in the drug development process to ensure safety and efficacy.[1]

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation of isomers.[1] This application note details a strategic approach to developing an HPLC method for resolving this compound isomers, focusing on reversed-phase chromatography, which is a common and effective technique for this class of compounds.[1][3]

Method Development Strategies

The development of a successful HPLC method involves the systematic optimization of several key parameters to achieve the desired resolution, peak shape, and analysis time. The primary factors to consider are the stationary phase, mobile phase composition, and detection method.

Stationary Phase Selection

The choice of the stationary phase is critical for achieving selectivity between isomers. For the separation of indole isomers, several types of stationary phases have proven effective:

  • C18 and C8 Columns: These are the most common reversed-phase columns and often provide a good starting point for method development.[4] Separation is primarily based on the hydrophobicity of the analytes.

  • Chiral Stationary Phases (CSPs): For the separation of enantiomers (non-superimposable mirror images), chiral chromatography is essential.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated success in resolving a broad range of chiral compounds, including indole derivatives.[1][5][6]

  • Pyrenylethyl and Nitrophenylethyl Group Bonded Phases: These columns offer unique retention mechanisms based on π-π interactions, which can be highly effective for separating aromatic isomers.[7]

Mobile Phase Optimization

The mobile phase plays a crucial role in modulating the retention and selectivity of the separation.[1][8][9] Key aspects of mobile phase optimization include:

  • Organic Solvent: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Their different selectivities should be evaluated.[4][5]

  • Aqueous Phase and pH: The pH of the mobile phase is a critical parameter, especially for ionizable compounds like some indole derivatives.[9][10] Adjusting the pH can significantly alter the retention and peak shape. Buffers, such as phosphate or acetate, are used to maintain a stable pH.[9][10]

  • Additives and Modifiers: To improve peak shape and resolution, additives can be incorporated into the mobile phase. For basic compounds that may exhibit peak tailing due to interactions with residual silanol groups on the silica support, a basic modifier like triethylamine (TEA) can be added.[1] Ion-pairing reagents can also be used to enhance the separation of charged analytes.[3][9]

Detection

The choice of detector depends on the chromophoric properties of the this compound isomers.

  • UV/PDA Detector: Many indole derivatives possess a chromophore that allows for detection by UV absorbance, typically around 280 nm.[4][11] A Photo Diode Array (PDA) detector provides the additional advantage of acquiring full UV spectra, which can aid in peak identification and purity assessment.

  • Fluorescence Detector: For enhanced sensitivity and selectivity, a fluorescence detector can be used, with typical excitation and emission wavelengths for indoles being around 280 nm and 350 nm, respectively.[12][13]

  • Refractive Index (RID) Detector: In cases where the this compound isomers lack a significant UV chromophore, a Refractive Index Detector can be employed.[1][14][15]

Experimental Protocols

This section provides a detailed protocol for the HPLC method development for the separation of this compound isomers.

Materials and Reagents
  • This compound isomer standards

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or other suitable acid/buffer for pH adjustment)

  • Triethylamine (optional, for peak shape improvement)

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., PDA or Fluorescence).

  • Data acquisition and processing software.

Sample Preparation
  • Prepare a stock solution of the this compound isomer mixture at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 50 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization and Validation Start Define Separation Goal (e.g., baseline resolution of all isomers) Column_Screening Screen Different Stationary Phases (C18, C8, Chiral, PYE) Start->Column_Screening Solvent_Screening Test Organic Solvents (Acetonitrile vs. Methanol) Column_Screening->Solvent_Screening Gradient_Optimization Optimize Gradient Profile (Slope and Time) Solvent_Screening->Gradient_Optimization pH_Optimization Optimize Mobile Phase pH Gradient_Optimization->pH_Optimization Temperature_Optimization Evaluate Column Temperature (e.g., 30°C, 35°C, 40°C) pH_Optimization->Temperature_Optimization Flow_Rate_Optimization Adjust Flow Rate (e.g., 1.0 mL/min, 1.2 mL/min) Temperature_Optimization->Flow_Rate_Optimization Robustness_Testing Assess Method Robustness Flow_Rate_Optimization->Robustness_Testing Final_Method Finalized HPLC Method Validation Perform Method Validation (Linearity, Accuracy, Precision) Robustness_Testing->Validation Validation->Final_Method

Caption: A workflow diagram for systematic HPLC method development.

Protocol for a Starting HPLC Method

This protocol serves as a starting point for the method development process.

  • Column Selection: Begin with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • Start with a linear gradient from 20% to 80% Solvent B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[1]

  • Injection Volume: 10 µL.

  • Detection:

    • PDA Detector: Scan from 200-400 nm, with a monitoring wavelength of 280 nm.

Data Presentation and Interpretation

All quantitative data from the method development experiments should be summarized in clearly structured tables for easy comparison. This allows for a systematic evaluation of the impact of different parameters on the separation.

Table 1: Stationary Phase Screening
Stationary PhaseIsomer Pair 1-2 ResolutionIsomer Pair 2-3 ResolutionPeak Tailing Factor (Isomer 1)Analysis Time (min)
C18 (250x4.6mm, 5µm)1.21.41.535
C8 (150x4.6mm, 3.5µm)1.01.21.325
Chiralcel OD-H (250x4.6mm, 5µm)2.52.81.145
COSMOSIL PYE (150x4.6mm, 5µm)1.82.11.230
Table 2: Mobile Phase Optimization
Organic SolventpHAdditiveIsomer Pair 1-2 ResolutionIsomer Pair 2-3 ResolutionPeak Tailing Factor (Isomer 1)
Acetonitrile3.0None1.82.01.4
Methanol3.0None1.61.81.3
Acetonitrile4.5None1.51.71.6
Acetonitrile3.00.1% TEA1.92.21.1

Logical Relationships in Method Optimization

The optimization of chromatographic parameters often involves understanding the interplay between different variables.

Optimization_Relationships cluster_params Adjustable Parameters cluster_outcomes Chromatographic Outcomes Organic_Content Organic Solvent % Retention_Time Retention Time Organic_Content->Retention_Time inversely affects Resolution Resolution Organic_Content->Resolution affects pH Mobile Phase pH pH->Retention_Time affects for ionizable compounds Peak_Shape Peak Shape pH->Peak_Shape can improve Temperature Column Temperature Temperature->Retention_Time inversely affects Temperature->Resolution can affect Flow_Rate Flow Rate Flow_Rate->Resolution can decrease at high rates Analysis_Time Analysis Time Flow_Rate->Analysis_Time inversely affects

Caption: Interdependencies of key HPLC method parameters.

Conclusion

The development of a robust and reliable HPLC method for the separation of this compound isomers is achievable through a systematic approach to the selection and optimization of the stationary phase, mobile phase, and detection parameters. By carefully evaluating different column chemistries and fine-tuning the mobile phase composition, researchers can achieve baseline separation of critical isomers. The protocols and guidelines presented in this application note provide a solid framework for initiating and successfully completing the method development process, ultimately ensuring the quality and safety of pharmaceutical products containing this compound derivatives.

References

Application Notes and Protocols for NMR-Based Structural Elucidation of 3H-Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural elucidation of 3H-indoles, also known as indolenines. This class of heterocyclic compounds is a common structural motif in natural products and synthetic molecules with significant biological activities, making their unambiguous characterization crucial in drug discovery and development.

Introduction to NMR Spectroscopy for 3H-Indole Analysis

NMR spectroscopy is an unparalleled analytical technique for determining the three-dimensional structure of organic molecules in solution. For 3H-indoles, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide critical information regarding:

  • Connectivity: Establishing the bonding framework of the molecule.

  • Substitution Patterns: Identifying the positions of substituents on the this compound core.

  • Stereochemistry: Determining the relative and absolute configuration of stereocenters, which is particularly important for spirocyclic 3H-indoles.

The key NMR experiments for the structural elucidation of 3H-indoles include:

  • 1D NMR:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Reveals the number and type of carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (¹J-coupling).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), crucial for connecting different spin systems and identifying quaternary carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in proximity, providing insights into stereochemistry and conformation.[1][2]

Data Presentation: Characteristic NMR Data of 3H-Indoles

The chemical shifts of the this compound core are distinct from their 1H-indole tautomers. The sp³-hybridized C3 atom and the imine-like C2 atom are key distinguishing features. Below are tables summarizing typical ¹H and ¹³C NMR chemical shift ranges for substituted 3H-indoles.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted 3H-Indoles in CDCl₃

ProtonChemical Shift Range (ppm)MultiplicityNotes
H27.5 - 8.5sCharacteristic downfield shift of the imine proton.
H47.0 - 7.8d or dd
H56.8 - 7.5t or td
H66.8 - 7.5t or td
H77.0 - 7.8d or dd
C3-Substituents1.0 - 3.0VariesDepends on the nature of the substituent.

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 3H-Indoles in CDCl₃

CarbonChemical Shift Range (ppm)Notes
C2170 - 190Characteristic downfield shift of the imine carbon.
C350 - 75sp³-hybridized carbon, chemical shift is highly dependent on substituents.
C3a140 - 160
C4120 - 130
C5120 - 130
C6120 - 130
C7115 - 125
C7a150 - 170

Table 3: Exemplary ¹H and ¹³C NMR Data for 2,3,3-Trimethyl-3H-indole [3][4]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2-CH₃2.19 (s)18.4
3-53.8
3-(CH₃)₂1.25 (s)24.3
3a-153.7
47.1 (m)127.3
56.7-6.9 (m)123.6
66.7-6.9 (m)127.4
77.1 (m)119.0
7a-149.8

Table 4: Exemplary ¹H and ¹³C NMR Data for a Spiro[indole-pyrrolidine] Derivative [5]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H47.54 (t)124.1
H57.12 (t)120.9
H66.96 (d)112.1
H77.98 (d)111.3
C2'-163.5
C3 (spiro)-83.6
C4'4.06 (q)60.7
C5'-149.7
N-H (indole)9.05 (s)-

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These are general guidelines and may require optimization based on the specific compound and available instrumentation.

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Sample Amount: For a standard 5 mm NMR tube, dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used depending on the solubility of the compound.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). Many deuterated solvents are available with TMS already added.

Protocol 2: 1D ¹H NMR Acquisition
  • Instrument Setup: Tune and match the probe for the ¹H frequency. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): Typically 12-16 ppm.

    • Number of Scans (NS): 8-16 scans are usually sufficient for routine spectra.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons.

Protocol 3: 1D ¹³C NMR Acquisition
  • Instrument Setup: Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): Typically 200-240 ppm.

    • Number of Scans (NS): 128 to 1024 scans or more, depending on the sample concentration.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for quantitative analysis of quaternary carbons.

  • Processing: Follow similar processing steps as for ¹H NMR.

Protocol 4: 2D COSY Acquisition
  • Instrument Setup: Use the settings from the optimized 1D ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).

    • Spectral Width (SW): Set the same spectral width in both dimensions (F1 and F2) as the 1D ¹H spectrum.

    • Number of Scans (NS): 2-8 scans per increment.

    • Number of Increments (TD in F1): 256-512 increments.

  • Processing:

    • Apply a Fourier transform in both dimensions.

    • Phase correct the spectrum.

    • Symmetrize the spectrum if necessary.

Protocol 5: 2D HSQC Acquisition
  • Instrument Setup: Use optimized parameters from both 1D ¹H and ¹³C NMR experiments.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker instruments for multiplicity editing).

    • Spectral Width (SW): Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

    • Number of Scans (NS): 4-16 scans per increment.

    • Number of Increments (TD in F1): 128-256 increments.

    • ¹J-coupling Constant: Set to an average value of 145 Hz.

  • Processing: Apply Fourier transform, phase correction, and baseline correction in both dimensions.

Protocol 6: 2D HMBC Acquisition
  • Instrument Setup: Use optimized parameters from both 1D ¹H and ¹³C NMR experiments.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Width (SW): Set the ¹H spectral width in F2 and the ¹³C spectral width in F1.

    • Number of Scans (NS): 8-32 scans per increment.

    • Number of Increments (TD in F1): 256-512 increments.

    • Long-Range Coupling Constant: Optimized for a typical value of 8 Hz.

  • Processing: Apply Fourier transform and baseline correction in both dimensions. Phase correction is typically not required for magnitude-mode HMBC spectra.

Protocol 7: 2D NOESY/ROESY Acquisition
  • Instrument Setup: Use optimized parameters from the 1D ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-selected NOESY or ROESY experiment (e.g., noesygpph or roesygpph on Bruker instruments).

    • Spectral Width (SW): Set the same spectral width in both dimensions as the 1D ¹H spectrum.

    • Number of Scans (NS): 8-16 scans per increment.

    • Number of Increments (TD in F1): 256-512 increments.

    • Mixing Time (D8): This is a crucial parameter. For small molecules like 3H-indoles, a mixing time of 300-800 ms is a good starting point for NOESY. For ROESY, a mixing time of 200-500 ms is typical.[1]

  • Processing: Follow similar processing steps as for COSY.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the workflow for the structural elucidation of 3H-indoles using NMR and the logical relationships between the different NMR experiments.

experimental_workflow cluster_synthesis Sample Preparation cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_elucidation Structure Elucidation synthesis Synthesis & Purification of this compound prep NMR Sample Preparation (5-10 mg in 0.6 mL CDCl3) synthesis->prep h1_nmr 1H NMR (Proton Environments) prep->h1_nmr c13_nmr 13C NMR & DEPT (Carbon Types: C, CH, CH2, CH3) prep->c13_nmr cosy COSY (H-H Connectivity) h1_nmr->cosy hsqc HSQC (Direct C-H Correlation) h1_nmr->hsqc hmbc HMBC (Long-Range C-H Correlation) h1_nmr->hmbc noesy NOESY/ROESY (Through-Space H-H Proximity) h1_nmr->noesy c13_nmr->hsqc c13_nmr->hmbc elucidation Assemble Fragments & Determine Connectivity cosy->elucidation hsqc->elucidation hmbc->elucidation stereochem Determine Stereochemistry noesy->stereochem elucidation->stereochem final_structure Final Structure stereochem->final_structure

General workflow for the structural elucidation of 3H-indoles using NMR.

logical_relationships cluster_fragments Fragment Assembly cluster_connectivity Overall Connectivity cluster_stereochem 3D Structure h1 1H NMR (Chemical Shifts, Multiplicities, Integrals) cosy COSY (¹H-¹H J-Coupling) h1->cosy Identifies neighboring protons hsqc HSQC (¹J C-H Correlation) h1->hsqc Assigns protons to carbons noesy NOESY/ROESY (Through-Space Proximity) h1->noesy Determines spatial relationships c13 13C NMR (Carbon Chemical Shifts) c13->hsqc hmbc HMBC (ⁿJ C-H Correlation, n=2,3) c13->hmbc cosy->hsqc Defines spin systems hsqc->hmbc Connects spin systems via quaternary carbons

Logical relationships between key NMR experiments for this compound analysis.

Conclusion

The systematic application of 1D and 2D NMR techniques is indispensable for the comprehensive structural elucidation of 3H-indoles. By following the protocols and utilizing the reference data provided in these application notes, researchers can confidently determine the connectivity, substitution patterns, and stereochemistry of novel this compound derivatives, thereby accelerating drug discovery and development efforts.

References

Application Notes and Protocols: Mass Spectrometry Fragmentation of 3H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3H-Indole derivatives are an important class of heterocyclic compounds with a wide range of biological activities, making them significant in drug discovery and development. Understanding their structural characteristics is crucial for their identification, characterization, and metabolic studies. Mass spectrometry (MS) is a powerful analytical technique for this purpose, providing valuable information about the molecular weight and structure of these derivatives through their fragmentation patterns. This document provides detailed application notes and protocols for the analysis of this compound derivatives using mass spectrometry, with a focus on their characteristic fragmentation pathways.

General Fragmentation Patterns of Indole Derivatives

The fragmentation of indole derivatives in mass spectrometry is influenced by the ionization method and the nature and position of substituents on the indole core. Electron Impact (EI) ionization, often used with Gas Chromatography-Mass Spectrometry (GC-MS), typically results in more extensive fragmentation compared to softer ionization techniques like Electrospray Ionization (ESI), commonly paired with Liquid Chromatography-Mass Spectrometry (LC-MS).

Under EI-MS, a common fragmentation pathway for simple indoles involves the loss of HCN, which is characteristic of the indole ring itself.[1][2] For substituted indoles, the fragmentation is directed by the substituents. For instance, acetyl groups can lead to the loss of a methyl radical followed by a molecule of carbon monoxide.[1]

In LC-MS/MS, the fragmentation is more controlled. For protonated molecules ([M+H]+), characteristic losses often involve neutral molecules such as water, ammonia, or parts of the substituent side chains. For example, prenylated indole alkaloids show a characteristic loss of an isopentene group.[3]

Quantitative Data on Fragmentation Patterns

The following tables summarize the mass-to-charge ratios (m/z) of key fragments observed for various this compound derivatives and related compounds.

Table 1: EI-MS Fragmentation of Substituted Indole Derivatives

Compound TypeParent Ion (m/z)Key Fragment Ions (m/z)Characteristic Neutral LossReference
Open Chain Intermediate of Pyrroloquinoline (I)171157, 116, 89CH2, CH3CN, HCN[1]
Open Chain Intermediate of Pyrroloquinoline (II)Not specified172C2H4, CO2[4]
2-Substituted-3'-[(substituted indol-3-yl-methylene)imino]-chalconesVaries205, 190, 134, 109Varies with substituent[2]
1,3-di(n-butyl)-1H-indoleNot specified[M-C3H7]+, [M-C4H9]+Propyl radical, Butyl radical[5]

Table 2: LC-MS/MS Fragmentation of Prenylated Indole Alkaloids

CompoundPrecursor Ion [M+H]+ (m/z)Product Ions (m/z)Characteristic Neutral LossReference
Compound 2410342, 300, 132, 130Isopentene, Acyl group[3]
Compound 3396328, 286, 132, 130Isopentene, Acyl group[3]
Compound 4 (Isomer of 2)410342, 300, 132, 130Isopentene, Acyl group[3]

Table 3: LC-MS/MS Fragmentation of 3-Hydroxyindole and Related Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Analysis MethodReference
Isatin14892MRM[6]
Indigo263219MRM[6]
Indirubin263219MRM[6]
N-methyl-3-hydroxyindole148105MRM[6]

Experimental Protocols

Protocol 1: Analysis of this compound Derivatives by GC-EI-MS

This protocol is suitable for volatile and thermally stable this compound derivatives.

1. Sample Preparation: a. Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL. b. If derivatization is required to increase volatility (e.g., for compounds with polar functional groups), use a suitable agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Ionization Mode: Electron Impact (EI).
  • Ionization Energy: 70 eV.[1][4]
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Mass Range: m/z 40-550.

3. Data Analysis: a. Identify the molecular ion peak (M+). b. Analyze the fragmentation pattern and compare it with known fragmentation pathways of indole derivatives and mass spectral libraries. c. Utilize the observed neutral losses to deduce the structure of the substituents.

Protocol 2: Analysis of this compound Derivatives by LC-ESI-MS/MS

This protocol is ideal for non-volatile, thermally labile, and polar this compound derivatives.

1. Sample Preparation: a. Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 10-100 µg/mL. b. Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 5% B, increase to 95% B over 15 min, hold for 5 min, and then return to initial conditions for equilibration.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  • Ion Source Gas 1: 50 psi.
  • Ion Source Gas 2: 60 psi.
  • Curtain Gas: 35 psi.
  • Temperature: 500 °C.
  • IonSpray Voltage: 5500 V.
  • Scan Type: Full scan (for survey) and product ion scan (for fragmentation analysis) or Multiple Reaction Monitoring (MRM) for targeted quantification.
  • Collision Energy: Ramped from 10 to 40 eV to obtain comprehensive fragmentation information.

3. Data Analysis: a. Identify the protonated molecule [M+H]+ in the full scan spectrum. b. Analyze the product ion spectra to identify characteristic fragment ions and neutral losses. c. For targeted analysis, optimize MRM transitions (precursor ion -> product ion) for specific compounds of interest.[6]

Visualizations

Fragmentation_Pathway M Parent Ion [M+H]+ F1 Fragment Ion 1 M->F1 - Neutral Loss 1 F2 Fragment Ion 2 M->F2 - Neutral Loss 2 F3 Fragment Ion 3 F1->F3 - Neutral Loss 3

Caption: Generalized fragmentation pathway of a this compound derivative in MS/MS.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS/MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolution in Solvent Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Column Reverse-Phase Column Injection->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization Gradient->ESI FullScan Full Scan (MS1) ESI->FullScan ProductScan Product Ion Scan (MS2) FullScan->ProductScan Identification Compound Identification ProductScan->Identification Fragmentation Fragmentation Analysis Identification->Fragmentation Quantification Quantification (optional) Fragmentation->Quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound derivatives.

EI_MS_Fragmentation Indole_Derivative Substituted Indole Derivative (M) M_plus Molecular Ion (M+.) Indole_Derivative->M_plus 70 eV Electron Impact Fragment1 [M - R1]+ M_plus->Fragment1 Loss of Radical 1 (R1) Fragment2 [M - R2]+ M_plus->Fragment2 Loss of Radical 2 (R2) Fragment3 Characteristic Indole Fragment M_plus->Fragment3 Ring Cleavage (e.g., -HCN)

Caption: Logical relationship of EI-MS fragmentation for a substituted indole.

References

Application Note and Protocol: Purification of 3H-Indoles by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3H-Indoles, or tritium-labeled indoles, are invaluable tools in drug discovery and metabolic studies, allowing for sensitive detection and quantification in biological systems. The purity of these radiolabeled compounds is paramount for accurate experimental results. Column chromatography is a fundamental and highly effective technique for purifying these compounds from reaction mixtures and synthetic byproducts.[1] This document provides a comprehensive protocol for the purification of 3H-Indoles using silica gel column chromatography.

Principle of the Method: Column chromatography separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it.[1][2] For the purification of indoles, silica gel, a polar adsorbent, is commonly used as the stationary phase.[1][3] Compounds in the mixture are introduced at the top of the column and eluted with a solvent system (the mobile phase). Non-polar compounds have a weaker interaction with the polar silica gel and will travel down the column more quickly with the mobile phase. Conversely, more polar compounds will adsorb more strongly to the silica gel and elute more slowly.[2] By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially in order of increasing polarity, allowing for their separation and purification.

Experimental Protocol

Materials and Equipment
  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).

  • Glassware: Chromatography column with stopcock, round-bottom flasks, Erlenmeyer flasks, test tubes for fraction collection, beakers.

  • Solvents: HPLC grade hexane, ethyl acetate, dichloromethane, and methanol.

  • Analytical Tools: Thin-Layer Chromatography (TLC) plates (silica gel 60 F254), TLC developing chamber, UV lamp (254 nm).

  • Other: Cotton or glass wool, sand, capillary tubes for TLC spotting, rotary evaporator, appropriate safety equipment (fume hood, gloves, lab coat, safety glasses), and facilities for handling radioactive materials.

Safety Precautions for 3H-Labeled Compounds

Working with tritium (3H) requires strict adherence to radiation safety protocols. All procedures should be conducted in a designated fume hood within a licensed radioisotope laboratory. Appropriate personal protective equipment (PPE), including double gloves, should be worn at all times. All waste materials, including contaminated silica gel, solvents, and consumables, must be disposed of in properly labeled radioactive waste containers according to institutional guidelines.

Step-by-Step Purification Procedure

Step 1: Selection of the Mobile Phase via Thin-Layer Chromatography (TLC)

The success of column chromatography is highly dependent on the choice of the solvent system. TLC is used to rapidly determine the optimal mobile phase.[1]

  • Prepare a Sample: Dissolve a small amount of the crude 3H-indole mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Test various solvent systems by placing the spotted TLC plate in a developing chamber containing a small amount of the chosen solvent mixture. Common solvent systems for indoles are mixtures of hexane and ethyl acetate.[3]

  • Optimize Separation: The goal is to find a solvent system where the desired this compound has a Retention Factor (Rf) of approximately 0.2-0.35.[2][3] This Rf value ensures that the compound will move down the column at an appropriate rate, allowing for good separation from impurities.[3]

  • Visualize: Most indole derivatives are UV-active and can be visualized as dark spots under a UV lamp at 254 nm.[4] For compounds that are not UV-active, staining with reagents like p-anisaldehyde or a highly specific indole stain such as Ehrlich's reagent can be used.[4]

Step 2: Column Preparation (Wet Slurry Packing)

Properly packing the column is critical to avoid channels and ensure an even separation.

  • Column Setup: Securely clamp the chromatography column in a vertical position inside a fume hood. Ensure the stopcock is closed.

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[2][5]

  • Add Sand: Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[5]

  • Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase determined from the TLC analysis. The weight of silica gel should be 50 to 100 times the weight of the crude sample.[1] Stir until a uniform, pourable slurry is formed.[5]

  • Pack the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to dislodge any air bubbles and ensure the silica packs into a uniform bed.[5]

  • Finalize Packing: Once the silica has settled, add another thin layer of sand on top to protect the surface from being disturbed during sample loading.[5] Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [6]

Step 3: Sample Loading (Dry Loading)

Dry loading is often preferred as it typically results in better separation by ensuring the sample is applied to the column in a narrow, concentrated band.[5][7]

  • Dissolve the Sample: Dissolve the crude this compound mixture in a minimal amount of a volatile solvent.

  • Adsorb onto Silica: Add a small amount of silica gel (2-3 times the sample weight) to the solution.

  • Evaporate Solvent: Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[7]

  • Load the Column: Carefully add the silica-adsorbed sample powder onto the top layer of sand in the packed column, ensuring an even layer.

Step 4: Elution and Fraction Collection

  • Begin Elution: Carefully add the mobile phase to the top of the column. Use gentle air pressure if necessary (flash chromatography) to achieve a steady flow rate.

  • Collect Fractions: Begin collecting the eluent in labeled test tubes or vials. The size of the fractions will depend on the column size and the separation efficiency.

  • Gradient Elution (Optional): If impurities are close in polarity to the desired product, a gradient elution can be performed. This involves gradually increasing the proportion of the more polar solvent in the mobile phase (e.g., increasing the percentage of ethyl acetate in hexane). This will increase the eluting power of the mobile phase over time, helping to move more polar compounds down the column.

Step 5: Fraction Analysis and Product Isolation

  • Monitor by TLC: Analyze the collected fractions by TLC to determine which ones contain the purified this compound. Spot every few fractions on a single TLC plate to track the elution profile.

  • Combine Pure Fractions: Identify and combine the fractions that contain only the desired product (i.e., show a single spot on the TLC plate at the correct Rf).[5]

  • Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Purity and Yield Determination: Assess the purity of the final product (e.g., by HPLC, NMR) and calculate the overall recovery yield.

Data Presentation

Table 1: Typical Chromatographic Conditions for Indole Derivatives

This table provides starting points for developing a purification protocol. The optimal conditions for a specific this compound may vary.

Compound ClassStationary PhaseTypical Mobile Phase SystemElution ModeReference
Indole AlkaloidsSilica Gel (200-300 mesh)Hexane-Ethyl Acetate (e.g., 9:1 to 1:1 v/v)Isocratic or Gradient[3][6]
Polar IndolesSilica GelDichloromethane-Methanol (e.g., 100:1 to 20:1 v/v)Isocratic or Gradient[4][6]
Acidic IndolesSilica GelMobile phase with 0.1-1% Acetic AcidIsocratic or Gradient[5]
Basic IndolesSilica GelMobile phase with 0.1-1% TriethylamineIsocratic or Gradient[5]
Indole DerivativesReversed-Phase (C18)Acetonitrile/Water with 0.1% Phosphoric or Formic AcidGradient[6][8]

Table 2: Troubleshooting Common Column Chromatography Issues

ProblemPossible Cause(s)Suggested Solution(s)
Compound won't elute Mobile phase is not polar enough. Compound decomposed on the silica gel.Gradually increase the polarity of the mobile phase (e.g., add more ethyl acetate or methanol).[9] Check compound stability on a small silica plug before running the full column.[9]
Poor separation / Co-elution The polarity of the impurity is too similar to the product. The column was overloaded with the crude sample.Try a different solvent system with different selectivity (e.g., switch from hexane/ethyl acetate to dichloromethane/methanol).[5] Reduce the amount of sample loaded onto the column.[5]
Streaking or "tailing" of spots The compound is acidic or basic and is interacting too strongly with the silica gel.Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).[5]
Cracks or channels in the silica bed The column was packed improperly or ran dry.This is usually unrecoverable. The column must be repacked carefully, ensuring the silica bed is always submerged in solvent.[5]

Workflow Visualization

The following diagram illustrates the logical workflow for the purification of 3H-Indoles by column chromatography.

Purification_Workflow cluster_prep Crude Crude this compound Mixture TLC TLC Optimization (Determine Mobile Phase) Crude->TLC Test Sample Load Sample Preparation & Dry Loading Crude->Load Adsorb on Silica Prep Column Preparation (Slurry Packing) TLC->Prep Optimized Solvent System Elute Elution & Fraction Collection Load->Elute Load onto Column Analyze Fraction Analysis (TLC) Elute->Analyze Collected Fractions Waste Radioactive Waste Disposal Elute->Waste Contaminated Materials Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Analyze->Waste Impure Fractions Evap Solvent Evaporation (Rotovap) Combine->Evap Pure Pure this compound Evap->Pure

Caption: Workflow for this compound purification by column chromatography.

References

Practical Applications of 3H-Indole in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the practical use of 3H-indoles (also known as indolenines) in organic synthesis. 3H-indoles are versatile intermediates, serving as key building blocks in the construction of complex nitrogen-containing molecules, particularly in the synthesis of chiral indolines and spirocyclic frameworks which are prevalent in natural products and pharmaceuticals.

Application Note 1: Asymmetric Synthesis of Chiral Indolines via Catalytic Reduction of 3H-Indoles

Chirally enriched indolines are significant structural motifs in a wide array of biologically active compounds. A highly effective method for their synthesis is the asymmetric reduction of 2-substituted 3H-indoles. This protocol details a Brønsted acid-catalyzed transfer hydrogenation, which offers a metal-free approach to optically active indolines with high enantioselectivity.[1]

Quantitative Data for Asymmetric Reduction of 2-Aryl-3H-Indoles
Entry2-Aryl Substituent (R)Catalyst Loading (mol%)Yield (%)ee (%)
1Phenyl59897
24-Fluorophenyl19596
34-Chlorophenyl19697
44-Bromophenyl19497
54-Methoxyphenyl19896
62-Naphthyl19295
72-Thienyl19394

Table 1: Representative yields and enantioselectivities for the Brønsted acid-catalyzed transfer hydrogenation of 2-aryl-3H-indoles. Reactions were typically performed with a chiral phosphoric acid catalyst and Hantzsch dihydropyridine as the hydrogen source.[1]

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of 2-Aryl-3H-Indoles
  • To a stirred solution of the 2-aryl-3H-indole (0.1 mmol, 1.0 equiv.) in toluene (5.0 mL) is added the Hantzsch dihydropyridine (1.25 equiv.).

  • The chiral Brønsted acid catalyst (e.g., a chiral phosphoric acid, 1-5 mol%) is then added.

  • The reaction mixture is stirred at room temperature for 16-24 hours, or until completion as monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the corresponding optically active indoline.

  • The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Analysis 3H_Indole 2-Aryl-3H-Indole Mixing Mixing and Stirring (Room Temperature, 16-24h) 3H_Indole->Mixing Hantzsch_Ester Hantzsch Dihydropyridine Hantzsch_Ester->Mixing Catalyst Chiral Brønsted Acid Catalyst->Mixing Solvent Toluene Solvent->Mixing Evaporation Solvent Evaporation Mixing->Evaporation Purification Flash Chromatography Evaporation->Purification Analysis Chiral HPLC Purification->Analysis Product Optically Active Indoline Purification->Product

Experimental workflow for the asymmetric reduction of 3H-indoles.

Application Note 2: Synthesis of Substituted 3H-Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles and their derivatives, including 3H-indoles.[2][3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde.[2][3] By selecting appropriate starting materials, a variety of substituted 3H-indoles can be accessed.

Quantitative Data for Fischer Indole Synthesis of 3H-Indoles
EntryPhenylhydrazine SubstituentKetoneProductYield (%)
12-MethylphenylhydrazineIsopropyl methyl ketone2,3,3,7-Tetramethyl-3H-indole85
23-MethylphenylhydrazineIsopropyl methyl ketone2,3,3,6-Tetramethyl-3H-indole82
34-Nitrophenylhydrazine2-Methylcyclohexanone4a-Methyl-7-nitro-1,2,3,4-tetrahydro-4aH-carbazole51
42-NitrophenylhydrazineIsopropyl methyl ketone2,3,3-Trimethyl-7-nitro-3H-indole30

Table 2: Yields for the synthesis of various 3H-indoles using the Fischer indole synthesis.[4]

Experimental Protocol: Synthesis of 2,3,3,7-Tetramethyl-3H-indole
  • A mixture of 2-methylphenylhydrazine hydrochloride (1.0 g, 6.3 mmol) and isopropyl methyl ketone (0.6 g, 7.0 mmol) in glacial acetic acid (10 mL) is stirred at room temperature.

  • The reaction is monitored by TLC until the starting materials are consumed (typically 24 hours).

  • The reaction mixture is then poured into ice-water (50 mL) and neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure 2,3,3,7-tetramethyl-3H-indole.

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone (in situ formation) Phenylhydrazine->Phenylhydrazone Ketone Ketone Ketone->Phenylhydrazone Acid_Catalyst Acid Catalyst (e.g., Acetic Acid) Acid_Catalyst->Phenylhydrazone Enehydrazine Enehydrazine Tautomer Phenylhydrazone->Enehydrazine Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic_Rearrangement Cyclization_Elimination Cyclization and Elimination of NH3 Sigmatropic_Rearrangement->Cyclization_Elimination 3H_Indole 3H-Indole Cyclization_Elimination->3H_Indole

Simplified mechanism of the Fischer indole synthesis.

Application Note 3: Copper-Catalyzed Asymmetric Dearomatization of 3H-Indoles for the Synthesis of Spiroindolenines

Spiroindolenines are valuable scaffolds in medicinal chemistry and natural product synthesis. A powerful method for their enantioselective synthesis involves the dearomatization of 3H-indoles. This application note describes a copper-catalyzed asymmetric [4 + 1] spiroannulation of 3H-indoles with vinyl ethynylethylene carbonates.

Quantitative Data for Copper-Catalyzed Asymmetric [4 + 1] Spiroannulation
EntryThis compound Substituent (R)Yield (%)ee (%)
12-Phenyl8591
22-(4-Fluorophenyl)8090
32-(4-Chlorophenyl)7591
42-(4-Bromophenyl)7886
52-(Naphthalen-2-yl)6894
62-(Thiophen-2-yl)8591

Table 3: Yields and enantioselectivities for the copper-catalyzed asymmetric dearomative [4 + 1] spirocyclization of 3H-indoles.

Experimental Protocol: General Procedure for Copper-Catalyzed Asymmetric [4 + 1] Spiroannulation
  • To a Schlenk tube are added Cu(CH₃CN)₄PF₆ (5 mol%) and a chiral ligand (e.g., a PHOX derivative, 6 mol%).

  • The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., chloroform) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The this compound (0.1 mmol, 1.0 equiv.) and vinyl ethynylethylene carbonate (1.2 equiv.) are added, followed by a base (e.g., DIPEA, 1.5 equiv.).

  • The reaction mixture is stirred at the specified temperature (e.g., 40 °C) for the required time (typically 12-24 hours).

  • After completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the desired spiroindolenine.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Spiroannulation_Pathway 3H_Indole This compound Nucleophilic_Attack Nucleophilic Attack of this compound 3H_Indole->Nucleophilic_Attack VEEC Vinyl Ethynylethylene Carbonate Intermediate Copper Vinylallenylidene Intermediate VEEC->Intermediate Cu(I) activation Cu_Catalyst Cu(I) / Chiral Ligand Intermediate->Nucleophilic_Attack Intramolecular_Cyclization Intramolecular Annulation Nucleophilic_Attack->Intramolecular_Cyclization Spiroindolenine Chiral Spiroindolenine Intramolecular_Cyclization->Spiroindolenine

Proposed catalytic cycle for spiroannulation.

Application Note 4: Organocatalytic Asymmetric Aza-Henry Reaction of 3H-Indoles

The aza-Henry (or nitro-Mannich) reaction is a carbon-carbon bond-forming reaction that produces β-nitroamines, which are versatile synthetic intermediates. The use of 3H-indoles as the imine component in an organocatalytic asymmetric aza-Henry reaction provides a direct route to chiral 2-nitromethyl indolines.[5]

Quantitative Data for the Asymmetric Aza-Henry Reaction of 3H-Indoles
EntryThis compound Substituents (R¹, R²)CatalystYield (%)ee (%)
1R¹=Ph, R²=MeCinchona-thiourea8194
2R¹=4-FC₆H₄, R²=MeCinchona-thiourea7592
3R¹=4-ClC₆H₄, R²=MeCinchona-thiourea7893
4R¹=4-MeOC₆H₄, R²=MeCinchona-thiourea8590
5R¹=2-Naphthyl, R²=MeCinchona-thiourea7291

Table 4: Yields and enantioselectivities for the organocatalytic asymmetric aza-Henry reaction of 3,3-dimethyl-3H-indoles with nitromethane.[5]

Experimental Protocol: General Procedure for the Asymmetric Aza-Henry Reaction
  • In a reaction vial, the this compound (0.2 mmol, 1.0 equiv.) and the cinchona alkaloid-based thiourea organocatalyst (10 mol%) are dissolved in a suitable solvent (e.g., ethyl acetate, 1.0 mL).

  • Nitromethane (5.0 equiv.) is then added to the solution.

  • The reaction mixture is stirred at a specific temperature (e.g., -20 °C) for the required duration (typically 48-72 hours).

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed in vacuo.

  • The resulting crude product is purified by flash column chromatography on silica gel to give the desired 2-nitromethyl indoline.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Aza_Henry_Workflow cluster_start Starting Materials cluster_reaction_aza Reaction cluster_workup_aza Purification & Analysis 3H_Indole_Aza This compound Mixing_Aza Mixing in Solvent (-20 °C, 48-72h) 3H_Indole_Aza->Mixing_Aza Nitromethane Nitromethane Nitromethane->Mixing_Aza Organocatalyst Cinchona-Thiourea Organocatalyst Organocatalyst->Mixing_Aza Evaporation_Aza Solvent Removal Mixing_Aza->Evaporation_Aza Purification_Aza Column Chromatography Evaporation_Aza->Purification_Aza Analysis_Aza Chiral HPLC Purification_Aza->Analysis_Aza Product_Aza Chiral 2-Nitromethyl Indoline Purification_Aza->Product_Aza

References

Troubleshooting & Optimization

Common side reactions in 3H-Indole synthesis and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3H-Indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during various indole synthesis methodologies.

Fischer Indole Synthesis

The Fischer indole synthesis is a versatile and widely used method for the preparation of indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. However, it is prone to several side reactions that can impact yield and purity.

Troubleshooting Guide: Fischer Indole Synthesis
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inappropriate Acid Catalyst: The catalyst may be too weak to promote cyclization or too strong, causing decomposition.[1] 2. Suboptimal Temperature: High temperatures can lead to tar formation, while low temperatures result in incomplete reactions.[1] 3. Unstable Hydrazone Intermediate: The arylhydrazone may decompose before cyclization.[1] 4. Electron-Donating Groups on the Carbonyl Component: These groups can favor N-N bond cleavage over the desired rearrangement.[1]1. Catalyst Screening: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[1] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1] 2. Temperature Optimization: Start with milder conditions and gradually increase the temperature. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields.[1] 3. In Situ Hydrazone Formation: Perform a one-pot synthesis where the hydrazone is generated and cyclized without isolation.[1] 4. Milder Conditions/Alternative Routes: Use milder reaction conditions or consider a different synthetic route for these substrates.[1]
Formation of Regioisomers with Unsymmetrical Ketones Use of an unsymmetrical ketone can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric indoles.[1]1. Choice of Acid Catalyst: The acidity of the medium can control regioselectivity. Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to favor the formation of the 3-unsubstituted indole from methyl ketones.[1] 2. Steric Effects: The reaction often favors the formation of the less sterically hindered enamine intermediate.[1] 3. Reaction Conditions: Adjusting the reaction temperature and solvent can influence the ratio of regioisomers.[1]
Tar and Polymeric Byproduct Formation Strongly acidic and high-temperature conditions can lead to the formation of intractable tars and polymers.[2]1. Milder Reaction Conditions: Use the mildest possible acid catalyst and the lowest effective temperature.[1] 2. Solvent Selection: Choose a solvent that ensures the solubility of reactants and intermediates. 3. Gradual Addition of Acid: Add the acid catalyst slowly to control the reaction exotherm.
Formation of this compound (Indolenine) Isomers Certain ketones and acid catalysts can lead to the formation of non-aromatic indolenine isomers.[3]1. Careful Control of Reaction Conditions: Widespread optimization of temperature, solvent, and acid is necessary to favor the indole over the indolenine. For example, using p-toluenesulfonic acid in tert-butanol at 80°C has been used to control this selectivity.[4] 2. Mechanochemical Synthesis: This solvent-free method can help avoid the propensity of metastable indolenines to undergo 1,2-migration.[5]
Quantitative Data: Fischer Indole Synthesis

Table 1: Effect of Catalyst and Temperature on the Yield of 2-Phenylindole

CatalystTemperature (°C)Reaction TimeYield (%)
Anhydrous Zinc Chloride1705 minutes72-80[6]
Polyphosphoric Acid (PPA)1001 hour~75
p-Toluenesulfonic Acid110 (reflux in toluene)4 hours~65
Hydrochloric Acid (in ethanol)78 (reflux)6 hours~50

Table 2: Influence of Arylhydrazine Substituents on Indole Yield

Phenylhydrazine SubstituentKetoneProductYield (%)
4-MethoxyCyclohexanone6-Methoxy-1,2,3,4-tetrahydrocarbazoleHigh
4-NitroCyclohexanone6-Nitro-1,2,3,4-tetrahydrocarbazoleLow
4-MethylAcetone2,5-DimethylindoleModerate
4-ChloroAcetone5-Chloro-2-methylindoleModerate
Experimental Protocols: Fischer Indole Synthesis

Protocol 1: General Procedure for Fischer Indole Synthesis

  • Hydrazone Formation (Optional - can be performed in situ): In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like ethanol or acetic acid. Stir the mixture at room temperature or with gentle heating until hydrazone formation is complete (monitor by TLC). The hydrazone can be isolated or the reaction mixture can be taken directly to the next step.[1]

  • Indolization: To the hydrazone, add the acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or a solution of H₂SO₄ in ethanol).[7]

  • Heating: Heat the mixture under reflux for several hours (typically 2-4 hours) with constant stirring. The optimal temperature and time depend on the specific substrates and catalyst used.[7]

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate.[7]

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Regioselective Synthesis using Eaton's Reagent

  • Preparation of Eaton's Reagent: In a fume hood, carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) with stirring, typically in a 1:10 w/w ratio. The process is exothermic.[8]

  • Indolization: Dissolve the arylhydrazone of the unsymmetrical methyl ketone in a suitable solvent like dichloromethane or sulfolane. Add the prepared Eaton's reagent to the solution.

  • Reaction: Stir the reaction at the appropriate temperature (often room temperature or slightly elevated) and monitor for completion by TLC.

  • Work-up and Purification: Carefully quench the reaction by pouring it onto ice-water. Neutralize with a suitable base (e.g., aqueous NaOH or NaHCO₃). Extract the product with an organic solvent, wash, dry, and concentrate. Purify the product as needed.[1]

Diagrams: Fischer Indole Synthesis

Fischer_Indole_Synthesis_Workflow Troubleshooting Low Yield in Fischer Indole Synthesis start Low Yield or No Product check_catalyst Is the acid catalyst appropriate? start->check_catalyst check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Screen Brønsted and Lewis acids (e.g., PPA, ZnCl₂) check_catalyst->solution_catalyst No check_hydrazone Is the hydrazone intermediate stable? check_temp->check_hydrazone Yes solution_temp Optimize temperature (start milder) or use microwave synthesis check_temp->solution_temp No check_substituents Are there strong electron-donating groups on the carbonyl component? check_hydrazone->check_substituents Yes solution_hydrazone Perform in situ hydrazone formation check_hydrazone->solution_hydrazone No solution_substituents Use milder conditions or consider an alternative synthetic route check_substituents->solution_substituents Yes

Caption: Troubleshooting logic for low yields in Fischer Indole Synthesis.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau indole synthesis forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline. This method is often challenged by harsh reaction conditions, poor yields, and unpredictable regioselectivity.[9]

Troubleshooting Guide: Bischler-Möhlau Indole Synthesis
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Harsh Reaction Conditions: High temperatures and strong acids can lead to product decomposition and side reactions.[9]Milder Conditions: Employ recently developed milder methods, such as using lithium bromide as a catalyst or utilizing microwave irradiation to reduce reaction times and temperatures.[9][10]
Unpredictable Regioselectivity The reaction can proceed through different mechanistic pathways, leading to a mixture of 2-aryl and 3-aryl indole regioisomers. The outcome is highly substrate-dependent.[5]Substrate Modification: The regiochemical outcome is heavily influenced by the substituents on both the aniline and the α-bromo-acetophenone. A systematic evaluation of different substitution patterns may be necessary to favor the desired isomer. Reaction Condition Optimization: Modifications in reaction conditions, including the use of microwave heating, can dramatically influence the regioselectivity.[5]
Formation of Side Products Besides regioisomers, other side reactions can occur under the harsh conditions, although these are often not well-characterized and contribute to lower yields and purification difficulties.One-Pot Microwave Protocol: A one-pot variation involving microwave irradiation of a 2:1 mixture of aniline and phenacyl bromide has been shown to improve yields and simplify the procedure.[11]
Quantitative Data: Bischler-Möhlau Indole Synthesis

Table 3: Comparison of Conventional vs. Microwave-Assisted Bischler-Möhlau Synthesis

MethodReaction TimeYield (%)
Conventional Heating16 hours86 (for a specific substrate)[12]
Microwave Irradiation (one-pot)45-60 seconds52-75[6]
Experimental Protocol: Bischler-Möhlau Indole Synthesis

Protocol 3: Microwave-Assisted One-Pot Synthesis of 2-Arylindoles

  • Reactant Mixture: In a microwave-safe vessel, combine the appropriate aniline (2 equivalents) and phenacyl bromide (1 equivalent).

  • Microwave Irradiation: Irradiate the mixture for 1 minute at 600 W. For some substrates, the addition of a few drops of dimethylformamide may be beneficial.[11]

  • Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent and purify by column chromatography to isolate the desired 2-arylindole.

Diagrams: Bischler-Möhlau Indole Synthesis

Bischler_Mohlau_Regioselectivity Regioselectivity in Bischler-Möhlau Synthesis start α-Bromo-acetophenone + Aniline pathway_a Pathway A: Direct Cyclization start->pathway_a pathway_b Pathway B: Imine Intermediate start->pathway_b product_a 3-Aryl Indole pathway_a->product_a product_b 2-Aryl Indole pathway_b->product_b

Caption: Competing pathways leading to regioisomers in the Bischler-Möhlau synthesis.

Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a method for producing 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[13] A common side reaction is the formation of benzofuran derivatives.

Troubleshooting Guide: Nenitzescu Indole Synthesis
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Polymerization: The reaction conditions can sometimes lead to the polymerization of starting materials or intermediates.[13]Control Stoichiometry: Using a 20-60% excess of the benzoquinone is often most effective for driving the reaction to completion on a larger scale.[13] Optimize Temperature: The reaction should ideally take place around room temperature.[13]
Formation of 5-Hydroxybenzofuran Byproduct The reaction can proceed through a competing pathway leading to the formation of 5-hydroxybenzofurans. The outcome is highly dependent on the starting materials and reaction conditions.[1]Solvent Selection: The choice of solvent can significantly influence the product distribution. Acetic acid has been shown to favor indole formation in some cases, while acetone, chloroform, or dichloromethane were unsuccessful for the same reaction.[7] Catalyst Choice: The use of a Lewis acid catalyst can alter the reaction pathway and may favor indole formation.
Formation of Unexpected Byproducts Under certain conditions, the Nenitzescu reaction is known to produce unusual structures, such as pyrrole-azepine hybrids.[1]Careful Selection of Conditions: The formation of these unexpected products underscores the complexity of the reaction mechanism. A thorough screening of solvents and catalysts is recommended if such byproducts are observed.
Quantitative Data: Nenitzescu Indole Synthesis

Table 4: Solvent Effect on Product Formation in a Nenitzescu Reaction

SolventProductYield (%)
Acetone (reflux)Ethyl 2-methyl-5-hydroxyindole-3-carboxylate46[7]
Acetic AcidEthyl 2-phenyl-5-hydroxyindole-3-carboxylate46[7]
Acetone, Chloroform, or DichloromethaneEthyl 2-phenyl-5-hydroxyindole-3-carboxylateUnsuccessful[7]
Experimental Protocol: Nenitzescu Indole Synthesis

Protocol 4: General Procedure for Nenitzescu Indole Synthesis

  • Reaction Setup: Dissolve the benzoquinone (1.2-1.6 equivalents) in a suitable solvent (e.g., acetone, acetic acid).

  • Addition of Enamine: Add the β-aminocrotonic ester (1 equivalent) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous salt, and remove the solvent. Purify the crude product by column chromatography or recrystallization.

Diagrams: Nenitzescu Indole Synthesis

Nenitzescu_Pathway Divergent Pathways in Nenitzescu Synthesis start Benzoquinone + Enamine michael_adduct Michael Adduct Intermediate start->michael_adduct indole_path Cyclization & Elimination -> 5-Hydroxyindole michael_adduct->indole_path benzofuran_path Alternative Cyclization -> 5-Hydroxybenzofuran michael_adduct->benzofuran_path

Caption: Competing reaction pathways in the Nenitzescu indole synthesis.

Purification of Indole Derivatives

The purification of indole derivatives can be challenging due to the presence of closely related impurities.

Troubleshooting Guide: Purification
IssuePotential Cause(s)Recommended Solution(s)
Difficulty Separating Product from Starting Materials or Byproducts The polarity of the product and impurities may be very similar.Optimize Column Chromatography: Experiment with different solvent systems. A good starting point for many indoles is a mixture of ethyl acetate and hexanes. For more polar compounds, methanol in dichloromethane can be effective.[14] Use Modifiers: If tailing is observed on TLC, especially with basic indoles, add a small amount (0.5-1%) of triethylamine to the eluent.[15] Alternative Chromatography: Consider using neutral alumina or reverse-phase chromatography if silica gel is ineffective.[1]
Product Streaking on TLC Plate The compound may be acidic or basic, leading to strong interactions with the silica gel.Add a Modifier: For basic compounds, add a small amount of triethylamine to the eluent. For acidic compounds, a small amount of acetic acid can be added.
Product is Colorless and Difficult to Visualize The compound does not absorb UV light or stain with common reagents.Use Specific Stains: Ehrlich's reagent (p-dimethylaminobenzaldehyde) is a highly specific stain for indoles, typically producing blue or purple spots.[16] Vanillin or p-anisaldehyde stains are also effective for many indole derivatives.[16]
Recommended Solvent Systems for Column Chromatography
  • Nonpolar indoles: 5% Ethyl acetate in hexanes or 5% ether in hexanes.[14]

  • Indoles of intermediate polarity: 10-50% Ethyl acetate in hexanes.[14]

  • Polar indoles: 100% Ethyl acetate or 5% methanol in dichloromethane.[14]

  • Basic indoles: Add 0.5-1% triethylamine to an ethyl acetate/hexanes or methanol/dichloromethane system.[15]

TLC Visualization of Indoles
  • UV Light: Most indoles are UV-active and will appear as dark spots on a fluorescent TLC plate (F254) under 254 nm UV light.[16]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will often stain indoles a temporary yellow-brown color.[16]

  • Ehrlich's Reagent: A specific stain for indoles that results in blue or purple spots.[16]

    • Stain Preparation: Dissolve 0.5 g of p-dimethylaminobenzaldehyde in a mixture of 10 mL of concentrated hydrochloric acid and 40 mL of acetone or 95% ethanol.[17]

References

Troubleshooting low regioselectivity in the synthesis of substituted 3H-Indoles.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 3H-Indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges related to regioselectivity in common indole synthesis methodologies.

Troubleshooting Guides & FAQs

This section provides answers to common issues encountered during the synthesis of substituted indoles, with a focus on controlling regioselectivity.

Fischer Indole Synthesis

The Fischer indole synthesis is a versatile method involving the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. However, regioselectivity can be a challenge when using unsymmetrical ketones.

Frequently Asked Questions (FAQs):

  • Q1: I am using an unsymmetrical ketone in a Fischer indole synthesis and obtaining a mixture of regioisomers. How can I control the selectivity?

    • A1: The regioselectivity in the Fischer indole synthesis is determined by the direction of enamine formation from the phenylhydrazone intermediate. Several factors can influence this:

      • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Stronger acids can favor the formation of the less substituted enamine, leading to the indole with a substituent at the 3-position. Experimenting with different Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) is recommended.

      • Steric Hindrance: Bulky substituents on the ketone can sterically hinder the formation of the more substituted enamine, thus favoring the formation of the corresponding regioisomer.

      • Reaction Conditions: Temperature and reaction time can also influence the ratio of regioisomers. Optimization of these parameters is often necessary.

  • Q2: My Fischer indole synthesis is failing or resulting in a low yield. What are the common causes?

    • A2: Low yields or reaction failure can be attributed to several factors:

      • Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to side reactions instead of cyclization.

      • Inappropriate Acid Catalyst: The catalyst may not be suitable for the specific substrates. Empirical optimization of the acid catalyst is often required.

      • Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can lead to unwanted side reactions.

      • Side Reactions: Aldol condensation of the aldehyde or ketone starting material can be a significant side reaction under acidic conditions.

Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. Regioselectivity is a key consideration with unsymmetrical alkynes.

Frequently Asked Questions (FAQs):

  • Q1: How is regioselectivity controlled in the Larock indole synthesis?

    • A1: The regioselectivity of the Larock synthesis is primarily determined during the migratory insertion of the alkyne into the aryl-palladium bond.

      • Steric Effects: Generally, the more sterically demanding substituent of the alkyne will preferentially be placed at the 2-position of the indole ring.

      • Electronic Effects: The electronic properties of the alkyne substituents can also influence regioselectivity. A study on diarylacetylenes showed that electron-withdrawing groups favor substitution at the 2-position, while electron-donating groups favor the 3-position.

  • Q2: I am observing low to moderate regioselectivity in my Larock indole synthesis with functionalized alkynes. Why is this happening?

    • A2: Certain functional groups, such as esters and Boc-protected amines at the homopropyargylic position, have been shown to exert poor directing effects in the Larock indole synthesis, leading to low to moderate regioselectivity. In such cases, the steric bulk of the substituents remains the primary determining factor.

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-bromo-acetophenone with an excess of aniline to form a 2-aryl-indole. It is notorious for harsh reaction conditions, poor yields, and unpredictable regioselectivity.

Frequently Asked Questions (FAQs):

  • Q1: My Bischler-Möhlau synthesis is giving a low yield and a mixture of products. How can I improve this?

    • A1: The harsh conditions typically required for this reaction are often the cause of low yields and side product formation. Recent developments have shown that milder methods can improve the outcome:

      • Microwave Irradiation: Using microwave irradiation can significantly reduce reaction times and potentially improve yields.

      • Catalysis: The use of lithium bromide as a catalyst has been shown to facilitate the reaction under milder conditions.

  • Q2: What determines the regioselectivity in the Bischler-Möhlau synthesis?

    • A2: The reaction mechanism is complex and can proceed through different pathways, leading to a mixture of 2-aryl and 3-aryl indoles. The final product distribution is highly dependent on the specific substrates and reaction conditions.

Hemetsberger Indole Synthesis

The Hemetsberger (or Hemetsberger-Knittel) synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.

Frequently Asked questions (FAQs):

  • Q1: What are the main challenges with the Hemetsberger indole synthesis?

    • A1: The primary challenges are the stability and synthesis of the starting 3-aryl-2-azido-propenoic ester. This has limited its widespread use despite typically good yields (often above 70%).

  • Q2: Is the mechanism of the Hemetsberger synthesis well understood?

    • A2: The exact mechanism is not fully known. It is postulated to proceed through a nitrene intermediate, and azirine intermediates have been isolated.

Nenitzescu Indole Synthesis

The Nenitzescu synthesis forms 5-hydroxyindole derivatives from the reaction of a benzoquinone and a β-aminocrotonic ester.

Frequently Asked Questions (FAQs):

  • Q1: What factors influence the yield and regioselectivity of the Nenitzescu reaction?

    • A1: The outcome of the Nenitzescu synthesis is highly dependent on the specific substrates, solvent, catalyst, and temperature. Polar solvents are generally preferred.

  • Q2: Can N-substituted indoles be prepared using this method?

    • A2: Yes, by using N-alkyl β-aminocrotonates as the starting material, a series of 1-substituted 5-hydroxyindoles can be synthesized.

Data Presentation: Regioselectivity in Indole Synthesis

The following tables summarize quantitative data on the regioselectivity of various indole syntheses under different conditions.

Table 1: Regioselectivity in the Fischer Indole Synthesis with Unsymmetrical Ketones

ArylhydrazineKetoneAcid CatalystProduct Ratio (2-Subst. : 3-Subst.)Yield (%)
PhenylhydrazineMethyl ethyl ketonePolyphosphoric acidMixture of isomers-
PhenylhydrazineMethyl isopropyl ketonePolyphosphoric acidMajor: 2-isopropylindole-
4-MethoxyphenylhydrazineAcetophenoneAcetic acidSingle isomer>80
Phenylhydrazine2-PentanoneEaton's Reagent1 : >9985

Table 2: Regioselectivity in the Larock Indole Synthesis with Unsymmetrical Alkynes

o-HaloanilineAlkyneCatalyst SystemProduct Ratio (2-Subst. : 3-Subst.)Yield (%)
o-Iodoaniline1-Phenyl-1-propynePd(OAc)₂ / Na₂CO₃>95 : 589
o-Iodoaniline1-(4-Methoxyphenyl)-1-propynePd(OAc)₂ / Na₂CO₃30 : 7085
o-Iodoaniline1-(4-Nitrophenyl)-1-propynePd(OAc)₂ / Na₂CO₃>95 : 578
o-BromoanilinePhenyl(trimethylsilyl)acetylenePd[P(o-tol)₃]₂ / Na₂CO₃>99 : 170

Experimental Protocols

Detailed methodologies for key indole synthesis experiments are provided below.

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
  • Preparation of Acetophenone Phenylhydrazone:

    • In a conical flask, dissolve 5.15 g (0.042 mol) of acetophenone in 5 mL of ethanol and 1 mL of glacial acetic acid.

    • To this mixture, add 4.53 g of phenylhydrazine dropwise with constant swirling.

    • Heat the reaction mixture on a sand bath for 10 minutes.

    • Cool the resulting mixture in an ice bath to allow the product to precipitate.

    • Collect the precipitate by filtration and wash it with 3 mL of dilute hydrochloric acid followed by 5 mL of cold ethanol.

Overcoming challenges in the purification of oily 3H-Indole products.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of oily 3H-Indole (indolenine) products.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound products often oily and difficult to purify?

A1: this compound products can be oily or non-crystalline due to several factors. The presence of impurities or residual solvents can inhibit the formation of a crystal lattice. Additionally, the inherent structural features of the molecule, such as flexible side chains or a lack of strong intermolecular interaction points, can favor a liquid or amorphous state. Often, byproducts from the synthesis, such as those from the Fischer indole synthesis, can be structurally very similar to the desired product, leading to purification challenges.[1][2][3]

Q2: What are the primary methods for purifying oily this compound products?

A2: The most common and effective methods for purifying oily this compound products are column chromatography and inducing crystallization.[1][2] For basic this compound derivatives, an initial acid-base extraction can be a powerful preliminary purification step to remove non-basic impurities.[4][5][6]

Q3: How can I monitor the purity of my oily this compound product during purification?

A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of purification, especially during column chromatography. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by identifying characteristic peaks of the product and any remaining impurities.

Troubleshooting Guides

Crystallization of Oily Products

Problem: My oily this compound product will not crystallize ("oils out").[9][10]

"Oiling out" occurs when a supersaturated solution forms a liquid phase instead of solid crystals.[9] This is common for oily compounds or when impurities are present.

Troubleshooting StrategyDetailed Steps & Considerations
Trituration [1]1. Add a small amount of a solvent in which your product is poorly soluble, but the impurities are soluble (e.g., cold hexanes, pentane, or diethyl ether). 2. Stir or sonicate the mixture. This can wash away impurities and provide nucleation sites for crystallization.
Scratching [1][10]Use a glass rod to gently scratch the inside surface of the flask below the level of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seeding [1][10]If you have a small crystal of the pure compound from a previous batch, add it to the oil to act as a seed for crystallization.
Slow Evaporation Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely covered container. This can sometimes lead to the formation of crystals.
Solvent Layering [11]Dissolve the oil in a small amount of a "good" solvent. Carefully layer a "poor" solvent (in which the compound is insoluble) on top. Crystals may form at the interface over time.
Freeze-Drying Emulsion [12]For particularly stubborn oils, a specialized technique involves creating an emulsion of the solute in a solvent system, freeze-drying it to form an amorphous solid, and then suspending this solid in water to obtain a hydrated crystalline form.[12]
High Vacuum Drying [1]Ensure all residual solvent is removed by drying the product under high vacuum for an extended period. Gentle heating can be applied, but be cautious of product decomposition.
Column Chromatography of Oily Products

Problem: I am getting poor separation or my compound is streaking on the silica gel column.

Troubleshooting StrategyDetailed Steps & Considerations
Solvent System Optimization [13][14]The ideal eluent system should provide a target Rf value of approximately 0.2-0.3 on a TLC plate for good separation. Experiment with different solvent mixtures and polarities. For basic 3H-Indoles that streak, adding a small amount of a basic modifier like triethylamine (1-3%) to the eluent can significantly improve peak shape.
Dry Loading [15]For oily samples, dissolve the crude product in a suitable solvent, add dry silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column. This technique prevents the oil from dissolving poorly in the initial eluent and streaking down the column.
Gradient Elution [14]If your crude mixture contains impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the eluent) can improve separation.
Alternative Stationary Phases [14]If your compound is unstable on silica gel, consider using alternative stationary phases like alumina or Florisil. For very non-polar compounds, reverse-phase chromatography might be a suitable option.
Column Overloading [13]Reduce the amount of crude material loaded onto the column. Overloading is a common cause of poor separation.

Quantitative Data on Indole Purification

The following tables summarize representative quantitative data for the purification of indole compounds, which can serve as a benchmark for researchers.

Table 1: Purification of Indole from Industrial Sources

Purification MethodStarting MaterialPurity AchievedYieldReference
Methanol Extraction, n-Hexane Re-extraction, and Solute CrystallizationWash Oil (5.75 wt% Indole)99.5 wt%45.5%[7]
Solute CrystallizationIndole-Concentrated Oil (73.3 wt% Indole)99.5 wt%57.5%[7][16]
CrystallizationCrude Indole from Coal Tar (>80% purity)>99%>75%[17]

Experimental Protocols

Protocol 1: Purification of an Oily this compound by Flash Column Chromatography

This protocol describes a general procedure for the purification of an oily this compound product using flash column chromatography with dry loading.

Materials:

  • Crude oily this compound product

  • Silica gel (for column and dry loading)

  • Appropriate solvents for the eluent system (e.g., hexanes, ethyl acetate)

  • Solvent for dissolving the sample (e.g., dichloromethane)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • TLC plates and chamber

  • Collection tubes

  • Rotary evaporator

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude oil in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find an eluent that gives good separation and an Rf value of ~0.2-0.3 for the desired product.[13]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (~1 cm).

    • Prepare a slurry of silica gel in the least polar eluent mixture determined from the TLC analysis and pour it into the column, allowing it to pack evenly.

    • Add another layer of sand on top of the packed silica.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude oily product in a minimal amount of a volatile solvent like dichloromethane.

    • Add silica gel (approximately 5-10 times the mass of the crude product) to the solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[15]

  • Column Loading: Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column, ensuring the surface of the sample layer is not disturbed.

    • Apply gentle pressure to begin the elution process.

    • Collect fractions in test tubes.

    • Monitor the elution by performing TLC analysis on the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the purified oily this compound.[13]

Protocol 2: Inducing Crystallization of a Purified Oily this compound by Trituration

This protocol is suitable for inducing crystallization of a purified oil.

Materials:

  • Purified oily this compound product

  • A suitable non-solvent (e.g., cold hexanes, pentane)

  • Glass vial or flask

  • Spatula or glass rod

  • Sonication bath (optional)

  • Filtration apparatus (e.g., Büchner funnel)

Methodology:

  • Place the purified oil in a clean glass vial or flask.

  • Add a small amount of the cold non-solvent. The oil should be sparingly soluble or insoluble in this solvent.

  • Using a spatula or glass rod, vigorously scratch and stir the oil in the presence of the non-solvent. Sonication can also be applied to aid this process.

  • Continue this process until the oil transforms into a solid precipitate.

  • Collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of the cold non-solvent to remove any residual soluble impurities.

  • Dry the crystalline product under vacuum.

Visualizations

Purification_Workflow start Crude Oily this compound Product acid_base_extraction Acid-Base Extraction (if applicable) start->acid_base_extraction column_chromatography Column Chromatography start->column_chromatography If not basic acid_base_extraction->column_chromatography check_purity Check Purity (TLC, NMR) column_chromatography->check_purity is_solid Is it a solid? check_purity->is_solid Pure repurify Re-purify check_purity->repurify Impure induce_crystallization Induce Crystallization (Trituration, etc.) is_solid->induce_crystallization No (Oily) pure_solid Pure Crystalline Product is_solid->pure_solid Yes induce_crystallization->pure_solid pure_oil Pure Oily Product induce_crystallization->pure_oil If crystallization fails repurify->column_chromatography

Caption: Decision workflow for the purification of oily this compound products.

Column_Chromatography_Troubleshooting start Poor Separation / Streaking in Column Chromatography optimize_solvent Optimize Solvent System (TLC) start->optimize_solvent add_modifier Add Basic Modifier (e.g., TEA) start->add_modifier dry_load Use Dry Loading Technique for Oily Sample start->dry_load reduce_load Reduce Sample Load start->reduce_load change_stationary_phase Change Stationary Phase (Alumina, etc.) start->change_stationary_phase success Improved Separation optimize_solvent->success add_modifier->success dry_load->success reduce_load->success change_stationary_phase->success

Caption: Troubleshooting guide for column chromatography of 3H-Indoles.

References

Preventing decomposition of 3H-Indole on silica gel during chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering decomposition of 3H-indole compounds during silica gel chromatography.

Troubleshooting Guide

Problem: My this compound appears to be decomposing on the silica gel column, leading to low yield and multiple unexpected spots on TLC.

The acidic nature of standard silica gel is a common cause for the degradation of sensitive indole compounds.[1][2] The silanol groups (Si-OH) on the silica surface can act as acid catalysts, promoting decomposition. Here’s a step-by-step guide to troubleshoot and prevent this issue.

Step 1: Assess Compound Stability

Before proceeding with preparative column chromatography, it is crucial to determine if your this compound is stable on silica gel. A 2D TLC experiment is a quick and effective way to evaluate this.[1][3][4]

Experimental Protocol: 2D TLC for Stability Check

  • Spot your compound in one corner of a square TLC plate.

  • Develop the plate in a suitable mobile phase.

  • Dry the plate thoroughly.

  • Rotate the plate 90 degrees and re-develop it in the same mobile phase.

  • Interpretation:

    • A single spot on the diagonal indicates a stable compound.

    • The appearance of spots off the diagonal suggests decomposition on the silica gel.[1]

Step 2: Deactivate the Silica Gel

If decomposition is observed, deactivating the acidic sites on the silica gel is a primary solution. This is typically achieved by introducing a small amount of a basic modifier, such as triethylamine (TEA).[1][5][6][7]

Experimental Protocol: Silica Gel Deactivation with Triethylamine (TEA)

  • Prepare your chosen mobile phase (eluent).

  • Add 1-3% triethylamine to the mobile phase.[1][6]

  • Pack your chromatography column with silica gel as usual.

  • Flush the packed column with a volume of the TEA-containing mobile phase equal to the volume of the silica gel.[1][6]

  • Discard the eluted solvent.

  • The column is now ready for sample loading and elution with either the TEA-containing eluent or your original mobile phase.[6]

Frequently Asked Questions (FAQs)

Q1: What causes the decomposition of 3H-indoles on silica gel?

A1: The primary cause is the acidic nature of the silica gel itself.[1][2] The surface of silica gel is covered with silanol groups (Si-OH), which can be acidic and catalyze the degradation of acid-sensitive compounds like many 3H-indoles.[1]

Q2: Besides deactivating the silica gel, what other stationary phases can I use?

A2: If your this compound is particularly sensitive, consider using a less acidic or neutral stationary phase. Good alternatives include:

  • Neutral Alumina: Often a suitable choice for basic compounds.[1][5][8]

  • Florisil: A magnesium silicate-based adsorbent that is less acidic than silica gel.[3]

  • Reverse-Phase Silica (C18): In reverse-phase chromatography, the mobile phase can be buffered to a neutral pH, which can prevent degradation.[2]

Q3: How can I improve the separation and peak shape of my indole compound?

A3: Poor peak shape, often seen as "tailing," for basic compounds like indoles is usually due to strong interactions with acidic silanol groups.[2] To mitigate this:

  • Add a basic modifier to the mobile phase: Incorporating 0.1-2% of triethylamine (TEA) or ammonia into your eluent can neutralize the active silanol sites and improve peak symmetry.[1]

  • Use high-purity, end-capped silica: These columns have fewer residual silanol groups, reducing secondary interactions.[2]

  • Optimize sample loading: Ensure your sample is dissolved in a minimal amount of solvent and loaded in a narrow band to prevent streaking.[1]

Q4: My compound is very polar and doesn't move from the baseline. What should I do?

A4: For very polar indoles, you may need to use a more polar mobile phase. If common solvents like ethyl acetate are not sufficient, you can try adding a small amount of methanol or even ammonium hydroxide in methanol to your mobile phase to help elute highly polar basic compounds.[1] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for very polar compounds.[2]

Quantitative Data Summary

While specific recovery percentages can be highly substrate-dependent, the following table summarizes the qualitative and semi-quantitative impact of different purification strategies on the outcome of this compound chromatography.

MethodImpact on RecoveryImpact on PurityKey Considerations
Standard Silica Gel Potentially lowLow (due to decomposition products)High risk of compound degradation for acid-sensitive indoles.
Silica Gel + TEA in Eluent Significantly ImprovedSignificantly ImprovedTEA can be difficult to remove from the final product.
Pre-treated (Deactivated) Silica Gel ImprovedImprovedReduces the amount of TEA in the final fractions.
Neutral Alumina Generally GoodGoodSelectivity differs from silica; may require re-optimization of the mobile phase.
Reverse-Phase (C18) Silica HighHighRequires solubility in aqueous/organic mobile phases; may not be suitable for very non-polar indoles.

Visual Experimental Workflows and Logic

Decomposition_Troubleshooting_Workflow Troubleshooting Workflow for this compound Decomposition start Start: Low yield/ decomposition of this compound check_stability Perform 2D TLC to check stability start->check_stability stable Compound is Stable check_stability->stable No spots off diagonal unstable Compound is Unstable (Decomposition observed) check_stability->unstable Spots off diagonal optimize_chrom Optimize chromatography: - Check solvent purity - Optimize loading - Adjust polarity stable->optimize_chrom deactivate_silica Deactivate Silica Gel: - Add 1-3% TEA to eluent - Pre-wash column with TEA unstable->deactivate_silica alt_phase Use Alternative Stationary Phase: - Neutral Alumina - Florisil - Reverse-Phase (C18) unstable->alt_phase end_success Successful Purification optimize_chrom->end_success deactivate_silica->end_success end_reassess Re-assess Purification Strategy deactivate_silica->end_reassess Decomposition still occurs alt_phase->end_success alt_phase->end_reassess Poor separation or decomposition

Caption: Troubleshooting decision tree for this compound decomposition.

Silica_Deactivation_Process Silica Gel Deactivation Workflow cluster_prep Preparation cluster_deactivation Deactivation cluster_chromatography Chromatography prep_eluent 1. Prepare Mobile Phase (e.g., Hexane/EtOAc) add_tea 2. Add 1-3% Triethylamine (TEA) to Mobile Phase prep_eluent->add_tea pack_column 3. Pack Column with Silica Gel Slurry add_tea->pack_column flush_column 4. Flush Column with TEA-containing Eluent (1 column volume) pack_column->flush_column discard_eluent 5. Discard Eluted Solvent flush_column->discard_eluent load_sample 6. Load Sample onto Deactivated Column discard_eluent->load_sample elute 7. Elute with Mobile Phase (with or without TEA) load_sample->elute

Caption: Step-by-step workflow for deactivating silica gel.

References

Technical Support Center: Optimizing Iodine-Mediated 3H-Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodine-mediated synthesis of 3H-indoles.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the iodine-mediated synthesis of 3H-indoles?

This method facilitates the intramolecular cyclization of enamines to form the 3H-indole scaffold under transition-metal-free conditions. The reaction is typically promoted by molecular iodine, which acts as an oxidant. The proposed mechanism involves an initial oxidative iodination of the enamine, followed by an intramolecular Friedel-Crafts-type alkylation and subsequent rearomatization to yield the this compound product.[1][2]

Q2: What are the optimized reaction conditions for this synthesis?

Based on studies using (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate as a model substrate, the optimized conditions are:

  • Oxidant: Elemental iodine (I₂)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: N,N-dimethylformamide (DMF)

  • Temperature: 100 °C

  • Time: 1 hour

Under these conditions, the desired this compound product was obtained in up to 82% yield.[1]

Q3: Are there any specific safety precautions I should take when running this reaction?

Yes. Iodine is a hazardous substance and should be handled in a well-ventilated fume hood. Avoid inhalation of vapor and contact with skin and eyes. DMF is a skin irritant and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is heated to 100 °C, so appropriate precautions for elevated temperatures should be taken.

Q4: My purified this compound product is an oil, but I expected a solid. Is this normal?

The physical state of the purified product can depend on residual solvents and overall purity. While some substituted indoles are solids, many can be isolated as oils or low-melting solids at room temperature. If you suspect impurities are preventing crystallization, further purification may be necessary.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of 3H-indoles.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive or insufficient iodine.Use fresh, high-purity iodine. Ensure the correct stoichiometry is used (typically 1.1 equivalents).
Inappropriate base or solvent.While K₂CO₃ and DMF are optimal, other inorganic bases like Na₂CO₃ and Cs₂CO₃ can be effective.[2] Solvents like toluene and CH₃NO₂ have been shown to give significantly lower yields.[2]
Reaction temperature is too low.The reaction generally requires heating to 100 °C for optimal results.[1]
Electron-withdrawing groups on the N-phenyl ring of the enamine.N-phenyl enamines with electron-withdrawing groups may react slower than those with electron-donating groups.[2] Consider increasing the reaction time.
Absence of base or iodine.The reaction does not proceed without both the iodine and the base.[2]
Formation of Multiple Products/Side Reactions For substrates with meta-substituents on the N-aryl group.This can lead to the formation of regioisomers. Separation by column chromatography may be required.
If using a chloro-substituted enamine.A de-chlorinated indole product may be formed.[2] This suggests a possible nucleophilic displacement of the chloride by iodide.
Formation of bis(indolyl)methane derivatives.This is a common side reaction in indole chemistry, especially under acidic conditions. While this reaction is run under basic conditions, careful control of pH during workup is advisable.
Purification Challenges Product streaking or tailing during column chromatography. The basic nitrogen in the indole ring can interact strongly with the acidic silica gel. Deactivate the silica gel by pre-treating it with a solvent system containing 1-3% triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina.
Product decomposition on the silica gel column. Some 3H-indoles can be sensitive to the acidic nature of silica gel. Minimize the time the compound spends on the column. Consider using a plug of silica for rapid filtration or an alternative purification method like recrystallization if possible.
Co-elution of impurities with the product. The polarity of the impurity may be very similar to the product. Try a different solvent system with different selectivities (e.g., switching from hexane/ethyl acetate to dichloromethane/methanol). A shallower solvent gradient during elution can also improve separation.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate.[2]
EntryOxidantBaseSolventYield (%)
1I₂K₂CO₃DMF82
2IBrK₂CO₃DMF60
3PIDAK₂CO₃DMF<5
4PIFAK₂CO₃DMF<5
5I₂Na₂CO₃DMF78
6I₂NaHCO₃DMF75
7I₂Cs₂CO₃DMF80
8I₂2,6-lutidineDMF39
9I₂K₂CO₃CH₃NO₂17
10I₂K₂CO₃Toluene33
11-K₂CO₃DMFN.D.
12I₂-DMFN.D.

Conditions: (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate (0.25 mmol), oxidant (0.28 mmol), base (0.30 mmol), and solvent (1.0 mL) at 100 °C for 1 h. PIDA = phenyliodine(III) diacetate; PIFA = phenyliodine(III) bis(trifluoroacetate); N.D. = Not detected.

Experimental Protocols

General Procedure for the Iodine-Mediated Synthesis of 3H-Indoles[2]
  • To a mixture of the N-aryl enaminecarboxylate (0.25 mmol), iodine (1.1 equivalents), and K₂CO₃ (1.2 equivalents), add 1.0 mL of N,N-dimethylformamide (DMF) under a nitrogen atmosphere at room temperature.

  • Increase the reaction temperature to 100 °C and maintain for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 20 mL of aqueous ammonia (5%).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic extracts with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine N-aryl enamine, I₂, and K₂CO₃ add_dmf Add DMF under N₂ start->add_dmf heat Heat to 100 °C for 1h add_dmf->heat cool Cool to RT heat->cool quench Quench with aq. NH₃ cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Isolated this compound purify->end

Caption: Experimental workflow for iodine-mediated this compound synthesis.

Troubleshooting Decision Tree

G start Low or No Product Yield? check_reagents Check Reagents: - Fresh I₂? - Anhydrous solvent? - Correct stoichiometry? start->check_reagents Yes purification_issue Purification Problems? start->purification_issue No, yield is good check_conditions Check Conditions: - Temperature at 100 °C? - Correct base and solvent? check_reagents->check_conditions Reagents OK check_substrate Substrate Issues: - Electron-withdrawing groups? check_conditions->check_substrate Conditions OK increase_time Increase reaction time check_substrate->increase_time Yes streaking Streaking/Tailing on Column? purification_issue->streaking Yes decomposition Decomposition on Column? streaking->decomposition No deactivate_silica Deactivate silica with Et₃N or use alumina streaking->deactivate_silica Yes coelution Co-elution of Impurities? decomposition->coelution No fast_purification Minimize time on column or change purification method decomposition->fast_purification Yes change_eluent Change solvent system or use shallower gradient coelution->change_eluent Yes success Successful Synthesis coelution->success No

Caption: Troubleshooting decision tree for this compound synthesis.

References

Resolving peak tailing in HPLC analysis of 3H-Indole compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of 3H-Indole compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound compounds in reverse-phase HPLC?

The most frequent cause of peak tailing for basic compounds like 3H-Indoles is secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2] These silanol groups can become ionized at mid-range pH values and interact with the basic indole compounds, leading to asymmetrical peak shapes.[1][3]

Q2: How does the mobile phase pH affect the peak shape of my this compound compound?

Mobile phase pH is a critical factor in controlling peak shape for ionizable compounds.[4][5] If the mobile phase pH is close to the pKa of your this compound compound, the analyte can exist in both ionized and non-ionized forms, which can result in peak distortion or splitting.[5][6] For basic compounds, it is generally recommended to work at a low pH (typically between 2 and 3) to ensure the analyte is fully protonated and to suppress the ionization of silanol groups on the stationary phase.[7][8]

Q3: I'm observing peak tailing for all the peaks in my chromatogram. What could be the issue?

If all peaks in your chromatogram are tailing, it likely indicates a system-wide issue rather than a problem specific to your analyte. Common causes include:

  • Extra-column dead volume: Excessive tubing length or wide-bore tubing can cause band broadening and peak tailing.[3][7]

  • Column void or contamination: A void at the head of the column or a blocked inlet frit can distort the flow path, leading to tailing for all peaks.[1][8]

  • Detector issues: A slow detector response time can also cause peak distortion.[7]

Q4: Can my sample preparation contribute to peak tailing?

Yes, sample preparation can significantly impact peak shape. Two common issues are:

  • Sample overload: Injecting too high a concentration of your sample can saturate the stationary phase, leading to peak distortion.[7][8] To check for this, try diluting your sample and see if the peak shape improves.[8]

  • Sample solvent mismatch: If your sample is dissolved in a solvent that is stronger than your mobile phase, it can cause band broadening and peak tailing.[6][7] It is always best to dissolve your sample in the mobile phase or a weaker solvent.[6]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing.

Step 1: Evaluate the Peak Tailing

  • Calculate the Tailing Factor (Tf) or Asymmetry Factor (As): A value greater than 1.2 indicates significant tailing.[7] The USP tailing factor is a common metric used to quantify peak tailing.[9]

  • Observe which peaks are affected: Is it a single peak or all peaks in the chromatogram? This will help you differentiate between a chemical interaction issue and a system-wide problem.

Step 2: Isolate the Problem - Chemical or Mechanical?

The following diagram illustrates a logical workflow for troubleshooting peak tailing:

G start Peak Tailing Observed all_peaks All Peaks Tailing? start->all_peaks single_peak Single Peak Tailing? all_peaks->single_peak No mechanical_issue Likely a Mechanical/System Issue all_peaks->mechanical_issue Yes chemical_issue Likely a Chemical Interaction Issue single_peak->chemical_issue Yes check_fittings Check for Dead Volume (fittings, tubing) mechanical_issue->check_fittings check_column Inspect Column (voids, blockage) mechanical_issue->check_column check_ph Optimize Mobile Phase pH chemical_issue->check_ph check_column_chem Evaluate Column Chemistry chemical_issue->check_column_chem check_sample Investigate Sample Effects (overload, solvent) chemical_issue->check_sample

A logical workflow for troubleshooting HPLC peak tailing.

Guide 2: Optimizing Mobile Phase Conditions

1. Adjusting Mobile Phase pH:

For basic this compound compounds, secondary interactions with acidic silanol groups are a primary cause of tailing.[8] Lowering the mobile phase pH protonates these silanols, reducing their ability to interact with the basic analyte.[7]

  • Recommendation: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your this compound compound. A pH range of 2.5 - 3.5 is often a good starting point for basic compounds.[5][8]

  • Buffers: Use a buffer to maintain a stable pH. Common choices for low pH applications that are MS-compatible include formic acid and ammonium formate.[8] For UV detection, phosphate buffers can be used at higher concentrations for increased ionic strength, which can also help mask silanol interactions.[8]

2. Mobile Phase Additives:

While modern, high-purity columns have reduced the need for mobile phase additives, they can still be useful in some cases.

  • Triethylamine (TEA): Historically, small amounts of TEA (e.g., 0.1%) were added to the mobile phase to act as a silanol-masking agent.[7][10] However, this approach is becoming less common with the availability of improved column technologies.[10]

Data Presentation

The following table summarizes the expected impact of key parameters on the peak asymmetry of a typical basic this compound compound.

ParameterCondition 1Tailing Factor (Tf)Condition 2Tailing Factor (Tf)Rationale
Mobile Phase pH pH 6.8~2.5pH 2.8~1.1At lower pH, silanol groups are protonated, reducing secondary interactions with the basic analyte.[7][8]
Column Chemistry Standard C18~2.1End-capped C18~1.3End-capping blocks a significant portion of residual silanol groups, minimizing tailing for basic compounds.[3][11]
Sample Load 20 µg on column~2.32 µg on column~1.2High sample loads can saturate the stationary phase, leading to peak distortion.[7][8]
Sample Solvent 100% Acetonitrile~1.9Mobile Phase~1.1A sample solvent stronger than the mobile phase can cause band broadening and peak tailing.[6][7]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for minimizing peak tailing of a this compound compound.

Methodology:

  • Prepare a series of mobile phases:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: 10 mM Ammonium Acetate in Water (pH ~6.8)

    • Organic Modifier: Acetonitrile

  • Create different pH mobile phase compositions: Prepare mobile phases with varying ratios of A and B to achieve pH values of approximately 2.7, 3.5, 4.5, 5.5, and 6.8. Ensure the organic modifier percentage remains constant.

  • Equilibrate the column: For each mobile phase, equilibrate the column for at least 10 column volumes.

  • Inject the this compound standard: Inject a standard solution of your this compound compound.

  • Analyze the chromatograms: Measure the tailing factor and resolution for each pH condition.

  • Select the optimal pH: Choose the pH that provides the best peak symmetry without compromising resolution.

Protocol 2: Column Flushing and Regeneration

Objective: To clean a contaminated column that may be causing peak tailing.

Methodology:

  • Disconnect the column from the detector: This prevents contaminants from flowing into the detector.

  • Flush with a series of solvents: Sequentially flush the column with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 20 column volumes each:

    • Your mobile phase without buffer salts (e.g., water/acetonitrile)

    • 100% Water

    • Isopropanol

    • Hexane (for highly non-polar contaminants, if compatible with your column)

    • Isopropanol

    • 100% Water

    • Your mobile phase without buffer salts

  • Re-equilibrate the column: Connect the column back to the detector and equilibrate with your mobile phase until a stable baseline is achieved.

  • Test column performance: Inject a standard to see if peak shape has improved. If not, consider backflushing the column (if the manufacturer's instructions permit) or replacing the column.[8]

Visualizations

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic compounds.

G cluster_0 Stationary Phase Surface cluster_1 Mid-Range pH (e.g., 6.8) cluster_2 Low pH (e.g., 2.8) silica Silica Backbone sioneg Si-O⁻ sioh Si-OH indole_pos Indole-NH⁺ sioneg->indole_pos Ionic Interaction (Causes Tailing) indole_pos2 Indole-NH⁺ sioh->indole_pos2 Repulsion/ No Interaction

Interactions at the stationary phase surface.

This diagram shows how at a mid-range pH, ionized silanol groups (Si-O⁻) can interact with the protonated basic indole compound, causing peak tailing. At a low pH, the silanol groups are protonated (Si-OH) and do not have a strong ionic interaction with the analyte, resulting in improved peak shape.

References

Technical Support Center: Interpreting Complex NMR Spectra of 3H-Indole Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of 3H-Indole (Indolenine) derivatives due to tautomerism and other spectral complexities.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my purified this compound derivative show more signals than expected?

A1: The most common reason for unexpected signals in the NMR spectrum of an indole derivative is the presence of tautomers in solution.[1][2] 3H-Indoles can exist in equilibrium with their more stable aromatic 1H-Indole tautomers. Since these two forms are distinct chemical species, each will produce a unique set of NMR signals. The ratio of these tautomers can be highly dependent on the solvent, temperature, and substitution pattern of the molecule.[1][2]

Q2: The signal for my N-H proton is either very broad or completely missing. What is happening and how can I confirm it?

A2: This is a frequent issue for indole-containing molecules.[3] There are two primary causes:

  • Chemical Exchange: The N-H proton is weakly acidic and can exchange with trace amounts of water or other protic impurities in the NMR solvent.[3] If this exchange happens on the NMR timescale, the signal broadens significantly or may even disappear into the baseline.[3]

  • Quadrupolar Broadening: The adjacent ¹⁴N nucleus has a nuclear quadrupole moment that can cause rapid relaxation of the attached proton, leading to a broader signal.[3]

To confirm the signal is an exchangeable N-H proton, you can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing the corresponding signal to disappear.[1][3]

Q3: How can I resolve complex, overlapping signals in the aromatic region of my spectrum?

A3: Overlapping aromatic signals are a common challenge. Several strategies can be employed to resolve them:

  • Increase Magnetic Field Strength: Acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) increases chemical shift dispersion, which can separate the multiplets.[3]

  • Change the Solvent: Using an aromatic solvent like benzene-d₆ or toluene-d₈ can induce significant Aromatic Solvent-Induced Shifts (ASIS), altering the chemical shifts of your protons and potentially resolving the overlap.[3][4]

  • Two-Dimensional (2D) NMR: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even within a complex multiplet.[5]

Q4: What are HSQC and HMBC experiments, and how can they help elucidate the structure of my this compound tautomers?

A4: HSQC and HMBC are powerful 2D NMR experiments that reveal proton-carbon correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies carbons that are directly attached to protons (one-bond C-H correlations).[6][7] It is highly sensitive and excellent for assigning the signals of protonated carbons.[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range correlations between protons and carbons, typically over two or three bonds (and sometimes four in conjugated systems).[6][7] It is invaluable for piecing together the carbon skeleton, identifying quaternary (non-protonated) carbons, and linking different fragments of a molecule.[6]

For tautomers, these experiments are critical. By analyzing the correlations for both sets of signals, you can definitively assign the structures of both the this compound and 1H-Indole forms present in your sample.

Troubleshooting Guides

Problem: My ¹H NMR spectrum has broad peaks or poor resolution.

This issue can arise from several factors. Follow this workflow to diagnose and solve the problem.

G start Broad Peaks Observed shim Re-shim the Spectrometer start->shim conc Is the sample too concentrated? shim->conc dilute Dilute the sample and re-acquire conc->dilute Yes soluble Is the compound fully soluble? conc->soluble No end Resolution Improved dilute->end solvent Change to a more suitable solvent soluble->solvent No exchange Are specific peaks broad (e.g., NH, OH)? soluble->exchange Yes solvent->end vt_nmr Run Variable-Temperature (VT) NMR or perform D2O exchange exchange->vt_nmr Yes paramagnetic Check for paramagnetic impurities exchange->paramagnetic No vt_nmr->end paramagnetic->end

Caption: Troubleshooting workflow for broad NMR signals.

Step-by-Step Guide:

  • Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Always ensure the spectrometer is well-shimmed.[4][8]

  • Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[4] Try diluting your sample.

  • Solubility: If your compound is not fully dissolved or has formed a suspension, it will result in very broad lines.[4] You may need to try a different deuterated solvent.

  • Chemical Exchange: If only specific protons like N-H or O-H are broad, this is likely due to chemical exchange.[1][9] Running the experiment at a lower temperature can slow this exchange and sharpen the signals.[1] A D₂O exchange experiment can confirm exchangeable protons.[3]

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause severe line broadening.[9] If suspected, try re-purifying the sample.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Indole Tautomeric Cores

Note: These are approximate chemical shift (δ) ranges in ppm. Actual values can vary significantly based on substitution, solvent, and concentration.

Position 1H-Indole (Aromatic Tautomer) This compound (Indolenine Tautomer)
¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N1 8.0 - 12.0 (broad)-
C2 7.0 - 7.5~125
C3 6.5 - 7.0~102
C3a -~128
C4 7.5 - 7.8~120
C5 7.0 - 7.2~122
C6 7.0 - 7.2~120
C7 7.5 - 7.8~111
C7a -~136

Data synthesized from multiple sources for illustrative purposes.[9][10][11]

Visualizing Tautomerism and NMR Correlations

The equilibrium between 1H-Indole and this compound is fundamental to understanding the resulting NMR spectra.

Caption: Tautomeric equilibrium between 1H-Indole and this compound forms.

This diagram illustrates how 2D NMR experiments connect the molecular framework.

Caption: Conceptual overview of HSQC and HMBC correlations.

Experimental Protocols

Sample Preparation (General)
  • Dry Glassware: Ensure the NMR tube and any vials are thoroughly dried to minimize residual water.

  • Weigh Sample: Accurately weigh 5-10 mg of the purified compound into a clean vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Use an anhydrous grade solvent if available, especially if observing exchangeable protons is critical.[1]

  • Dissolve: Ensure the sample is fully dissolved. Sonication may be required.

  • Transfer: Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.

D₂O Exchange Experiment
  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake vigorously for 30 seconds to ensure mixing.

  • Re-insert the sample into the spectrometer, allow it to equilibrate, and re-acquire the ¹H NMR spectrum.

  • Compare the "before" and "after" spectra. The disappearance of a signal confirms it was from an exchangeable proton (e.g., N-H, O-H).[3]

HSQC and HMBC Acquisition (General Parameters)

These are general guidelines; parameters should be optimized for the specific instrument and sample.

  • Acquire a ¹H Spectrum: Obtain a standard high-quality proton spectrum first. This will define the spectral width for the proton dimension (F2).

  • Load Standard Parameters: Load the instrument's standard parameter set for an edited HSQC (e.g., hsqcedetgpsisp2.2 on Bruker) or gradient-selected HMBC (e.g., hmbcgplpndqf).[12]

  • Set Spectral Windows:

    • ¹H (F2 dimension): The window should encompass all proton signals.

    • ¹³C (F1 dimension): Set the carbon spectral width to cover the expected range (e.g., 0-160 ppm for typical organics, or up to 220 ppm if carbonyls or imines are expected).[7]

  • Optimize Key Delays:

    • HSQC: The delay is based on the one-bond C-H coupling constant. A value optimized for ~145 Hz is standard for sp² and sp³ carbons.[12]

    • HMBC: This delay is optimized for long-range couplings. A compromise value for a coupling of 7-8 Hz is often used to observe a wide range of correlations.[6]

  • Acquisition: The number of scans and increments will determine the experiment time and final resolution. A standard HSQC may take 20-60 minutes, while an HMBC may require several hours for a dilute sample.

References

Technical Support Center: Strategies for Scaling Up the Synthesis of 3H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 3H-Indole derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing the 2,3,3-trimethyl-3H-indole core structure?

A1: The most established and scalable method for synthesizing the 2,3,3-trimethyl-3H-indole precursor is the Fischer indole synthesis.[1] This reaction involves the condensation of phenylhydrazine with methyl isopropyl ketone in the presence of an acid catalyst.[2][3] It is a robust reaction that can be performed using conventional heating or microwave irradiation to accelerate reaction times, making it suitable for industrial applications.[1]

Q2: What are the primary challenges when scaling up the formylation of 2,3,3-trimethyl-3H-indole?

A2: A significant challenge is achieving selective mono-formylation at the 2-methyl position. The Vilsmeier-Haack reaction, a common method, often leads to the formation of a more stable malondialdehyde derivative through diformylation.[1][4] Controlling stoichiometry and reaction conditions is critical to minimize this side product. Another potential issue is N-formylation, although this is less prevalent with 3,3-disubstituted 3H-indoles.[1] The Riley oxidation offers an alternative route that can favor mono-aldehyde formation but requires careful control to prevent over-oxidation.[1]

Q3: What are the key safety precautions to consider when working with reagents for this compound synthesis on a larger scale?

A3: Several reagents require careful handling. Phosphorus oxychloride (POCl₃), used in the Vilsmeier-Haack reaction, is highly corrosive and reacts violently with water. Selenium dioxide (SeO₂), used in the Riley oxidation, is toxic and should be handled in a well-ventilated fume hood.[1] Always consult the Safety Data Sheets (SDS) for all chemicals and use appropriate personal protective equipment (PPE).

Q4: What are the most effective methods for purifying this compound derivatives at an industrial scale?

A4: While column chromatography is common at the lab scale, crystallization is the preferred method for purifying the final product and its precursors in industrial applications.[1] The choice of solvent for crystallization is crucial and often requires optimization. For the 2,3,3-trimethyl-3H-indole precursor, distillation under reduced pressure can be an effective purification method.[1]

Troubleshooting Guides

Problem 1: Low yield in the Fischer Indole Synthesis of the 2,3,3-trimethyl-3H-indole precursor.

  • Possible Cause: Impure reagents.

    • Solution: Ensure the phenylhydrazine is of high purity and the methyl isopropyl ketone is of good quality. Purity can be verified using techniques like NMR or GC-MS.

  • Possible Cause: Inadequate acid catalyst.

    • Solution: The choice and concentration of the acid catalyst (e.g., acetic acid, sulfuric acid, zinc chloride) are critical.[2][3] The optimal catalyst and its concentration may need to be determined empirically for the specific scale of the reaction.

  • Possible Cause: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, a moderate increase in temperature or prolonged reaction time might be necessary. Ensure proper mixing, especially in larger reactors, to maintain a homogeneous reaction mixture.

  • Possible Cause: Side reactions.

    • Solution: Unsymmetrical ketones can lead to the formation of regioisomeric products.[3] The acidity of the medium can influence the direction of cyclization. Careful control of reaction conditions is essential to favor the desired product.

Problem 2: Formation of malondialdehyde instead of the desired 2-carbaldehyde in the Vilsmeier-Haack reaction.

  • Possible Cause: The reaction conditions favor diformylation.

    • Solution: This is a common outcome under standard Vilsmeier-Haack conditions with 2,3,3-trimethyl-3H-indoles.[1][4] To obtain the mono-aldehyde, a subsequent hydrolysis step to cleave one of the formyl groups may be necessary, though scalable protocols for this are not well-documented. Alternatively, consider the Riley oxidation as a more direct route to the mono-aldehyde.[1]

Problem 3: Low yield or decomposition during Riley oxidation.

  • Possible Cause: Over-oxidation.

    • Solution: The reaction is sensitive to the stoichiometry of selenium dioxide and the reaction temperature. A careful optimization of these parameters is required. Using a slight excess of the this compound starting material can sometimes help to mitigate over-oxidation of the product.

  • Possible Cause: Decomposition of the starting material or product.

    • Solution: 3H-indoles can be sensitive to strongly acidic or basic conditions and high temperatures. Ensure the reaction is carried out under appropriate pH and temperature control.

  • Possible Cause: Difficulty in work-up and purification.

    • Solution: The work-up typically involves filtering off precipitated selenium byproducts. Ensure complete removal of these byproducts. A combination of purification techniques, such as crystallization and chromatography, may be necessary to isolate the pure product.

Problem 4: Purification challenges on a large scale.

  • Possible Cause: Presence of multiple, closely related byproducts.

    • Solution: Optimize the reaction conditions to maximize the formation of the desired product and minimize side reactions. For purification, recrystallization is often more effective and scalable than column chromatography. A systematic solvent screening for recrystallization is highly recommended.

  • Possible Cause: Product is an oil or does not crystallize easily.

    • Solution: If the product is an oil, consider converting it to a solid derivative (e.g., a salt or a crystalline complex) for purification, which can then be converted back to the desired product. Alternatively, high-vacuum distillation could be an option for thermally stable liquid products.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Fischer Indole Synthesis of 2,3,3-trimethyl-3H-indole

ParameterLab-ScaleScaled-Up (Pilot/Industrial)Reference(s)
Reactants Phenylhydrazine, Methyl Isopropyl KetonePhenylhydrazine, Methyl Isopropyl Ketone[1][3]
Catalyst/Solvent Acetic AcidAcetic Acid or other Brønsted/Lewis acids[2][3]
Reaction Time 3-6 hours (Conventional Heating)Optimized for efficiency (may vary)[1]
Temperature Room Temperature to RefluxOptimized for safety and efficiency[3]
Typical Yield ~85-95%Yields are generally maintained or slightly lower[1]
Purification Column Chromatography, DistillationDistillation, Crystallization[1]

Table 2: Vilsmeier-Haack Formylation of 2,3,3-trimethyl-3H-indole

ParameterLab-ScaleScaled-Up (Pilot/Industrial)Reference(s)
Reactants 2,3,3-Trimethyl-3H-indole, DMF, POCl₃2,3,3-Trimethyl-3H-indole, DMF, POCl₃[1][4]
Stoichiometry Typically 1:3:2 (Indole:DMF:POCl₃)Stoichiometry is critical and optimized[4]
Reaction Time 6-10 hoursMay be optimized with process analytical technology[5]
Temperature 0°C to 75°CCareful temperature control is crucial[5]
Typical Product Malondialdehyde derivativeMalondialdehyde derivative[1][4]
Typical Yield 80-90%High yields are achievable[4]
Purification Crystallization, Column ChromatographyCrystallization[1]

Table 3: Riley Oxidation of 2,3,3-trimethyl-3H-indole

ParameterLab-Scale (General)Scaled-Up (Pilot/Industrial)Reference(s)
Reactants 2,3,3-Trimethyl-3H-indole, Selenium Dioxide2,3,3-Trimethyl-3H-indole, Selenium Dioxide[1][6]
Solvent Dioxane, Acetic Acid, or other organic solventsSolvent selection is critical for safety and efficiency[7]
Reaction Time Highly variable (hours)Requires careful monitoring and optimization[7]
Temperature RefluxPrecise temperature control is essential[7]
Typical Product 2-Formyl-3,3-dimethyl-3H-indole2-Formyl-3,3-dimethyl-3H-indole[1]
Typical Yield Moderate to good (requires optimization)Yields are sensitive to reaction conditions[1]
Purification Filtration of selenium, Column ChromatographyFiltration, Crystallization[1]

Experimental Protocols

Protocol 1: Scalable Fischer Indole Synthesis of 2,3,3-trimethyl-3H-indole

Materials:

  • Phenylhydrazine

  • Methyl isopropyl ketone

  • Glacial acetic acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable organic solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, combine phenylhydrazine and glacial acetic acid.

  • Slowly add methyl isopropyl ketone to the mixture via the addition funnel, maintaining the temperature below 40°C.

  • After the addition is complete, stir the mixture at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully neutralize the acetic acid with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.[1]

Protocol 2: Vilsmeier-Haack Formylation of 2,3,3-trimethyl-3H-indole

Materials:

  • 2,3,3-trimethyl-3H-indole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a reactor cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to form the Vilsmeier reagent, keeping the temperature below 10°C.[4]

  • To this mixture, slowly add the 2,3,3-trimethyl-3H-indole precursor while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 6-10 hours.[5]

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and make it alkaline by adding a sodium hydroxide solution.

  • The resulting precipitate (the malondialdehyde derivative) can be collected by filtration, washed with water, and dried.

  • The crude product can be further purified by crystallization from a suitable solvent like ethanol.[1]

Protocol 3: Riley Oxidation of 2,3,3-trimethyl-3H-indole

Materials:

  • 2,3,3-trimethyl-3H-indole

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane (or another suitable solvent)

Procedure:

  • In a well-ventilated fume hood, dissolve selenium dioxide in 1,4-dioxane with gentle heating.

  • Add the 2,3,3-trimethyl-3H-indole to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete (typically several hours), cool the mixture.

  • Filter the reaction mixture to remove the precipitated black selenium byproducts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.[1]

Mandatory Visualizations

Logical Relationships and Workflows

Scale_Up_Workflow General Workflow for Scaling Up this compound Synthesis cluster_planning Phase 1: Planning & Lab Scale cluster_scaleup Phase 2: Scale-Up & Pilot Plant cluster_production Phase 3: Production & Finalization Route_Scouting Route Scouting & Selection Lab_Optimization Lab-Scale Optimization Route_Scouting->Lab_Optimization Analytical_Dev Analytical Method Development Lab_Optimization->Analytical_Dev Tox_Assessment Initial Toxicity Assessment Analytical_Dev->Tox_Assessment Process_Safety Process Safety Analysis (HAZOP) Tox_Assessment->Process_Safety Kilo_Lab Kilo-Lab Synthesis Process_Safety->Kilo_Lab Pilot_Plant Pilot Plant Batch Kilo_Lab->Pilot_Plant Impurity_Profiling Impurity Profiling Pilot_Plant->Impurity_Profiling Process_Validation Process Validation Impurity_Profiling->Process_Validation Full_Scale Full-Scale Production Process_Validation->Full_Scale QC_QA Quality Control & Assurance Full_Scale->QC_QA Documentation Documentation & Regulatory Filing QC_QA->Documentation

Caption: A generalized workflow for scaling up the synthesis of this compound derivatives.

Troubleshooting_Flowchart Troubleshooting Common Synthesis Issues Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Side_Products Multiple Side Products? Low_Yield->Side_Products No Check_Reagents Verify Reagent Purity Low_Yield->Check_Reagents Yes Purification_Issue Purification Difficulty? Side_Products->Purification_Issue No Optimize_Conditions Optimize Temp, Time, & Catalyst Side_Products->Optimize_Conditions Yes Change_Method Consider Alternative Synthetic Route Purification_Issue->Change_Method No Optimize_Chromatography Optimize Chromatography Conditions Purification_Issue->Optimize_Chromatography Yes End Problem Resolved Check_Reagents->Optimize_Conditions Optimize_Conditions->Side_Products Monitor_Reaction Monitor with TLC/HPLC Optimize_Conditions->Monitor_Reaction Monitor_Reaction->End Change_Method->End Try_Crystallization Develop Crystallization Protocol Optimize_Chromatography->Try_Crystallization Try_Crystallization->End

Caption: A troubleshooting flowchart for common issues in this compound synthesis.

Signaling Pathway

PI3K_AKT_mTOR_Pathway Influence of Indole Derivatives on the PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates NFkB NF-κB Akt->NFkB Activates Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) mTORC1->Gene_Expression Promotes Translation NFkB->Gene_Expression Promotes Transcription Indole_Derivatives Indole Derivatives (e.g., I3C, DIM) Indole_Derivatives->PI3K Inhibits Indole_Derivatives->Akt Inhibits Indole_Derivatives->mTORC1 Inhibits Indole_Derivatives->NFkB Inhibits

Caption: The inhibitory effect of indole derivatives on the PI3K/Akt/mTOR pathway.

References

Technical Support Center: Method Refinement for the Selective Synthesis of 3H-Indole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3H-indole regioisomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide refined methodologies for achieving regioselective synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3H-indoles?

A1: Several methods are employed for the synthesis of 3H-indoles. The choice of method often depends on the desired substitution pattern and available starting materials. Key methods include:

  • Fischer Indole Synthesis: A classical method involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2]

  • Iodine-Mediated Intramolecular Cyclization of Enamines: This method provides a transition-metal-free approach to various this compound derivatives in good to high yields.[3][4]

  • Reaction of Arynes with 2H-Azirines: This approach allows for the synthesis of N-unsubstituted and N-aryl indoles, with temperature being a key factor in controlling the outcome.[5][6]

  • Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams: This method facilitates the formation of 3H-indoles through the synthesis of functionalized aryl azides followed by a Staudinger reduction.

Q2: How can I control regioselectivity in the Fischer indole synthesis when using an unsymmetrical ketone?

A2: Controlling regioselectivity in the Fischer indole synthesis with unsymmetrical ketones is a significant challenge, as two different enamine intermediates can form, leading to a mixture of regioisomers.[7] Key strategies to influence the regioselectivity include:

  • Choice of Acid Catalyst: The acidity of the reaction medium is a critical factor. The use of Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide unprecedented regiocontrol in the reaction with methyl ketones to favor the formation of 3-unsubstituted indoles.[8]

  • Steric Effects: Steric hindrance on the ketone can direct the formation of the enamine intermediate, thereby influencing the final regioisomer.

  • Reaction Conditions: In some cases, diluting a harsh reagent like Eaton's reagent with a solvent such as sulfolane or dichloromethane can reduce degradation and improve yields of the desired indole.[8]

Q3: My this compound product seems unstable and decomposes upon storage or during purification. What are the best practices for handling and storing these compounds?

A3: The instability of 3H-indoles, particularly derivatives like this compound-2-carbaldehyde, often arises from the imine functionality, which is susceptible to hydrolysis.[9] Other factors contributing to degradation include oxidation, light exposure, and elevated temperatures.[9] Recommended storage and handling procedures include:

  • Storage Conditions: Store the compound at -20°C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light (e.g., in an amber vial).[9]

  • Handling: For manipulations, use anhydrous solvents and prepare solutions fresh before use. If aqueous solutions are necessary, aim for a neutral pH and minimize the experiment's duration.[9] When handling the solid, working in a glovebox or using a Schlenk line can minimize exposure to air and moisture.[9] Unprotected, electron-rich 3-aminoindoles are particularly sensitive to light and air and may undergo oxidative dimerization or other decomposition reactions.[10]

Q4: How can I separate a mixture of this compound regioisomers?

A4: The separation of regioisomers can be challenging, especially if they have similar polarities. Common techniques include:

  • Column Chromatography: This is a standard method for separating isomers. Experimenting with different solvent systems and solid phases (e.g., silica gel, alumina) is often necessary. For indole derivatives, a long column bed with 100-200 mesh silica gel has been used successfully.[11]

  • Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be an effective method.

  • Chemical Derivatization: In some cases, protecting a functional group (e.g., the indole NH with a Boc group) can alter the polarity of the isomers enough to allow for separation by column chromatography, followed by a deprotection step.[11]

Troubleshooting Guides

Issue 1: Low Yield in Fischer Indole Synthesis

  • Potential Cause: Inappropriate acid catalyst.

    • Troubleshooting Steps: The choice of acid catalyst is critical and substrate-dependent. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[7] Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][7] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[7]

  • Potential Cause: Sub-optimal temperature.

    • Troubleshooting Steps: High temperatures can lead to the formation of tars and resins, while low temperatures may result in an incomplete reaction. The optimal temperature is highly dependent on the substrate and catalyst. It is advisable to start with milder conditions and gradually increase the temperature.[7]

  • Potential Cause: Electron-donating groups on the carbonyl component.

    • Troubleshooting Steps: Substituents that strongly stabilize the intermediate iminylcarbocation can favor a competing heterolytic N-N bond cleavage over the desired sigmatropic rearrangement, leading to byproducts and reduced yields.[7] Consider using milder reaction conditions or exploring alternative synthetic routes for these substrates.

  • Potential Cause: Purity of starting materials.

    • Troubleshooting Steps: Ensure the purity of the arylhydrazine and carbonyl compounds, as impurities can lead to undesired side reactions.[12]

Issue 2: Poor Regioselectivity in Reactions of Arynes with Unsymmetrical 2H-Azirines

  • Potential Cause: Reaction temperature.

    • Troubleshooting Steps: The reaction of arynes with 2H-azirines can be temperature-dependent. For instance, performing the reaction at -10 °C may favor the formation of N-aryl indole derivatives, while conducting it at 60 °C can lead to 2,3-aryl-N-unsubstituted indole derivatives.[5][6]

  • Potential Cause: Electronic effects of substituents.

    • Troubleshooting Steps: The regioselectivity can be influenced by the electronic properties of substituents on the 2H-azirine. Electron-withdrawing groups can direct the nucleophilic attack of the aryl anion.[5]

  • Potential Cause: Method of aryne precursor addition.

    • Troubleshooting Steps: A stepwise addition of the aryne precursor can sometimes improve the efficiency and yield of the desired product.[5][6]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Iodine-Mediated Synthesis of 3H-Indoles

EntryOxidantBaseSolventYield (%)
1I₂K₂CO₃DMF82
2IBrK₂CO₃DMF60
3PIDAK₂CO₃DMF<10
4PIFAK₂CO₃DMF<10
5I₂Na₂CO₃DMF80
6I₂NaHCO₃DMF75
7I₂Cs₂CO₃DMF81
8I₂2,6-lutidineDMF45
Data synthesized from a study on the iodine-mediated intramolecular cyclization of enamines.[13]

Table 2: Yields of 3H-Indoles from the Fischer Indole Synthesis with Different Substrates

Phenylhydrazine SubstituentKetoneAcid CatalystProductYield (%)
o-tolylIsopropyl methyl ketoneAcetic Acid2,3,3,7-Tetramethyl-3H-indoleHigh
m-tolylIsopropyl methyl ketoneAcetic AcidMixture of 2,3,3,4- and 2,3,3,6-tetramethyl-3H-indoleHigh
o-nitrophenyl2-MethylcyclohexanoneAcetic Acid (reflux)8-Nitro-4a-methyl-1,2,3,4-tetrahydro-4aH-carbazole51
p-nitrophenyl2-MethylcyclohexanoneAcetic Acid (reflux)6-Nitro-4a-methyl-1,2,3,4-tetrahydro-4aH-carbazole53
p-nitrophenylIsopropyl methyl ketoneAcetic Acid/HCl2,3,3-Trimethyl-5-nitro-3H-indole30
Data is based on a study of a new this compound synthesis by the Fischer's method.[1][14][15]

Experimental Protocols

Protocol 1: General Procedure for Iodine-Mediated Synthesis of 3H-Indoles

  • To a solution of the enamine (0.25 mmol) in DMF (1.0 mL), add K₂CO₃ (0.30 mmol) and I₂ (0.28 mmol).

  • Heat the reaction mixture at 100 °C for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: General Procedure for the Synthesis of 3-(2H-Tetrazolyl)-indoles from 2H-Azirines and Arynes

  • Under an inert atmosphere, add 18-crown-6 (2.0 mmol), KF (2.0 mmol), and the corresponding 2H-azirine (0.5 mmol) to dry THF (6 mL).

  • Stir the mixture at 30 °C for 5 minutes.

  • Place the reaction mixture in a preheated oil bath at 60 °C.

  • Perform a stepwise addition of the appropriate aryne precursor (1.0–1.5 mmol) dissolved in THF (6 mL).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, filter the mixture through Celite and evaporate the solvent.

  • Purify the residue by column chromatography.[5][6]

Mandatory Visualization

Fischer_Indole_Synthesis start Phenylhydrazine + Ketone/Aldehyde hydrazone Phenylhydrazone start->hydrazone Condensation (-H₂O) enamine Enamine Tautomer hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement Intermediate enamine->rearrangement Acid Catalyst (H⁺) imine Diimine Intermediate rearrangement->imine Rearomatization aminal Cyclic Aminal imine->aminal Cyclization indole This compound aminal->indole Elimination of NH₃

Caption: Mechanism of the Fischer Indole Synthesis.

Troubleshooting_Workflow start Low Yield or Poor Regioselectivity check_reagents Verify Purity of Starting Materials start->check_reagents check_reagents->start Impurities Found optimize_catalyst Optimize Acid/Base Catalyst (Type and Concentration) check_reagents->optimize_catalyst Reagents Pure optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp optimize_solvent Screen Different Solvents optimize_temp->optimize_solvent modify_addition Modify Reagent Addition Method optimize_solvent->modify_addition purification Refine Purification Technique modify_addition->purification success Improved Yield and Selectivity purification->success Optimized

Caption: General Troubleshooting Workflow for Synthesis Optimization.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3H-Indoles: Fischer Indole Synthesis vs. Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the indole nucleus represents a privileged scaffold due to its prevalence in biologically active compounds. While the Fischer indole synthesis has long been a cornerstone for constructing the indole ring, the targeted synthesis of the less-common 3H-indole (indolenine) tautomer presents unique challenges. This guide provides a detailed comparison of the traditional Fischer indole synthesis with contemporary alternative methods for the preparation of 3H-indoles, supported by experimental data and protocols to inform synthetic strategy.

The choice of synthetic route to 3H-indoles is critical and often dictated by factors such as substrate availability, desired substitution patterns, and reaction conditions. This comparison focuses on the direct synthesis of the this compound core, highlighting the advantages and limitations of each method.

Overview of Synthetic Methodologies

The Fischer indole synthesis, while versatile for 1H-indoles, can be adapted for 3H-indoles by using α,α-disubstituted ketones. However, modern methods, such as the iodine-mediated intramolecular cyclization of enamines and a lead-mediated α-arylation followed by Staudinger reduction, offer alternative pathways with distinct benefits in terms of substrate scope and reaction mildness.

Quantitative Data Comparison

The following table summarizes key quantitative data for the Fischer indole synthesis and two notable alternatives for the synthesis of 3H-indoles, providing a comparative overview of their typical performance.

MethodTypical Yield (%)Reaction Temperature (°C)Reaction Time (h)Key StrengthsKey Limitations
Fischer Indole Synthesis 30 - highRoom Temp. to Reflux2.25 - 24Well-established, readily available starting materials.Requires acidic conditions, potential for side reactions, limitations with sensitive functional groups.[1]
Iodine-Mediated Cyclization Good to high (up to 82%)1001Transition-metal-free, good functional group tolerance.[2][3][4]Requires preparation of enamine precursors.
Lead-Mediated Arylation / Staudinger Reduction Nearly quantitative (for reduction step)50 (arylation)Not specifiedAccess to highly functionalized 3H-indoles.[5][6]Multi-step process, use of toxic lead reagent.

Reaction Mechanisms and Logical Flow

The choice of a synthetic method is fundamentally guided by its mechanistic pathway. The following diagrams illustrate the logical flow of the Fischer indole synthesis and the iodine-mediated cyclization for the formation of 3H-indoles.

Fischer_Indole_Synthesis cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Formation Phenylhydrazine->Hydrazone Ketone α,α-Disubstituted Ketone Ketone->Hydrazone Enehydrazine Enehydrazine Tautomerization Hydrazone->Enehydrazine Acid Catalyst Sigmatropic [3,3]-Sigmatropic Rearrangement Enehydrazine->Sigmatropic Cyclization Cyclization & Aromatization Sigmatropic->Cyclization Product This compound Cyclization->Product -NH3

Fischer Indole Synthesis for 3H-Indoles

Iodine_Mediated_Cyclization Enamine N-Aryl Enamine Iodonium Iodonium Intermediate Formation Enamine->Iodonium Iodine (I2) FriedelCrafts Intramolecular Friedel-Crafts Alkylation Iodonium->FriedelCrafts Rearomatization Rearomatization FriedelCrafts->Rearomatization Product This compound Rearomatization->Product -HI

Iodine-Mediated Synthesis of 3H-Indoles

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method.

Fischer Indole Synthesis of 2,3,3,5-Tetramethyl-3H-indole[7]
  • Reactant Preparation: To a reaction vessel, add p-tolylhydrazine hydrochloride (1.62 mmol) and isopropyl methyl ketone (1.62 mmol) to glacial acetic acid (2 g, 0.03 mol).

  • Reaction: The mixture is refluxed for 2.25 hours with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the mixture is cooled to room temperature and neutralized with 1 M NaOH. The solution is then diluted with water (100 mL).

  • Extraction and Purification: The product is extracted with CDCl3 (3 x 100 mL). The combined organic layers are dried over Na2SO4, and the solvent is removed by evaporation. The residue is purified by passing it through a short silica gel column.

Iodine-Mediated Synthesis of Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate[4]
  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, combine the N-aryl enaminecarboxylate (0.25 mmol), iodine (1.1 equiv), and K2CO3 (1.2 equiv).

  • Solvent Addition: Add 1.0 mL of N,N-dimethylformamide (DMF) at room temperature.

  • Reaction: The reaction temperature is raised to 100 °C and maintained for 1 hour.

  • Work-up: After cooling to room temperature, the reaction is quenched with 20 mL of aqueous ammonia (5%).

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic extracts are washed with brine (2 x 20 mL) and dried over MgSO4. The solvent is evaporated, and the crude product is purified by column chromatography.

Concluding Remarks

The Fischer indole synthesis remains a viable method for the preparation of certain 3H-indoles, particularly when starting from readily available materials. However, its often harsh acidic conditions can be a significant drawback for substrates with sensitive functional groups.

In contrast, the iodine-mediated intramolecular cyclization of enamines presents a milder, transition-metal-free alternative with good to high yields and broad functional group compatibility.[2][3][4] While it requires the prior synthesis of enamine precursors, the operational simplicity and favorable reaction conditions make it an attractive modern alternative.

For the synthesis of highly functionalized and complex 3H-indoles, the lead-mediated α-arylation followed by a Staudinger reduction offers a powerful, albeit multi-step and reagent-toxic, approach that can deliver nearly quantitative yields in the final reduction step.[5][6]

Ultimately, the selection of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired process efficiency and scalability. This comparative guide aims to provide the necessary data and protocols to facilitate an informed decision for researchers in the field.

References

A Comparative Guide to the Synthesis of 3,3-Disubstituted 3H-Indoles: A Novel Iodine-Catalyzed Protocol vs. the Traditional Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3-disubstituted 3H-indole scaffold is a privileged structural motif found in a wide array of biologically active compounds and natural products. The development of efficient and versatile synthetic methods to access these molecules is of significant interest to the chemical and pharmaceutical sciences. This guide provides an objective comparison between a recently developed iodine-catalyzed synthesis of 3,3-disubstituted 3H-indoles and the well-established Fischer indole synthesis.

Introduction to 3,3-Disubstituted 3H-Indoles

3,3-disubstituted 3H-indoles, also known as indolenines, are important synthetic intermediates and are present in the core structure of many alkaloids and pharmacologically active agents. Their biological activities are diverse, ranging from anticancer and anti-inflammatory to acting as ligands for various receptors, including cannabinoid and NMDA receptors. The substituents at the C3 position play a crucial role in determining the molecule's biological function, making the development of synthetic protocols with broad substrate scope and high efficiency a key research area.

Overview of Synthetic Protocols

This guide compares two distinct approaches for the synthesis of 3,3-disubstituted 3H-indoles:

  • Established Protocol: The Fischer Indole Synthesis. First reported in 1883, the Fischer indole synthesis is a classic and widely used method for preparing indoles and their derivatives.[1] It typically involves the reaction of a phenylhydrazine with an aldehyde or a ketone under acidic conditions.[1][2] For the synthesis of 3,3-disubstituted 3H-indoles, a ketone is used as the carbonyl component.[2][3]

  • New Protocol: Iodine-Catalyzed Electrophilic Substitution. This modern approach utilizes molecular iodine as a mild and efficient catalyst for the synthesis of 3,3-disubstituted 3H-indoles. A notable example is the iodine-catalyzed coupling of indolyl-substituted alcohols with other indole nucleophiles to create diindolylmethanes with a quaternary carbon at the 3-position.[4][5]

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for both the Fischer indole synthesis and the novel iodine-catalyzed protocol, highlighting key performance indicators such as yield, reaction conditions, and substrate scope.

Table 1: Comparison of a New Iodine-Catalyzed Protocol and the Established Fischer Indole Synthesis for 3,3-Disubstituted 3H-Indoles

ParameterNew Protocol: Iodine-Catalyzed SynthesisEstablished Protocol: Fischer Indole Synthesis
Catalyst Molecular Iodine (I₂)Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂)[1]
Reaction Conditions Mild (e.g., 40°C)[4]Often requires elevated temperatures[6]
Solvent Acetonitrile (MeCN)[4]Acetic acid, ethanol, or other organic solvents[2][3]
Key Reactants Indolyl-substituted alcohols and indoles[4]Phenylhydrazines and ketones[2][3]
General Yields Good to excellent (up to 99%)[4]Generally good, but can be variable depending on substrates[3][7]
Key Advantages Mild conditions, high yields, metal-free, scalable[4][5]Well-established, readily available starting materials[1][2]
Key Disadvantages Substrate scope may be more specificCan require harsh acidic conditions and high temperatures[6]

Table 2: Substrate Scope and Yields for the New Iodine-Catalyzed Protocol

Synthesis of unsymmetrical 3,3'-diindolylmethanes via iodine-catalyzed coupling of trifluoromethyl(indolyl)phenylmethanols with indoles.[4]

Indole SubstrateProductYield (%)
Indole3a99
5-Methoxyindole3b67
5-Nitroindole3c95
5-Chloroindole3d91
7-Methylindole3g85

Table 3: Substrate Scope and Yields for the Fischer Indole Synthesis

Synthesis of 2,3,3-trimethyl-3H-indoles from substituted phenylhydrazines and isopropyl methyl ketone.[3][7]

Phenylhydrazine SubstrateProductYield (%)
Phenylhydrazine2,3,3-Trimethyl-3H-indoleHigh
o-Tolylhydrazine2,3,3,7-Tetramethyl-3H-indoleHigh
m-Tolylhydrazine2,3,3,6-Tetramethyl-3H-indoleHigh
p-Nitrophenylhydrazine2,3,3-Trimethyl-5-nitro-3H-indoleNot successful under standard conditions

Experimental Protocols

New Protocol: General Procedure for Iodine-Catalyzed Synthesis of Unsymmetrical 3,3'-Diindolylmethanes[4]

To a solution of the respective trifluoromethyl(indolyl)phenylmethanol (1.0 equiv.) and the indole derivative (1.2 equiv.) in acetonitrile (MeCN), molecular iodine (I₂) (10 mol%) is added. The reaction mixture is stirred at 40°C for 5 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3,3'-diindolylmethane.

Established Protocol: General Procedure for Fischer Indole Synthesis of 3H-Indoles[3][7]

A mixture of the appropriate phenylhydrazine hydrochloride (1.0 equiv.) and a ketone (e.g., isopropyl methyl ketone, 1.2 equiv.) in glacial acetic acid is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is neutralized with a base (e.g., 1 M NaOH), diluted with water, and extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Mandatory Visualization

Logical Workflow for the Synthesis of 3,3-Disubstituted 3H-Indoles

G cluster_0 New Protocol: Iodine-Catalyzed Synthesis cluster_1 Established Protocol: Fischer Indole Synthesis A Indolyl Alcohol D Reaction at 40°C A->D B Indole B->D C Iodine (I₂) Catalyst C->D E 3,3-Disubstituted this compound D->E F Phenylhydrazine I Reaction (Elevated Temp) F->I G Ketone G->I H Acid Catalyst H->I J 3,3-Disubstituted this compound I->J

Caption: A comparative workflow of the new iodine-catalyzed and established Fischer indole synthesis protocols.

Potential Signaling Pathway Involvement of 3,3-Disubstituted 3H-Indoles

G cluster_pathway Cannabinoid Receptor Signaling Pathway DIM 3,3-Disubstituted This compound (DIM) CB1R CB1 Receptor DIM->CB1R binds CB2R CB2 Receptor DIM->CB2R binds AC Adenylate Cyclase CB1R->AC MAPK MAPK Pathway CB2R->MAPK cAMP ↓ cAMP AC->cAMP Inflammation ↓ Pro-inflammatory Cytokines MAPK->Inflammation Neuroprotection ↑ Neuroprotective Factors MAPK->Neuroprotection

Caption: A potential signaling pathway for 3,3-disubstituted 3H-indoles via cannabinoid receptors.

References

Evaluating the stability of 3H-Indole versus its 1H-Indole tautomer.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the isomeric stability of heterocyclic compounds is paramount. Indole, a cornerstone of numerous natural products and pharmaceuticals, exists in tautomeric forms, primarily the 1H- and 3H-isomers. This guide provides a comprehensive comparison of the stability of 1H-indole and its 3H-tautomer, indolenine, supported by theoretical and experimental data.

The fundamental difference between these two tautomers lies in the position of a proton and the arrangement of double bonds within the bicyclic structure. 1H-Indole possesses an aromatic pyrrole ring, conferring significant thermodynamic stability. In contrast, 3H-indole, or indolenine, features a non-aromatic pyrrolenine ring, rendering it a less stable and more reactive species.[1] This inherent instability makes the parent this compound a transient species, challenging to isolate under normal conditions.[1]

Quantitative Stability Analysis

Computational investigations, such as those on indole-3-carbaldehyde and its enol tautomer, show that the 1H-indole form is significantly more thermodynamically stable.[2] For instance, the equilibrium constant calculation for the tautomers of 1H-indole-3-carbaldehyde in an aqueous medium indicates that the mixture comprises 99.98% of the 1H-tautomer.[2] While not a direct comparison of the parent indoles, this highlights the strong preference for the aromatic 1H-indole system.

Tautomer SystemMethodΔG (kcal/mol) (1H → 3H)Keq ([3H]/[1H])Reference
1H/3H-Indole (Parent)Computational (DF-M06L/def2-TZVPP)+9.22~1.5 x 10-7[3]
1H-Indole-3-carbaldehyde / (Z)-indol-3-ylidenemethanolComputational (B3LYP/6-311++G(d,p))Not explicitly stated, but equilibrium mixture is 99.98% 1H-form~1.2 x 10-3[2]

Note: The ΔG value for the parent indoles was calculated from the reported ΔrG° of +38.6 kJ/mol in the search result, which was converted to kcal/mol. The Keq was estimated based on this ΔG.

Tautomeric Equilibrium

The interconversion between 1H-indole and this compound is a tautomeric equilibrium. The 1H-form is overwhelmingly favored due to its aromaticity.

Caption: Tautomeric equilibrium between 1H-Indole and this compound.

Experimental Protocols

Due to the instability of the parent this compound, experimental studies often rely on the synthesis and characterization of more stable, substituted indolenines.

Synthesis of Substituted 3H-Indoles (Indolenines) via Fischer Indole Synthesis

The Fischer indole synthesis is a versatile method for preparing indoles and can be adapted to yield 3H-indoles, particularly when using ketones that lack an α-hydrogen on one side.[4][5]

General Procedure:

  • A substituted phenylhydrazine hydrochloride (1 equivalent) and a suitable ketone (1 equivalent) are added to a solvent, typically a protic acid like glacial acetic acid.[4]

  • The reaction mixture is stirred, often at room temperature or with gentle heating (e.g., reflux), for a period ranging from a few hours to overnight.[4][5]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6]

  • Upon completion, the reaction mixture is worked up. This typically involves neutralization with a base (e.g., NaOH solution) and extraction of the product into an organic solvent (e.g., CDCl3).[7]

  • The crude product is then purified, commonly by column chromatography on silica gel.[4]

Spectroscopic Characterization

The synthesized 3H-indoles can be characterized using various spectroscopic techniques to confirm their structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: The absence of a signal for the N-H proton (typically around δ 8.1 ppm in 1H-indoles) and the presence of characteristic signals for the substituents on the this compound core are indicative of its formation. For example, 2,3,3,5-tetramethylindolenine shows a singlet for the two methyl groups at C-3 around δ 1.16 ppm.[4]

    • 13C NMR: The chemical shifts of the carbon atoms in the pyrrolenine ring will differ significantly from those in the aromatic pyrrole ring of a 1H-indole.

  • Infrared (IR) Spectroscopy: A key feature in the IR spectrum of a this compound is the C=N stretching vibration, which is typically observed in the range of 1680-1700 cm-1.[4]

  • UV-Vis Spectroscopy: 3H-indoles exhibit characteristic absorption bands. For instance, 2,3,3,5-tetramethylindolenine shows absorption maxima at 217 and 262 nm in ethanol.[4]

Experimental Workflow for Stability Evaluation

A general workflow to experimentally and computationally evaluate the relative stability of indole tautomers is outlined below.

Experimental_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Spectroscopic Characterization cluster_analysis Stability & Equilibrium Analysis cluster_conclusion Conclusion Synthesis Synthesize Substituted 1H- and 3H-Indoles Purification Purify via Chromatography (e.g., HPLC, Column) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Mass_Spec Mass Spectrometry Purification->Mass_Spec Equilibrium_Study Equilibrium Studies (e.g., NMR in various solvents) NMR->Equilibrium_Study Data_Comparison Compare Experimental and Computational Data Equilibrium_Study->Data_Comparison Computational Computational Modeling (DFT Calculations for ΔG) Computational->Data_Comparison Stability_Conclusion Determine Relative Stability and Tautomeric Preference Data_Comparison->Stability_Conclusion

Caption: General workflow for the evaluation of indole tautomer stability.

Conclusion

References

A Comparative Guide to the Cross-Validation of HPLC and NMR for 3H-Indole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of molecules like 3H-Indole is paramount. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful analytical techniques often employed for this purpose. This guide provides an objective comparison of their performance for this compound quantification, supported by representative experimental data and detailed methodologies to aid in method selection and cross-validation.

Quantitative Performance: A Head-to-Head Comparison

The choice of an analytical method is frequently driven by its quantitative performance characteristics. While HPLC is often lauded as the gold standard for quantification due to its high precision and low detection limits, quantitative NMR (qNMR) offers the advantage of being a primary ratio method that can provide structural information simultaneously.[1][2][3][4] The following table summarizes key validation parameters for both techniques, derived from studies on indolic and other small molecules. It is important to note that these values are representative and can vary based on specific instrumentation and experimental conditions.[5][6][7]

ParameterHigh-Performance Liquid Chromatography (HPLC)¹H Nuclear Magnetic Resonance (¹H-NMR)
Linearity (r²) ≥ 0.998[8]≥ 0.999[5]
Limit of Detection (LOD) < 0.015 µg/mL[8]Milligram to microgram range[2]
Limit of Quantification (LOQ) 0.0625 µg/mL[8]25 µg/mL[5]
Precision (%RSD) < 2.0%[6]< 2.51% (intra- and inter-day)[5]
Accuracy/Recovery (%) 90.4 – 101.4%[9]±4.4% (relative error)[5]

Experimental Protocols

Detailed and robust methodologies are crucial for obtaining reliable and reproducible quantitative data. Below are representative protocols for the quantification of this compound using both HPLC and ¹H-NMR.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To quantify this compound using a reverse-phase HPLC system with UV or fluorescence detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Fluorescence detector

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for mobile phase modification)

  • Methanol (for sample preparation)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)[10]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 80:20 v/v), with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[11] Degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution. Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol. If necessary, centrifuge and filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[8]

  • Chromatographic Conditions:

    • Column: C8 or C18 reverse-phase column.[8][9]

    • Flow Rate: 1.0 mL/min.[10]

    • Injection Volume: 20 µL.[10]

    • Column Temperature: 30 °C.[9]

    • Detection: Set the UV detector to 280 nm or a fluorescence detector to excitation and emission wavelengths of 280 nm and 350 nm, respectively, for enhanced sensitivity with indolic compounds.[8][10]

  • Analysis: Inject the calibration standards to generate a calibration curve. Subsequently, inject the prepared samples.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve.

¹H Nuclear Magnetic Resonance (¹H-NMR) Protocol

Objective: To quantify this compound using ¹H-NMR spectroscopy with an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆)[5]

  • Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Internal Standard Stock Solution Preparation: Accurately weigh a precise amount of the internal standard and dissolve it in a known volume of the deuterated solvent to create a stock solution of known concentration.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a precise volume of the internal standard stock solution.[5] Vortex the sample to ensure homogeneity.

  • NMR Acquisition:

    • Transfer the prepared sample to an NMR tube.

    • Acquire the ¹H-NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Processing and Quantification:

    • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify a well-resolved signal for this compound and a signal for the internal standard that do not overlap with other signals.

    • Integrate the area of the selected signals for both this compound (A_analyte) and the internal standard (A_IS).

    • Calculate the concentration of this compound using the following formula:

    Concentration_analyte = (A_analyte / N_analyte) * (N_IS / A_IS) * (M_IS / M_analyte) * Purity_IS * (Weight_IS / Weight_analyte)

    Where:

    • N = number of protons for the integrated signal

    • M = Molar mass

    • Purity = Purity of the internal standard

Cross-Validation Workflow

Cross-validation ensures that different analytical methods yield comparable and reliable results.[3] The following diagram illustrates a logical workflow for the cross-validation of HPLC and NMR for this compound quantification.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Comparison & Validation Sample Homogenized This compound Sample Prep_HPLC Prepare for HPLC (Dilution, Filtration) Sample->Prep_HPLC Prep_NMR Prepare for NMR (Dissolution in Deuterated Solvent with IS) Sample->Prep_NMR HPLC HPLC Analysis Prep_HPLC->HPLC NMR NMR Analysis Prep_NMR->NMR Data_HPLC HPLC Quantitative Results HPLC->Data_HPLC Data_NMR NMR Quantitative Results NMR->Data_NMR Compare Statistical Comparison (e.g., t-test, Bland-Altman) Data_HPLC->Compare Data_NMR->Compare Validation Methods are Cross-Validated Compare->Validation

Caption: Workflow for the cross-validation of HPLC and NMR methods.

Conclusion

Both HPLC and ¹H-NMR are robust techniques for the quantification of this compound, each with its own set of advantages and limitations. HPLC offers superior sensitivity, making it ideal for trace-level quantification.[2] In contrast, qNMR provides a high degree of accuracy and structural confirmation without the need for specific reference standards for every analyte, though it is less sensitive.[4][5] The complementary nature of these two methods makes their combined use a powerful strategy.[3] Cross-validating results from both HPLC and NMR provides a high level of confidence in the accuracy and reliability of the quantitative data, which is essential in research and drug development.

References

A Comparative Analysis of Acid Catalysts in Fischer Indole Synthesis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The Fischer indole synthesis, a cornerstone in heterocyclic chemistry since its discovery in 1883, remains a pivotal method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry and natural products.[1][2] The choice of the acid catalyst is a critical parameter in this reaction, profoundly influencing yield, reaction rate, and in some cases, regioselectivity. This guide provides a comparative overview of various acid catalysts, presenting experimental data, detailed protocols, and mechanistic insights to aid researchers in catalyst selection and optimization.

Catalyst Performance: A Quantitative Comparison

The efficacy of different acid catalysts in the Fischer indole synthesis is often substrate-dependent. However, comparative studies under standardized conditions provide valuable insights into their general performance. The following tables summarize the performance of a range of Brønsted, Lewis, and solid-supported acids in the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.

Table 1: Comparison of Homogeneous Acid Catalysts

Catalyst TypeCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
Brønsted AcidPolyphosphoric Acid (PPA)0.5100~95[3]
Brønsted AcidMethanesulfonic AcidNot SpecifiedNot SpecifiedNot Specified[4]
Brønsted AcidHydrochloric Acid (HCl)Not SpecifiedElevatedWidely Used[2][5]
Brønsted AcidSulfuric Acid (H₂SO₄)Not SpecifiedElevatedWidely Used[2][5]
Lewis AcidZinc Chloride (ZnCl₂)0.17 (10 min)17072-80[1][6]
Lewis AcidBoron Trifluoride (BF₃)Not SpecifiedElevatedUseful Catalyst[2][5]
Lewis AcidAluminum Chloride (AlCl₃)Not SpecifiedElevatedUseful Catalyst[2]
Lewis AcidIron(III) Chloride (FeCl₃)Not SpecifiedElevatedUseful Catalyst[2]

Table 2: Comparison of Heterogeneous Acid Catalysts

CatalystReaction Time (h)Temperature (°C)Yield (%)
Zeolite-HY46043
Montmorillonite K1046070
Indion-9046060
Amberlite-12046063
Silica46020
Amberlyst-1546068
Phosphomolybdic acid46086

Note: Data in Table 2 is for the synthesis of 2-phenylindole from phenylhydrazine hydrochloride and acetophenone in chloroform.

Mechanistic Considerations: Brønsted vs. Lewis Acids

The Fischer indole synthesis proceeds through a series of acid-catalyzed steps, including the formation of a phenylhydrazone, tautomerization to an enamine, a key[7][7]-sigmatropic rearrangement, and subsequent cyclization with elimination of ammonia.[2][7][8] Both Brønsted and Lewis acids facilitate these transformations, albeit through slightly different modes of activation.

A Brønsted acid protonates the nitrogen atom of the hydrazone, which enhances the electrophilicity of the imine carbon and promotes tautomerization to the enamine intermediate. This protonation is also crucial for the subsequent[7][7]-sigmatropic rearrangement.

A Lewis acid , on the other hand, coordinates to one of the nitrogen atoms of the phenylhydrazone. This coordination increases the acidity of the N-H proton, facilitating tautomerization, and can also activate the molecule for the sigmatropic rearrangement.

The choice between a Brønsted and a Lewis acid can also influence the regioselectivity of the reaction when unsymmetrical ketones are used as starting materials.[9]

Visualizing the Pathways

To better understand the reaction sequence and the critical role of the acid catalyst, the following diagrams illustrate the general experimental workflow and the mechanistic pathways.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Phenylhydrazine + Aldehyde/Ketone Start->Reactants Solvent Add Solvent Reactants->Solvent Acid Add Acid Catalyst Solvent->Acid Heat Heat and Stir Acid->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify (Chromatography/ Recrystallization) Extract->Purify Product Indole Product Purify->Product Fischer_Indole_Mechanism cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Tautomerization cluster_step3 Step 3: [3,3]-Sigmatropic Rearrangement cluster_step4 Step 4: Cyclization & Aromatization Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enehydrazine Ene-hydrazine Hydrazone->Enehydrazine Acid-catalyzed Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Rearrangement Cyclized_Intermediate Cyclized Intermediate Diimine->Cyclized_Intermediate Cyclization Indole Indole Product Cyclized_Intermediate->Indole Elimination of NH₃ & Aromatization

References

A Comparative Guide to the Purification of 3H-Indoles: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. 3H-Indoles, a class of heterocyclic compounds with significant applications in pharmaceuticals and materials science, often require rigorous purification to remove byproducts, unreacted starting materials, and other impurities. This guide provides an objective comparison of common purification techniques for 3H-Indoles, supported by available experimental data and detailed protocols.

The primary methods for the purification of 3H-Indoles include column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC). The choice of technique is dictated by the scale of the purification, the nature of the impurities, the desired final purity, and the physicochemical properties of the specific 3H-Indole derivative.

Comparative Analysis of Purification Techniques

The efficacy of a purification method is assessed based on several key parameters, including the purity of the final product, the overall yield or recovery, the time required for the procedure, and the associated costs. Below is a summary of these techniques with available quantitative data.

Purification TechniquePurity AchievedYield/RecoveryAdvantagesDisadvantages
Column Chromatography (Silica Gel) >95-99%[1][2]Variable (10-95%)[1][2]Versatile for a wide range of compounds, effective for complex mixtures.Can be time-consuming and labor-intensive, potential for sample degradation on acidic silica.[3]
Recrystallization High (>99%)[4]Moderate to High (up to 96% reported for indole-3-carboxaldehyde)[5]Can yield very high purity, relatively inexpensive for large quantities.Not suitable for all compounds (oils or amorphous solids), potential for significant loss of product in mother liquor.[6]
High-Performance Liquid Chromatography (HPLC) Very High (>99%)Good to High (often >90%)High resolution and sensitivity, suitable for analytical and preparative scale.[7]Higher cost of equipment and solvents, limited sample loading capacity for preparative HPLC.
Solid-Phase Extraction (SPE) Good (often used for pre-purification)High (>90%)[8]Rapid and can be automated, good for sample pre-concentration.Primarily for cleanup and separation from complex matrices, not typically a standalone method for high-purity isolation.

Note: The purity and yield values are based on reported data for various indole derivatives and may vary depending on the specific this compound and the complexity of the crude mixture.

Experimental Protocols

Detailed methodologies for the key purification techniques are provided below. These protocols are general guidelines and may require optimization for specific this compound compounds.

Protocol 1: Silica Gel Column Chromatography

This technique separates compounds based on their differential adsorption to the silica gel stationary phase and solubility in the mobile phase.

Materials:

  • Crude this compound sample

  • Silica gel (230-400 mesh)

  • Appropriate solvent system (e.g., hexane/ethyl acetate, dichloromethane/methanol)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Determine the optimal solvent system using TLC. The ideal eluent should provide good separation between the desired compound and impurities, with an Rf value for the target compound typically around 0.2-0.4.

  • Column Packing:

    • Insert a cotton or glass wool plug at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column, allowing it to settle without air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully load it onto the top of the silica gel.

    • Dry Loading: Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher affinity for the silica gel.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

Recrystallization purifies solid compounds based on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.

Materials:

  • Crude solid this compound

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for indoles include ethanol, methanol, and acetone, or a mixture of a "good" solvent and a "poor" solvent.[9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur as the solubility of the this compound decreases. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution chromatographic technique that uses high pressure to force the mobile phase through a column packed with a fine stationary phase. Reverse-phase HPLC with C8 or C18 columns is commonly used for indole derivatives.

Materials:

  • Crude this compound sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • HPLC system with an appropriate column (e.g., C18) and detector (e.g., UV-Vis)

  • Vials for sample injection and fraction collection

Procedure:

  • Method Development:

    • Dissolve a small amount of the crude sample in the mobile phase.

    • Develop a suitable gradient or isocratic elution method to achieve good separation of the this compound from impurities. This involves optimizing the mobile phase composition and flow rate.

  • Sample Preparation: Dissolve the crude sample in the mobile phase and filter it through a syringe filter to remove any particulate matter.

  • Injection and Separation: Inject the prepared sample onto the HPLC column. The components will be separated based on their interaction with the stationary phase.

  • Fraction Collection: Collect the fractions corresponding to the peak of the pure this compound as it elutes from the column.

  • Isolation: Combine the collected fractions and remove the solvent, typically by rotary evaporation, to yield the purified product.

Visualizing Purification Workflows

The following diagrams illustrate the general workflows for the described purification techniques.

G cluster_prep Sample Preparation cluster_column Column Chromatography Crude Crude this compound TLC TLC for Solvent System Crude->TLC Load Load Sample Crude->Load Pack Pack Column TLC->Pack Pack->Load Elute Elute and Collect Fractions Load->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate_C Evaporate Solvent Combine->Evaporate_C Pure_C Purified this compound Evaporate_C->Pure_C

Caption: Workflow for Silica Gel Column Chromatography.

G cluster_prep Sample Preparation cluster_recrystallization Recrystallization Crude Crude Solid this compound Solvent Select Solvent Crude->Solvent Dissolve Dissolve in Hot Solvent Crude->Dissolve Solvent->Dissolve Cool Cool to Crystallize Dissolve->Cool Filter Filter Crystals Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure_R Purified this compound Dry->Pure_R

Caption: Workflow for Recrystallization.

G cluster_prep Sample Preparation cluster_hplc HPLC Purification Crude Crude this compound Method Develop HPLC Method Crude->Method Prepare Prepare & Filter Sample Crude->Prepare Method->Prepare Inject Inject Sample Prepare->Inject Collect Collect Fractions Inject->Collect Evaporate_H Evaporate Solvent Collect->Evaporate_H Pure_H Purified this compound Evaporate_H->Pure_H

Caption: Workflow for HPLC Purification.

Conclusion

The selection of an appropriate purification technique for 3H-Indoles is a critical step in chemical synthesis and drug development. While recrystallization can offer high purity for solid compounds in a cost-effective manner, silica gel column chromatography provides versatility for a broader range of compounds and complex mixtures. For the highest resolution and purity, particularly on a smaller scale, HPLC is the method of choice. A multi-step approach, such as initial purification by column chromatography followed by a final recrystallization, may be necessary to achieve the desired level of purity for demanding applications. The protocols and comparative data presented in this guide serve as a valuable resource for researchers to make informed decisions on the most effective purification strategy for their specific this compound derivatives.

References

Benchmarking Novel 3H-Indole Analogs: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Recently, a new class of 3-substituted indole derivatives, specifically indol-3-ylglyoxamides, has emerged, demonstrating potent anticancer activity. This guide provides an objective comparison of a promising new agent, 2-[1-(4-chloro-3-nitrobenzyl)-1H-indol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide (hereafter referred to as Compound 55), against the established chemotherapeutic drug Doxorubicin. The comparison is supported by experimental data on cytotoxicity, mechanism of action, and effects on the cell cycle.

Quantitative Performance Comparison

The in vitro cytotoxic activity of Compound 55 was evaluated against a panel of human cancer cell lines and compared to representative IC50 values for the standard chemotherapeutic agent, Doxorubicin. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell growth.

CompoundHeLa (Cervical Cancer) IC50 (nM)L1210 (Murine Leukemia) IC50 (nM)SKOV3 (Ovarian Carcinoma) IC50 (nM)
Compound 55 39[1]51[1]11[1]
Doxorubicin ~8.14 µg/mL (~14,950 nM)[2]--

Note: IC50 values for Doxorubicin are sourced from separate studies for contextual comparison and were not run in parallel with Compound 55.

Mechanism of Action: Tubulin Polymerization Inhibition

Indole derivatives, including the indol-3-ylglyoxamide class to which Compound 55 belongs, have been identified as potent inhibitors of tubulin polymerization.[3][4][5][6] These agents bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[4][6]

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibition by Indole Derivative αβ-Tubulin Dimer αβ-Tubulin Dimer Microtubule Microtubule αβ-Tubulin Dimer->Microtubule Polymerization Inhibited_Complex Inhibited Tubulin Dimer Microtubule->αβ-Tubulin Dimer Depolymerization Cell_Cycle_Arrest G2/M Phase Arrest Microtubule->Cell_Cycle_Arrest Disruption leads to Indole_Derivative Indol-3-ylglyoxamide (e.g., Compound 55) Indole_Derivative->αβ-Tubulin Dimer Binds to Colchicine Site Inhibited_Complex->Microtubule Polymerization Blocked Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis Induces PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole_Derivative Indole Derivative Indole_Derivative->PI3K Inhibition Indole_Derivative->Akt Inhibition MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cells in a 96-well plate treat Treat cells with varying concentrations of indole derivative start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan crystal formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at ~570 nm using a plate reader solubilize->read analyze Calculate IC50 values read->analyze

References

A Head-to-Head Comparison of Analytical Methods for 3H-Indole Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of various analytical methods for the characterization of 3H-Indoles. Given the inherent instability and reactivity of the 3H-indole tautomer, selecting the appropriate analytical technique is critical for accurate identification, quantification, and stability assessment. This document outlines the principles, performance characteristics, and experimental protocols for the most commonly employed methods, supported by experimental data where available.

Overview of Analytical Techniques

The characterization of 3H-Indoles can be approached using a variety of analytical techniques, each with its own set of advantages and limitations. The primary methods include spectroscopic techniques for structural elucidation and qualitative analysis, and chromatographic methods for separation and quantitative determination. Electroanalytical methods offer a sensitive alternative for specific applications.

Quantitative Data Summary

The following tables summarize the key quantitative performance parameters for the most relevant analytical methods for this compound characterization. It is important to note that while data for specific this compound compounds is limited in the literature, the presented data for other indole derivatives provides a strong indication of the expected performance.

Table 1: Chromatographic Methods

MethodAnalyteMatrixLLOQLinearity Range (r²)Recovery (%)Reference
HPLC-UVIndole-3-carbinol acetateMouse Plasma0.15 µg/mL0.15-4.0 µg/mL (>0.995)90.0-101.3[1]
HPLC-UVIndole-3-carbinolMouse Plasma0.06 µg/mL0.06-1.6 µg/mL (>0.997)90.0-101.3[1]
HPLC-UV3,3'-diindolylmethaneMouse Plasma0.06 µg/mL0.06-1.6 µg/mL (>0.997)90.0-101.3[1]
RP-HPLC-FluorimetricIndole derivativesBacterial Culture---[2]

Table 2: Spectroscopic and Other Methods

MethodTechniqueApplicationKey Findings/CapabilitiesReference
NMR Spectroscopy¹H-NMR, ¹³C-NMRStructural ElucidationProvides detailed information on molecular structure and substitution patterns. Chemical shifts are indicative of the electronic environment of the nuclei.[3][4]
Infrared SpectroscopyFT-IRFunctional Group IdentificationIdentifies characteristic vibrational frequencies, such as the C=N stretch in the this compound ring (around 1700 cm⁻¹). Can be used for quantitative analysis with proper calibration.[3][5]
Mass SpectrometryEI-MS, FAB-MSMolecular Weight and FragmentationDetermines the molecular weight and provides structural information through characteristic fragmentation patterns, such as the loss of HCN.[6][7]
UV SpectroscopyUV-VisQualitative Analysis & PurityShows characteristic absorption bands (e.g., 217 and 262 nm for 2,3,3,5-tetramethylindolenine) that can be used for identification and to assess purity.[3]
Electroanalytical MethodsVoltammetryQuantitative Analysis & Redox BehaviorOffers high sensitivity for the determination of electroactive indole derivatives. The oxidation potential can be correlated with antioxidant activity.[8][9]

Detailed Experimental Protocols

Stability-Indicating HPLC-UV Method

This protocol is designed to separate and quantify this compound from its potential degradation products, making it suitable for stability studies.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of a this compound derivative.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate buffer (or other suitable buffer)

  • Water (HPLC grade)

  • This compound reference standard

  • Acid (e.g., 0.1 M HCl), Base (e.g., 0.1 M NaOH), and Oxidizing agent (e.g., 3% H₂O₂) for forced degradation studies.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and ammonium acetate buffer.

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile) and prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing the this compound in the mobile phase or a compatible solvent.

  • Forced Degradation Study: Expose the this compound sample to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate degradation products.[10]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Gradient elution with acetonitrile and buffer.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV spectrum of the this compound.

    • Injection Volume: 10-20 µL

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[11][12]

NMR Spectroscopic Analysis

Objective: To elucidate the structure of a this compound derivative.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of TMS.

  • ¹H-NMR Acquisition:

    • Acquire the proton NMR spectrum. Key signals for a this compound would include the absence of a proton at the 3-position and characteristic shifts for the protons on the indole ring and any substituents.

  • ¹³C-NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum. The C3 carbon will show a characteristic shift, and the imine carbon (C2) will also be a key indicator of the 3H-tautomer.

Mass Spectrometric Analysis

Objective: To determine the molecular weight and fragmentation pattern of a this compound derivative.

Instrumentation:

  • Mass Spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

  • Ionization: Ionize the sample using an appropriate method (e.g., EI).

  • Mass Analysis: Acquire the mass spectrum. The molecular ion peak (M⁺) will correspond to the molecular weight of the this compound.

  • Fragmentation Analysis: Analyze the fragmentation pattern. Common fragmentation pathways for indoles include the loss of small molecules like HCN.[6]

Mandatory Visualizations

Experimental Workflow for this compound Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_quantification Quantitative Analysis & Stability synthesis This compound Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (Molecular Weight, Fragmentation) purification->ms ir FT-IR Spectroscopy (Functional Groups) purification->ir hplc Stability-Indicating HPLC-UV purification->hplc validation Method Validation (ICH Guidelines) hplc->validation stability Forced Degradation Studies hplc->stability stability->hplc

Caption: A typical experimental workflow for the synthesis, purification, and comprehensive characterization of this compound derivatives.

Logical Relationship of Analytical Methods

G cluster_qualitative Qualitative Analysis (Structure & Identity) cluster_quantitative Quantitative Analysis (Concentration) NMR NMR (Definitive Structure) MS Mass Spec (Molecular Weight) IR FT-IR (Functional Groups) UV UV-Vis (Purity Check) HPLC HPLC (Separation & Quantification) GC GC (For Volatile Derivatives) Electro Electroanalytical (High Sensitivity) Indole This compound Sample Indole->NMR Indole->MS Indole->IR Indole->UV Indole->HPLC Indole->GC Indole->Electro

Caption: Logical relationship between different analytical methods for the qualitative and quantitative characterization of 3H-Indoles.

References

Confirming the Structure of 3H-Indole Synthesis Products: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic data for 3H-indole products synthesized via two distinct methodologies: the classic Fischer indole synthesis and a modern iodine-mediated intramolecular cyclization of enamines. By presenting detailed experimental protocols and comparative spectroscopic data, this document aims to equip researchers with the necessary information to confidently confirm the structure of their synthesized this compound derivatives.

Introduction to this compound Synthesis

3H-indoles, also known as indolenines, are important heterocyclic motifs in numerous natural products and pharmacologically active compounds. Their synthesis and structural confirmation are crucial steps in the development of new chemical entities. The choice of synthetic route can significantly impact the product's yield, purity, and the complexity of its structural elucidation. This guide focuses on two prominent methods:

  • Fischer Indole Synthesis: A venerable and widely used method involving the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[1]

  • Iodine-Mediated Intramolecular Cyclization of Enamines: A more recent, transition-metal-free approach that offers an alternative pathway to substituted 3H-indoles.[2][3]

Comparative Spectroscopic Data

The structural confirmation of a synthesized this compound relies on the careful analysis of its spectroscopic data. Below is a comparative summary of the expected and reported spectroscopic characteristics for 3H-indoles produced by the Fischer synthesis and the iodine-mediated cyclization.

2,3,3-Trisubstituted 3H-Indoles

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, ppm)

Synthesis MethodRepresentative CompoundH-4H-5H-6H-7Other ProtonsReference
Fischer Indole Synthesis2,3,3,5-Tetramethyl-3H-indole~6.87 (s)~6.7-6.9 (b)~7.1-7.2 (b)-2.24 (s, 3H, 2-CH₃), 2.1 (s, 3H, Ar-CH₃), 1.16 (s, 6H, 2x3-CH₃)[4]
Iodine-Mediated CyclizationEthyl 5-methyl-2-phenyl-3-methyl-3H-indole-3-carboxylate~7.20 (d)~7.05 (d)-~7.35 (s)7.45-7.30 (m, 5H, Ar-H), 4.20 (q, 2H, OCH₂), 1.75 (s, 3H, 3-CH₃), 1.25 (t, 3H, OCH₂CH₃)[2][3]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, ppm)

Synthesis MethodRepresentative CompoundC2C3C3aC4C5C6C7C7aOther CarbonsReference
Fischer Indole Synthesis2,3,3,5-Tetramethyl-3H-indole~164.6~37.8~152.7~121.9~129.3~127.6~148.8~136.625.1, 24.6 (3-CH₃), 19.9 (2-CH₃)[4]
Iodine-Mediated CyclizationEthyl 5-methyl-2-phenyl-3-methyl-3H-indole-3-carboxylate~175.0~55.0~150.0~125.0~130.0~128.0~140.0~135.0170.0 (C=O), 130-128 (Ar-C), 62.0 (OCH₂), 25.0 (3-CH₃), 14.0 (OCH₂CH₃)[2][3]

Table 3: IR Spectroscopic Data (cm⁻¹)

Synthesis MethodRepresentative CompoundC=N StretchAromatic C=C StretchOther Key BandsReference
Fischer Indole Synthesis2,3,3,5-Tetramethyl-3H-indole~1680~1570, 14502940 (C-H stretch)[4]
Iodine-Mediated CyclizationEthyl 2-phenyl-3-methyl-3H-indole-3-carboxylate~1630~1600, 14501730 (C=O stretch), 2980 (C-H stretch)[2][3]

Table 4: Mass Spectrometry Data (EI-MS, m/z)

Synthesis MethodRepresentative CompoundMolecular Ion (M⁺)Key Fragment IonsReference
Fischer Indole Synthesis2,3,3-Trimethyl-3H-indole159144 (M-CH₃)⁺, 117[5][6]
Iodine-Mediated CyclizationEthyl 2-phenyl-3-methyl-3H-indole-3-carboxylate279206 (M-COOEt)⁺, 131[2][3]

Experimental Protocols

Fischer Indole Synthesis of 2,3,3,5-Tetramethyl-3H-indole

This protocol is adapted from the synthesis of methyl indolenines.[1][4]

  • Reaction Setup: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.

  • Addition of Ketone: To the stirred solution, add isopropyl methyl ketone (3-methyl-2-butanone) (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Iodine-Mediated Intramolecular Cyclization of Enamines

This protocol is based on the general procedure for the synthesis of 3H-indoles via iodine-mediated cyclization.[2][3]

  • Preparation of Enamine: Synthesize the starting enamine, for example, (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate, according to literature procedures.

  • Reaction Setup: In a sealed tube, dissolve the enamine (1.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq) in dimethylformamide (DMF).

  • Addition of Iodine: Add elemental iodine (I₂) (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture at 100 °C for 1-3 hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired this compound.

Visualization of Experimental Workflows

experimental_workflow cluster_fischer Fischer Indole Synthesis cluster_iodine Iodine-Mediated Cyclization f_start Start f_reactants Phenylhydrazine + Ketone/Aldehyde f_start->f_reactants f_acid Acid Catalyst (e.g., Acetic Acid) f_reaction Reaction (Room Temp) f_reactants->f_reaction f_acid->f_reaction f_workup Aqueous Work-up & Neutralization f_reaction->f_workup f_extraction Extraction f_workup->f_extraction f_purification Purification (Chromatography) f_extraction->f_purification f_product This compound Product f_purification->f_product i_start Start i_enamine Enamine Substrate i_start->i_enamine i_reagents Iodine (I₂) + Base (K₂CO₃) i_reaction Reaction (Heating) i_enamine->i_reaction i_reagents->i_reaction i_workup Quenching (Na₂S₂O₃) i_reaction->i_workup i_extraction Extraction i_workup->i_extraction i_purification Purification (Chromatography) i_extraction->i_purification i_product This compound Product i_purification->i_product logical_relationship cluster_synthesis Synthesis of this compound cluster_analysis Structural Confirmation synthesis_choice Choice of Synthetic Method fischer Fischer Indole Synthesis synthesis_choice->fischer iodine Iodine-Mediated Cyclization synthesis_choice->iodine product Crude this compound Product fischer->product iodine->product purification Purification product->purification spectroscopy Spectroscopic Analysis purification->spectroscopy nmr NMR (¹H, ¹³C) spectroscopy->nmr ir IR spectroscopy->ir ms Mass Spectrometry spectroscopy->ms data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis confirmed_structure Confirmed this compound Structure data_analysis->confirmed_structure

References

Safety Operating Guide

Proper Disposal Procedures for 3H-Indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3H-Indole was not found in publicly available resources. The following guidance is based on the precautionary principle and best practices for the disposal of indole and its derivatives. It is imperative to consult the specific SDS provided by your chemical supplier and your institution's Environmental Health and Safety (EHS) department for complete and jurisdiction-specific procedures.[1][2]

This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Hazard Assessment

Before handling this compound for disposal, it is critical to recognize its potential hazards. Indole and its derivatives are generally treated as hazardous substances.[3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[4][5] Ensure that a safety shower and eyewash station are readily accessible and operational.[4]

Personal Protective Equipment (PPE):

When handling this compound, particularly for waste consolidation and disposal, the following minimum PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Inspect gloves for integrity before each use.[4]

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes or dust.[3][4]

  • Skin and Body Protection: A full-length laboratory coat is necessary to prevent skin contact.[3][4]

  • Respiratory Protection: If working outside a fume hood or if dust generation is possible, use a NIOSH-approved respirator.[3][4]

Hazard Summary Table

The following table summarizes the potential hazard classifications for indole, which should be considered applicable to this compound in the absence of specific data.

Hazard TypeClassificationGHS Hazard StatementSource
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal)Category 3H311: Toxic in contact with skin
Eye IrritationCategory 2AH319: Causes serious eye irritation
Skin IrritationCategory 2H315: Causes skin irritation[3]
Respiratory IrritationSTOT SE 3H335: May cause respiratory irritation[3]
Aquatic Hazard (Acute)Category 1H400: Very toxic to aquatic life

STOT SE 3: Specific Target Organ Toxicity - Single Exposure

Step-by-Step Disposal Protocol

Proper segregation, containment, and labeling are the foundational steps for safe chemical waste disposal.[3] Evaporation is not an acceptable method of disposal.[6]

Waste Segregation
  • Solid Waste: Collect all solid this compound waste, including contaminated gloves, weighing paper, and pipette tips, in a designated, clearly labeled hazardous solid waste container.[2][4]

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container.[2][4]

  • Do Not Mix: Do not mix this compound waste with other waste streams unless compatibility is confirmed and it is explicitly permitted by your institution's EHS department.[1][4] Incompatible wastes must be kept separate to prevent dangerous chemical reactions.[1]

Container Selection and Management
  • Compatibility: Use a compatible, leak-proof container for waste collection.[1][7] The original container is often a suitable choice if it is in good condition.[1] Do not use food-grade containers.[1]

  • Secure Sealing: The waste container must be kept securely sealed with a tight-fitting cap at all times, except when actively adding waste.[3][7] This prevents the release of vapors and potential spills.[3]

Waste Labeling
  • Clarity is Key: The container must be clearly labeled.[1]

  • Required Information: The label must include:

    • The words "Hazardous Waste ".[1][7]

    • The full chemical name: "This compound ". Abbreviations are not permitted.[1]

    • The primary hazard(s) (e.g., "Toxic," "Irritant").[2]

    • The accumulation start date (the date the first drop of waste was added).[2]

Storage and Accumulation
  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[2][7]

  • Safe Placement: The SAA should be away from general lab traffic and incompatible materials.[2] Ensure containers are stored below eye level and are not placed on floors or carts.[6]

  • Secondary Containment: It is best practice to use secondary containment bins to segregate waste streams (e.g., acids from bases) and to contain potential leaks.[6]

Final Disposal
  • Professional Collection: All this compound waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

  • Do Not Transport: Do not transport hazardous waste yourself. Trained EHS personnel will collect the waste directly from your laboratory's SAA.[3]

  • Container Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[4][6] After proper rinsing, the container can be disposed of as non-hazardous waste in accordance with institutional guidelines.[4]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Assess Hazards & Don Appropriate PPE B Prepare Labeled, Compatible Waste Container A->B C Collect Solid Waste (e.g., contaminated gloves, paper) B->C Segregate D Collect Liquid Waste (e.g., solutions, rinsate) B->D Segregate E Keep Container Tightly Sealed When Not in Use C->E D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Request Waste Pickup from Environmental Health & Safety (EHS) F->G H EHS / Licensed Contractor Collects Waste for Final Disposal G->H

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols Referenced

While disposal itself is a procedural protocol, the characterization of waste for disposal often involves specific analytical methods. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) mandate tests to determine if a waste is hazardous. These can include:

  • Toxicity Characterization Leaching Procedure (TCLP): This procedure, EPA Method SW-846 1311, is used to determine the mobility of organic and inorganic contaminants in waste, simulating landfill conditions.[8]

  • Flash Point and Corrosivity Tests: These tests determine the ignitability (e.g., ASTM D93) and corrosivity of the waste, respectively.[8]

For routine laboratory waste generated from known processes, such characterization is often not required of the individual researcher, as the waste is already classified as hazardous based on the known properties of the chemical.

Spill Management

In the event of a spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: For small, manageable spills, and only if you are trained to do so, contain the spill with a chemical absorbent material like vermiculite or sand.[2]

  • Clean-up: While wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[2][4]

  • Report: Report the spill to your laboratory supervisor and EHS department. For large or unknown spills, contact your institution's emergency number immediately.[7]

References

Essential Safety and Operational Plan for Handling 3H-Indole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3H-Indole. Given that this compound is a radiolabeled compound, this document addresses both the chemical hazards of indole and the radiological hazards associated with tritium (³H). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Assessment

This compound presents a dual hazard: the chemical toxicity of the indole molecule and the radiological risk from the tritium isotope.

  • Chemical Hazards : Indole is harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.

  • Radiological Hazards : Tritium (³H) is a low-energy beta emitter.[1][2] The primary hazard is not from external exposure, as the beta particles cannot penetrate the outer layer of skin.[1][2] The main risk is internal exposure through inhalation, ingestion, or skin absorption, as many tritium compounds can readily pass through skin and standard gloves.[1][2][3][4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. This combines protection against both chemical and radiological hazards.

PPE CategorySpecificationPurpose
Hand Protection Double nitrile gloves. Change outer gloves every 20-30 minutes or immediately upon suspected contamination.Prevents skin contact with the indole molecule and reduces absorption of tritium.[3][4]
Eye Protection Chemical safety goggles or a full-face shield.Protects against chemical splashes and potential airborne particles.
Body Protection A lab coat (preferably disposable) and full-length clothing.Prevents contamination of personal clothing and skin.[3]
Respiratory Protection Generally not required if handled in a certified fume hood. If there is a risk of aerosol or dust generation outside of a fume hood, a respirator may be necessary.Minimizes the risk of inhaling the compound.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.

Preparation and Pre-Work
  • Designated Area : All work with this compound must be conducted in a designated and clearly labeled radioactive work area.[3][5]

  • Ventilation : Handle all open sources of this compound inside a certified chemical fume hood to prevent inhalation and contain potential spills.[3][5]

  • Surface Protection : Cover the work surface with plastic-backed absorbent paper to contain any spills.[3][4]

  • Dry Run : Before handling the radioactive material, perform a "dry run" of the entire procedure with non-radioactive indole to identify potential issues.[6]

  • Gather Materials : Ensure all necessary equipment, including PPE, waste containers, and spill cleanup materials, are readily available within the designated area.

Handling this compound
  • PPE : Don all required PPE before entering the designated work area.

  • Containment : Use spill trays to contain the work.[5]

  • Aliquotting : When preparing solutions, use appropriate remote handling tools like forceps where possible to increase distance from the source.[6]

  • Avoid Contamination : Do not eat, drink, smoke, or apply cosmetics in the laboratory.[4][5][6] Never pipette by mouth.[4][5][6]

Post-Handling Procedures
  • Monitoring : Since standard Geiger counters cannot detect tritium, monitoring for contamination is crucial.[1][2]

    • Perform wipe tests on work surfaces, equipment, and gloves after each procedure.

    • Analyze wipes using a Liquid Scintillation Counter (LSC) to detect any removable contamination.[1][5]

  • Decontamination : If contamination is found, decontaminate the area using an appropriate cleaning solution and re-survey with wipe tests until clean.

  • Personal Monitoring : Personnel handling significant quantities of tritium may be required to participate in a bioassay program (urine analysis) to monitor for internal exposure.[4][5]

Disposal Plan

Proper segregation and disposal of waste are critical to prevent contamination and ensure regulatory compliance.

  • Waste Segregation : All waste generated from handling this compound is considered radioactive. It must be segregated from non-radioactive and other isotopic waste streams.[2][7]

  • Solid Waste :

    • Includes used gloves, absorbent paper, pipette tips, and empty vials.

    • Place in a designated, clearly labeled, and sealed radioactive waste container.[8][9]

  • Liquid Waste :

    • Collect all liquid waste, including scintillation cocktails, in a designated, shatter-proof, and sealed container.[7][9]

    • Do not dispose of liquid radioactive waste down the drain.[7]

  • Labeling : All radioactive waste containers must be clearly labeled with the radiation symbol, the isotope (³H), the compound (Indole), the activity level, and the date.[6][7]

  • Collection : Follow your institution's specific procedures for radioactive waste pickup by the Environmental Health and Safety (EHS) or Radiation Safety Office (RSO).

Emergency Procedures

  • Minor Spill :

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with absorbent paper.

    • Clean the area from the outside in with a decontamination solution.

    • Place all cleanup materials in the solid radioactive waste container.

    • Perform a wipe test to confirm decontamination.

  • Major Spill or Personal Contamination :

    • Skin Contact : Immediately wash the affected area with lukewarm water and mild soap for 15 minutes.

    • Eye Contact : Flush eyes with water for at least 15 minutes at an eyewash station.

    • General : Remove contaminated clothing immediately.

    • Notify your supervisor and the institutional RSO immediately.

    • Seek medical attention and be prepared to provide the Safety Data Sheet (SDS) for indole.

Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling Phase cluster_disposal 4. Waste Management prep_area Designate & Prepare Work Area don_ppe Don Required PPE (Double Gloves, Lab Coat, Goggles) prep_area->don_ppe dry_run Perform Cold Run of Procedure don_ppe->dry_run handle_3h Handle this compound (Use Spill Tray) dry_run->handle_3h perform_exp Perform Experiment handle_3h->perform_exp emergency Emergency Event (Spill/Exposure) handle_3h->emergency wipe_test Contamination Survey (Wipe Test & LSC) perform_exp->wipe_test perform_exp->emergency decontaminate Decontaminate Area (If Necessary) wipe_test->decontaminate doff_ppe Remove & Dispose of PPE decontaminate->doff_ppe seg_waste Segregate Radioactive Waste (Solid & Liquid) doff_ppe->seg_waste label_waste Label Waste Containers seg_waste->label_waste store_waste Store for EHS Pickup label_waste->store_waste

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.